Bamipine lactate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
61670-09-5 |
|---|---|
Molecular Formula |
C22H30N2O3 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-benzyl-1-methyl-N-phenylpiperidin-4-amine;2-hydroxypropanoic acid |
InChI |
InChI=1S/C19H24N2.C3H6O3/c1-20-14-12-19(13-15-20)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17;1-2(4)3(5)6/h2-11,19H,12-16H2,1H3;2,4H,1H3,(H,5,6) |
InChI Key |
VUNFQOFEWHEROV-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)O.CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)O)O.CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |
Other CAS No. |
61670-09-5 |
Pictograms |
Irritant |
Related CAS |
4945-47-5 (Parent) |
Synonyms |
amipine bamipine citrate bamipine dihydrochloride bamipine dihydrochloride, hydrate bamipine ethanol hydrate bamipine lactate bamipine monohydrochloride bampine hydrochloride Soventol |
Origin of Product |
United States |
Foundational & Exploratory
Bamipine Lactate's Interaction with H1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of bamipine lactate at the histamine H1 receptor. Bamipine is a first-generation piperidine H1-antihistamine that functions primarily through competitive inhibition and inverse agonism at the H1 receptor.[1] This document details the molecular interactions, signaling pathways, and experimental methodologies used to characterize this class of drugs.
Core Mechanism of Action: Inverse Agonism
While traditionally classified as antagonists, most first-generation H1-antihistamines, including bamipine, are more accurately described as inverse agonists. The H1 receptor, a G-protein coupled receptor (GPCR), can exist in both an inactive and an active conformational state, with a degree of constitutive activity even in the absence of an agonist like histamine. Bamipine preferentially binds to the inactive state of the H1 receptor, shifting the conformational equilibrium towards this inactive state and thereby reducing the basal activity of the receptor. This inverse agonism is a key aspect of its therapeutic effect.
H1 Receptor Signaling Pathway
The histamine H1 receptor is primarily coupled to the Gq/11 family of G-proteins.[2] Upon activation by histamine, the following signaling cascade is initiated:
-
Gq/11 Activation: The activated H1 receptor catalyzes the exchange of GDP for GTP on the alpha subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increased intracellular calcium and DAG synergistically activate protein kinase C.
-
Downstream Effects: PKC activation leads to the phosphorylation of various downstream targets, culminating in cellular responses such as smooth muscle contraction, increased vascular permeability, and the activation of pro-inflammatory transcription factors like NF-κB.
Bamipine, by stabilizing the inactive conformation of the H1 receptor, prevents this cascade from being initiated by histamine.
Caption: H1 Receptor Signaling Pathway and the Point of Intervention for Bamipine.
Quantitative Analysis of H1 Receptor Interaction
Table 1: Representative Binding Affinities (Ki) of First-Generation H1 Antagonists
| Compound | Ki (nM) | Radioligand | Cell Line | Reference |
| Diphenhydramine | 15.8 | [3H]mepyramine | HEK293 | Fictional Example |
| Chlorpheniramine | 3.2 | [3H]mepyramine | CHO | Fictional Example |
| Promethazine | 0.9 | [3H]pyrilamine | Guinea Pig Brain | Fictional Example |
| Triprolidine | 1.1 | [3H]mepyramine | HEK293 | Fictional Example |
Table 2: Representative Functional Potencies (IC50/EC50) of First-Generation H1 Antagonists in Calcium Mobilization Assays
| Compound | IC50 (nM) | Agonist | Cell Line | Reference |
| Diphenhydramine | 25 | Histamine | HEK293-H1R | Fictional Example |
| Chlorpheniramine | 8 | Histamine | CHO-H1R | Fictional Example |
| Promethazine | 5 | Histamine | HeLa | Fictional Example |
| Triprolidine | 3 | Histamine | HEK293-H1R | Fictional Example |
Experimental Protocols
The characterization of an H1 receptor antagonist like bamipine involves a series of in vitro assays to determine its binding affinity and functional potency.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of bamipine for the H1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated H1 antagonist with high affinity, such as [3H]mepyramine.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).
-
Binding Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Culture cells expressing the H1 receptor, harvest, and homogenize them in a hypotonic buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of bamipine. For determining non-specific binding, add the non-specific binding control instead of bamipine.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of bamipine. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium induced by an H1 receptor agonist.
Objective: To determine the functional potency (IC50) of bamipine in blocking H1 receptor-mediated signaling.
Materials:
-
Cell Line: A cell line stably expressing the human H1 receptor (e.g., HEK293-H1R or CHO-H1R).
-
Fluorescent Calcium Indicator: A calcium-sensitive dye such as Fluo-4 AM or Fura-2 AM.
-
Agonist: Histamine.
-
Antagonist: this compound.
-
Assay Buffer: A physiological salt solution like Hank's Balanced Salt Solution (HBSS).
-
Fluorescence Plate Reader: An instrument capable of measuring fluorescence changes over time (e.g., a FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the H1R-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the fluorescent calcium indicator dye in the assay buffer. Incubate for 45-60 minutes at 37°C in the dark.
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Pre-incubation: Add various concentrations of bamipine to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading for each well.
-
Agonist Addition: Inject a fixed concentration of histamine (typically the EC80 concentration to ensure a robust signal) into the wells.
-
Data Recording: Immediately begin recording the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Determine the percentage of inhibition of the histamine response at each concentration of bamipine. Plot the percentage of inhibition against the log concentration of bamipine to calculate the IC50 value.
References
Physicochemical Properties of Bamipine Lactate Powder: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity
| Property | Value | Source |
| Chemical Name | N-benzyl-1-methyl-N-phenylpiperidin-4-amine;2-hydroxypropanoic acid | |
| Molecular Formula | C₁₉H₂₄N₂ • C₃H₆O₃ | [1][2] |
| Molecular Weight | 370.49 g/mol | [1][2] |
| Structure | Bamipine (active moiety) complexed with Lactic Acid |
Physicochemical Properties
A detailed summary of the core physicochemical properties of Bamipine lactate powder is presented below. It is important to note that specific, experimentally determined quantitative values for several of these properties are not widely published.
| Property | Data | Experimental Protocol |
| Appearance | White to off-white crystalline powder (Assumed based on typical pharmaceutical powders) | Visual Inspection |
| Solubility | Data not available in searched resources. Generally, lactate salts of basic drugs exhibit improved aqueous solubility compared to the free base. | A standard protocol would involve shake-flask method in various solvents (e.g., water, ethanol, methanol) at a controlled temperature (e.g., 25 °C). The concentration of the saturated solution would be determined by a suitable analytical technique like HPLC-UV. |
| Melting Point | Data not available in searched resources. | Determination would typically be carried out using capillary melting point apparatus or Differential Scanning Calorimetry (DSC). The sample would be heated at a controlled rate (e.g., 1-2 °C/min), and the temperature range from the onset of melting to complete liquefaction would be recorded. |
| pKa | Data not available in searched resources. The pKa of the tertiary amine in the piperidine ring is expected to be in the basic range. | Potentiometric titration is a common method. A solution of this compound would be titrated with a standard acid or base, and the change in pH would be monitored to determine the dissociation constant. |
| Hygroscopicity | Data not available in searched resources. | Dynamic Vapor Sorption (DVS) analysis would be the standard method. The powder sample would be exposed to varying humidity levels at a constant temperature, and the change in mass would be recorded to assess its tendency to absorb moisture from the atmosphere. |
Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, dissolution, and bioavailability. The following techniques are standard for characterizing the solid form of a pharmaceutical powder like this compound.
| Technique | Purpose | Typical Experimental Protocol |
| Powder X-Ray Diffraction (PXRD) | To determine the crystalline or amorphous nature of the powder and to identify different polymorphic forms. | The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded over a range of 2θ angles. The resulting diffractogram provides a unique fingerprint of the crystalline structure. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point, enthalpy of fusion, and to detect polymorphic transitions or degradation. | A small amount of the sample is heated at a constant rate in a controlled atmosphere. The difference in heat flow between the sample and a reference is measured as a function of temperature. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and to quantify the amount of volatile components (e.g., water, residual solvents). | The mass of the sample is monitored as a function of temperature as it is heated in a controlled atmosphere. Mass loss at specific temperatures can indicate decomposition or the loss of volatiles. |
Stability Profile
The stability of this compound powder is a critical quality attribute. Stability studies are essential to determine the appropriate storage conditions and shelf-life.
| Stability Concern | Recommended Assessment |
| Thermal Stability | TGA and DSC can provide initial insights into the degradation temperature. Long-term stability studies would involve storing the powder at various temperatures and humidity conditions (as per ICH guidelines) and monitoring for degradation products using a stability-indicating HPLC method. |
| Photostability | The powder would be exposed to light sources of specified intensity and wavelength (as per ICH guidelines). The extent of degradation would be assessed by a suitable analytical method. |
Experimental Workflows
Due to the lack of specific experimental data for this compound in the reviewed literature, a generalized workflow for the physicochemical characterization of a pharmaceutical powder is presented below.
Caption: Generalized workflow for the physicochemical characterization of a pharmaceutical powder.
Mechanism of Action: H1 Receptor Antagonism
As a first-generation antihistamine, Bamipine exerts its effects by acting as an inverse agonist at the histamine H1 receptor. This action blocks the effects of histamine, a key mediator in allergic reactions, thereby reducing symptoms such as itching. This is a direct receptor-ligand interaction and does not involve a complex intracellular signaling pathway that would be suitable for a detailed diagrammatic representation in the context of this guide.
Caption: Simplified representation of Bamipine's mechanism of action as an H1 receptor antagonist.
Conclusion
This technical guide consolidates the available information on the physicochemical properties of this compound powder. It is evident that there is a significant gap in the publicly available, detailed quantitative data for this compound. For researchers and drug development professionals, it is recommended that these properties be experimentally determined using the standard protocols outlined in this document to ensure a comprehensive understanding for formulation and development purposes.
References
Navigating the Solubility Landscape of Bamipine Lactate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Bamipine Lactate
Bamipine is a first-generation antihistamine with anticholinergic properties, primarily used topically to relieve itching.[1] Its lactate salt, this compound, is often utilized in pharmaceutical preparations. A thorough understanding of its solubility in different organic solvents is paramount for various stages of drug development, including:
-
Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, topical preparations, and manufacturing processes.
-
Purification: Designing efficient crystallization and purification protocols.
-
Analytical Method Development: Preparing stock solutions and standards for quality control assays.
-
Preclinical and Clinical Studies: Ensuring accurate dosing and understanding the biopharmaceutical properties of the drug.
This guide provides the necessary framework for determining these crucial solubility parameters in a laboratory setting.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄N₂ · C₃H₆O₃ | [2] |
| Molecular Weight | 370.49 g/mol | [2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| pKa | Data not available |
Solubility of this compound: A Data Gap
An extensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common organic solvents such as methanol, ethanol, acetone, or isopropanol. This data gap necessitates experimental determination to support formulation and development activities. The following sections provide detailed protocols for generating this critical data.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium solubility of a compound in a particular solvent is a fundamental physicochemical property. The shake-flask method is a widely accepted and robust technique for determining this parameter.
Principle
An excess amount of the solid drug is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved drug in the supernatant is measured, which represents the solubility of the drug in that solvent at that specific temperature.
Materials and Equipment
-
This compound (pure, solid form)
-
Organic solvents of interest (e.g., methanol, ethanol, acetone, isopropanol) of appropriate purity (e.g., HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Experimental Workflow
Detailed Steps
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvents. The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaker with precise temperature control (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically adequate, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).
-
Sample Collection: After equilibration, cease agitation and allow the vials to stand for a short period to allow the excess solid to settle.
-
Separation: Centrifuge the vials to ensure complete separation of the solid phase from the supernatant.
-
Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Immediately filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the accurate quantification of this compound in the collected samples. The following provides a general framework for developing such a method.
Principle
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For quantification, the response of a detector (e.g., UV-Vis) to the analyte is measured and compared to the response of known standards.
Suggested HPLC Parameters (to be optimized)
-
Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (to be determined by UV scan).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure its reliability. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
HPLC Analysis Workflow
Data Presentation and Interpretation
The experimentally determined solubility data for this compound in various organic solvents should be tabulated for clear comparison.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | To be determined | To be determined |
| Ethanol | 25 | To be determined | To be determined |
| Acetone | 25 | To be determined | To be determined |
| Isopropanol | 25 | To be determined | To be determined |
| Other solvents | 25 | To be determined | To be determined |
| Methanol | 37 | To be determined | To be determined |
| Ethanol | 37 | To be determined | To be determined |
| Acetone | 37 | To be determined | To be determined |
| Isopropanol | 37 | To be determined | To be determined |
| Other solvents | 37 | To be determined | To be determined |
The results from this table will provide valuable insights into the dissolution behavior of this compound and guide the selection of appropriate solvent systems for various pharmaceutical applications.
Conclusion
While publicly available quantitative data on the solubility of this compound in organic solvents is scarce, this technical guide provides a robust framework for its experimental determination. By following the detailed protocols for the shake-flask method and HPLC quantification, researchers and drug development professionals can generate the necessary data to support formulation development, purification, and analytical activities. The systematic approach outlined herein will enable a deeper understanding of the physicochemical properties of this compound, ultimately contributing to the development of safe and effective pharmaceutical products.
References
In Vitro Antihistaminic Activity of Bamipine Lactate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamipine is a first-generation H1 antihistamine with anticholinergic properties, primarily used topically as an antipruritic agent.[3] Like other compounds in its class, its therapeutic effect stems from its ability to act as an inverse agonist at the histamine H1 receptor.[4][5] This action blocks the effects of histamine, a key mediator in allergic and inflammatory responses.[1][4] Understanding the in vitro activity of Bamipine lactate is crucial for elucidating its pharmacological profile and for the development of new antihistaminic agents. This document outlines the core signaling pathways, experimental methodologies, and data interpretation relevant to the in vitro characterization of this compound's antihistaminic properties.
Mechanism of Action: H1 Receptor Antagonism
The primary mechanism of action for Bamipine is the competitive binding to and stabilization of the inactive conformation of the histamine H1 receptor.[1][6] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 protein.[7][8] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various cellular responses such as smooth muscle contraction and increased vascular permeability.[6][8] By blocking this pathway, Bamipine mitigates the symptoms of allergic reactions.[6]
Visualized Signaling Pathway
Caption: Histamine H1 Receptor Signaling Pathway and Site of Bamipine Action.
Experimental Protocols for In Vitro Characterization
The antihistaminic activity of a compound like this compound is typically assessed through a combination of receptor binding and functional assays.
Radioligand Binding Assay
This assay quantifies the affinity of the test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
Methodology:
-
Cell Culture & Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human H1 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4.
-
Radioligand: [³H]mepyramine (a known H1 antagonist) is used at a concentration close to its Kd value (e.g., 5 nM).[9]
-
Incubation: Cell membranes are incubated with [³H]mepyramine and varying concentrations of this compound (or a reference compound like unlabeled mepyramine) in the assay buffer.
-
Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM mianserin) to determine non-specific binding.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Flux
This cell-based assay measures the ability of a compound to inhibit the histamine-induced increase in intracellular calcium.[10]
Objective: To determine the functional potency (IC50) of this compound as an H1 receptor antagonist.
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human H1 receptor are seeded into 96-well or 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: The cells are pre-incubated with varying concentrations of this compound or a reference antagonist.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of histamine (typically the EC80 concentration to ensure a robust signal).
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.[10]
-
Data Analysis: The concentration-response curves for this compound's inhibition of the histamine response are plotted, and the IC50 value is calculated.
Visualized Experimental Workflow
References
- 1. What is Bamipine used for? [synapse.patsnap.com]
- 2. This compound [midas-pharma.com]
- 3. Bamipine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Bamipine? [synapse.patsnap.com]
- 5. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. innoprot.com [innoprot.com]
Unveiling the Anticholinergic Profile of Bamipine Lactate: A Technical Guide for Cellular Investigation
For Immediate Release
Bamipine is recognized as a first-generation H1 antihistamine, a class of drugs often associated with secondary anticholinergic properties.[1] These effects stem from their ability to block muscarinic acetylcholine receptors, which can lead to a range of physiological responses.[2] Understanding the precise nature and potency of bamipine lactate's interaction with these receptors is crucial for a complete pharmacological assessment and for anticipating potential clinical side effects.
This guide details the standard in vitro assays employed to quantify the anticholinergic activity of a compound, providing the necessary foundation for researchers to generate the requisite data for this compound.
I. Quantifying Muscarinic Receptor Antagonism
The cornerstone of characterizing anticholinergic effects lies in determining the binding affinity of the compound for the five subtypes of muscarinic acetylcholine receptors (M1-M5). This is typically achieved through competitive radioligand binding assays.
Table 1: Hypothetical Muscarinic Receptor Binding Affinity of this compound (Ki in nM)
| Compound | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M4 Receptor (Ki, nM) | M5 Receptor (Ki, nM) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Atropine (Control) | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |
| Pirenzepine (M1 Selective Control) | ~15 | ~400 | ~200 | ~100 | ~150 |
This table illustrates how binding affinity data for this compound would be presented. Atropine serves as a non-selective antagonist control, while pirenzepine is an example of a selective antagonist.
II. Experimental Protocols
A. Muscarinic Receptor Radioligand Binding Assay
This assay directly measures the affinity of a test compound for muscarinic receptors by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for each of the five muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compound (this compound).
-
Non-labeled competing ligand (e.g., atropine for non-specific binding).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a muscarinic receptor radioligand binding assay.
B. Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium triggered by a muscarinic agonist. This is particularly relevant for M1, M3, and M5 receptors, which couple to Gq/11 and signal through the phospholipase C pathway.
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced calcium release.
Materials:
-
Cells stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
Test compound (this compound).
-
Assay buffer.
-
Fluorescence plate reader with automated liquid handling.
Protocol:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Incubation: Incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist to stimulate the receptors.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Plot the agonist-induced calcium response against the concentration of this compound to determine the IC50 value.
Diagram: Calcium Mobilization Assay Workflow
Caption: Workflow for a calcium mobilization functional assay.
III. Muscarinic Receptor Signaling Pathways
The anticholinergic effects of this compound would manifest by blocking the following signaling cascades initiated by acetylcholine.
Diagram: Gq/11-Coupled Muscarinic Receptor Signaling (M1, M3, M5)
Caption: Gq/11-coupled muscarinic receptor signaling pathway.
Diagram: Gi/o-Coupled Muscarinic Receptor Signaling (M2, M4)
Caption: Gi/o-coupled muscarinic receptor signaling pathway.
IV. Conclusion
The provided methodologies and conceptual frameworks form a robust basis for the detailed investigation of this compound's anticholinergic properties at the cellular level. By employing these established techniques, researchers can generate the critical quantitative data necessary to fully understand its pharmacological profile. This knowledge is essential for predicting potential clinical effects and for the continued development of safe and effective therapeutics.
References
The Pharmacological Profile of First-Generation Antihistamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
First-generation antihistamines represent a class of drugs historically pivotal in the management of allergic conditions. Their enduring presence in the therapeutic landscape, despite the advent of newer generations, warrants a deep understanding of their complex pharmacological profile. This technical guide provides an in-depth exploration of their mechanism of action, receptor binding affinities, pharmacokinetic properties, and associated adverse effects, tailored for the scientific community.
Mechanism of Action: Inverse Agonism at the Histamine H1 Receptor
First-generation antihistamines exert their primary therapeutic effect by targeting the histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] Contrary to their name, they are not true antagonists but rather function as inverse agonists.[1][2] The H1 receptor exhibits constitutive activity, meaning it can signal even in the absence of its endogenous ligand, histamine.[3] First-generation antihistamines bind to and stabilize the inactive conformation of the H1 receptor, thereby reducing its basal signaling activity and counteracting the effects of histamine.[1][2]
The binding of histamine to the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological manifestations of an allergic response, including increased vascular permeability, vasodilation, and bronchial smooth muscle contraction.[4] By stabilizing the inactive state of the H1 receptor, first-generation antihistamines effectively block this cascade.
Receptor Binding Profile: A Lack of Selectivity
A defining characteristic of first-generation antihistamines is their low receptor selectivity.[1][3][5][6] This promiscuous binding to other receptors is the primary reason for their broad side-effect profile.[1][3][5][6] In addition to the H1 receptor, they exhibit significant affinity for:
-
Muscarinic Acetylcholine Receptors: Antagonism at these receptors leads to anticholinergic side effects such as dry mouth, urinary retention, blurred vision, and tachycardia.[6][7]
-
Alpha-Adrenergic Receptors: Blockade of these receptors can cause orthostatic hypotension and dizziness.[7][8]
-
Serotonin (5-HT) Receptors: Interaction with serotonin receptors can contribute to effects on appetite and mood.[6]
-
Ion Channels: Some first-generation antihistamines can also block cardiac potassium channels, which can lead to arrhythmias in susceptible individuals.[9]
The following table summarizes the receptor binding affinities (Ki values) for several common first-generation antihistamines. Lower Ki values indicate higher binding affinity.
| Drug | H1 Receptor Ki (nM) | Muscarinic Receptor Ki (nM) | Alpha-Adrenergic Receptor Ki (nM) | Serotonin Receptor Ki (nM) |
| Diphenhydramine | 1-3 | 20-80 | 100-500 | 50-200 |
| Chlorpheniramine | 0.5-2 | 100-500 | >1000 | 10-50 |
| Promethazine | 0.1-1 | 2-10 | 1-10 | 1-10 |
| Hydroxyzine | 0.5-2 | 50-200 | >1000 | 20-100 |
Note: Ki values are approximate and can vary depending on the specific receptor subtype and experimental conditions.
Pharmacokinetic Properties: Central Nervous System Penetration
The pharmacokinetic profile of first-generation antihistamines is characterized by their lipophilicity, which allows them to readily cross the blood-brain barrier (BBB).[3][6][10] This central nervous system (CNS) penetration is responsible for their prominent sedative effects.[3][6][10]
Key pharmacokinetic parameters for selected first-generation antihistamines are presented in the table below.
| Drug | Bioavailability (%) | Half-life (T½) (hours) | Volume of Distribution (Vd) (L/kg) | Clearance (Cl) (mL/min/kg) |
| Diphenhydramine | 40-60[2][11][12] | 4-9[2][11][12] | 3-7[2][11][12] | 5-12[2][11][12] |
| Chlorpheniramine | ~34[2][11][12] | 14-25[2][11][12] | 5-10[2][11][12] | 5-12[2][11][12] |
| Promethazine | ~25[2][11][12] | 10-14[2][11][12] | 10-20[2][11][12] | 5-12[2][11][12] |
| Hydroxyzine | Not well defined | ~20[2][11][12] | 15-25[2][11][12] | 5-12[2][11][12] |
Adverse Effects: A Consequence of Non-Selectivity
The wide range of adverse effects associated with first-generation antihistamines is a direct result of their interaction with multiple receptor systems.[1][3][5][6]
Common Adverse Effects:
-
Central Nervous System: Sedation, drowsiness, dizziness, impaired cognitive function, and psychomotor impairment are the most common side effects due to their action on central H1 receptors.[3][6][7][10]
-
Anticholinergic: Dry mouth, blurred vision, urinary retention, constipation, and tachycardia result from the blockade of muscarinic receptors.[6][7]
-
Gastrointestinal: Nausea and vomiting can occur.
-
Cardiovascular: Orthostatic hypotension can result from alpha-adrenergic blockade.[7][8] Tachycardia can be an anticholinergic effect.[7] In rare cases, QT interval prolongation and arrhythmias have been reported.[9]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This assay is used to determine the affinity of a drug for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes expressing the target receptor (e.g., H1, muscarinic) are prepared from cell lines or tissue homogenates.[13]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (the first-generation antihistamine).[1][13][14]
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[13][14]
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[13][14]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]
Schild Analysis for Determining Antagonist Potency (pA2)
Schild analysis is a pharmacological method used to determine the affinity of a competitive antagonist for its receptor. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Methodology:
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve for a specific agonist (e.g., histamine) is generated in an isolated tissue preparation (e.g., guinea pig ileum).[15][16][17]
-
Incubation with Antagonist: The tissue is then incubated with a fixed concentration of the antagonist (the first-generation antihistamine) for a set period.[15][16][17]
-
Shifted Agonist Curve: A second agonist concentration-response curve is generated in the presence of the antagonist.[15][16][17]
-
Dose Ratio Calculation: The dose ratio is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist alone.
-
Schild Plot: The log (dose ratio - 1) is plotted against the negative log of the molar concentration of the antagonist.[15][18]
-
pA2 Determination: The x-intercept of the resulting linear regression line provides the pA2 value.[15][18] A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[15]
Assessment of Blood-Brain Barrier Penetration
Various in vitro and in vivo methods are used to assess the ability of a drug to cross the BBB.
-
In Vitro Models:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay uses an artificial lipid membrane to predict passive diffusion across the BBB.[10]
-
Cell-Based Assays: Co-cultures of brain endothelial cells with astrocytes and pericytes are used to create an in vitro model of the BBB to study both passive and active transport.[5]
-
-
In Vivo Models:
-
Brain-to-Plasma Concentration Ratio (LogBB): This is the most common in vivo method. The drug is administered to an animal, and at a specific time point, the concentrations of the drug in the brain and plasma are measured. The ratio of these concentrations, often expressed as a logarithm (LogBB), indicates the extent of brain penetration.
-
Microdialysis: This technique involves implanting a small probe into the brain of a conscious animal to directly sample the unbound drug concentration in the brain's extracellular fluid, providing a more accurate measure of the pharmacologically active drug.[5]
-
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and Inhibition.
Caption: Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for Schild Analysis.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics of H1-Receptor Antagonists (The Antihistamines) (1985) | David M. Paton | 169 Citations [scispace.com]
- 5. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. 1st Generation Antihistamines Mnemonic for USMLE [pixorize.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pa2 determination | PPTX [slideshare.net]
- 18. tandfonline.com [tandfonline.com]
The Piperidine Scaffold: A Journey Through the History of Antihistamines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, has proven to be a remarkably versatile scaffold in medicinal chemistry. Its journey in the realm of antihistamines is a compelling narrative of rational drug design, serendipitous discoveries, and the relentless pursuit of improved therapeutic indices. This technical guide provides a comprehensive overview of the historical development of piperidine-based antihistamines, from the early sedating first-generation agents to the highly specific and safe third-generation drugs. We delve into the evolution of their chemical structures, mechanisms of action, and the experimental methodologies that underpinned their development, offering a valuable resource for professionals in drug discovery and development.
The Dawn of a New Era: First-Generation Piperidine Antihistamines
The story of piperidine antihistamines begins in the mid-20th century, following the discovery of the first clinically useful antihistamine, phenbenzamine, in 1942.[1] Researchers quickly identified the piperidine moiety as a promising pharmacophore for H1 receptor antagonism. These early agents, classified as first-generation antihistamines, were characterized by their ability to alleviate allergic symptoms but were also notorious for their sedative and anticholinergic side effects due to their lipophilic nature and ability to cross the blood-brain barrier.[2][3]
A prominent example from this era is Cyproheptadine , introduced in 1961.[4] Its tricyclic structure incorporating a piperidine ring demonstrated potent H1 receptor antagonism. However, its significant central nervous system (CNS) effects, including drowsiness, limited its widespread use for allergic conditions, though it found utility as an appetite stimulant.[4]
Table 1: Pharmacological Profile of a First-Generation Piperidine Antihistamine
| Compound | H1 Receptor Binding Affinity (Ki, nM) | Half-life (t½, h) | CNS Penetration | Key Side Effects |
| Cyproheptadine | ~1-10 | 8.6 | High | Sedation, dry mouth, dizziness |
The Quest for Selectivity: Second-Generation Piperidine Antihistamines
The significant drawbacks of first-generation antihistamines spurred the development of a new wave of drugs in the 1980s with improved safety profiles. The primary goal was to design molecules with high affinity for peripheral H1 receptors while minimizing their entry into the CNS. This was largely achieved by increasing the polarity and molecular size of the compounds, making them substrates for efflux transporters like P-glycoprotein at the blood-brain barrier.[2][5]
A pivotal, albeit cautionary, tale from this generation is that of Terfenadine , introduced in 1973.[6] It was the first non-sedating antihistamine and a commercial success. However, it was later discovered that at high concentrations, terfenadine could block the hERG (human Ether-à-go-go-Related Gene) potassium channels in the heart, leading to a potentially fatal arrhythmia known as Torsades de Pointes.[7] This cardiotoxicity was particularly pronounced when its metabolism by the cytochrome P450 enzyme CYP3A4 was inhibited by other drugs or in cases of liver disease.[7]
This critical safety issue led to a paradigm shift in antihistamine development, emphasizing rigorous cardiac safety testing. It also paved the way for the development of its active metabolite, Fexofenadine .
Loratadine , another blockbuster second-generation antihistamine, also features a piperidine ring.[6] It offered a favorable safety profile with a low incidence of sedation and, importantly, a lack of cardiotoxicity at therapeutic doses.[3]
Table 2: Comparative Pharmacological Profiles of Second-Generation Piperidine Antihistamines
| Compound | H1 Receptor Binding Affinity (Ki, nM) | Half-life (t½, h) | CNS Penetration | hERG Blockade (IC50, µM) |
| Terfenadine | 10-20 | 16-23 | Low | ~0.1-0.3 |
| Fexofenadine | ~10 | 11-15 | Very Low | >10 |
| Loratadine | ~20-50 | 8.4 (parent), 28 (metabolite) | Low | >10 |
Refining the Best: Third-Generation Piperidine Antihistamines
The third generation of antihistamines emerged from a deeper understanding of the pharmacology of their second-generation predecessors. These drugs are primarily active metabolites or enantiomers of second-generation agents, offering further improvements in efficacy, safety, and duration of action.
Fexofenadine , the active carboxylic acid metabolite of terfenadine, exemplifies this generation. By administering the active metabolite directly, the risks associated with the parent drug's metabolism and cardiotoxicity were completely circumvented.[8] Fexofenadine is non-sedating and has an excellent cardiac safety profile.[8][9]
Similarly, Desloratadine is the active metabolite of loratadine. It exhibits a higher binding affinity for the H1 receptor compared to its parent compound and maintains a favorable safety profile.[8][10]
Table 3: Comparative Pharmacological Profiles of Third-Generation Piperidine Antihistamines
| Compound | H1 Receptor Binding Affinity (Ki, nM) | Half-life (t½, h) | CNS Penetration | hERG Blockade (IC50, µM) |
| Fexofenadine | ~10 | 11-15 | Very Low | >10 |
| Desloratadine | 0.5-2 | ~27 | Very Low | >30 |
Experimental Protocols: The Foundation of Discovery
The development of piperidine-based antihistamines has been underpinned by a suite of sophisticated experimental techniques. These protocols are essential for characterizing the pharmacological and safety profiles of new chemical entities.
Synthesis of Piperidine-Based Antihistamines
General Scheme for the Synthesis of a Fexofenadine Analog:
The synthesis of many second and third-generation piperidine antihistamines involves multi-step organic synthesis. A representative, simplified scheme for a fexofenadine analog is presented below.
Detailed Protocol for the Synthesis of Cyproheptadine Hydrochloride:
A common synthetic route to cyproheptadine involves the Grignard reaction of 1-methyl-4-chloropiperidine with dibenzo[a,e]cycloheptatrien-5-one, followed by dehydration.[11][12]
-
Grignard Reagent Formation: Freshly polished magnesium turnings are reacted with 1-methyl-4-chloropiperidine in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere to form the Grignard reagent, 1-methyl-4-piperidylmagnesium chloride.
-
Reaction with Ketone: A solution of dibenzo[a,e]cycloheptatrien-5-one in anhydrous toluene is added dropwise to the Grignard reagent at a controlled temperature. The reaction is stirred until completion, typically monitored by thin-layer chromatography (TLC).
-
Hydrolysis: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol intermediate.
-
Dehydration and Salt Formation: The crude alcohol is dissolved in a mixture of ethanol and water. Concentrated hydrochloric acid is added, and the mixture is heated to induce dehydration and formation of the hydrochloride salt.
-
Purification: The reaction mixture is cooled, and the precipitated cyproheptadine hydrochloride is collected by filtration, washed with a cold solvent, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Histamine H1 Receptor Binding Assay
This in vitro assay is crucial for determining the affinity of a compound for the H1 receptor. A competitive radioligand binding assay is commonly employed.
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) or tissues (e.g., guinea pig cerebellum) that endogenously or recombinantly express the histamine H1 receptor.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used for all dilutions and incubations.
-
Radioligand: A radiolabeled H1 antagonist, typically [³H]-mepyramine, is used at a concentration near its dissociation constant (Kd).
-
Incubation: In a 96-well plate, the membranes, radioligand, and varying concentrations of the test compound (e.g., a piperidine-based antihistamine) are incubated. Control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-radiolabeled H1 antagonist like mianserin) are included.
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
Assessment of CNS Penetration
Determining the extent to which an antihistamine crosses the blood-brain barrier is critical for predicting its sedative potential.
In Situ Brain Perfusion Technique:
-
Animal Model: Anesthetized rats are typically used for this procedure.
-
Surgical Preparation: The common carotid artery is exposed and catheterized.
-
Perfusion: A buffered saline solution containing the radiolabeled test antihistamine is perfused through the carotid artery at a constant rate for a short duration (e.g., 60 seconds).
-
Sample Collection: The animal is euthanized, and the brain is rapidly removed and dissected. Samples of the perfusate are also collected.
-
Quantification: The amount of radioactivity in the brain tissue and perfusate is measured.
-
Calculation: The brain uptake index (BUI) or the permeability-surface area (PS) product is calculated to quantify the extent of blood-brain barrier penetration.[13]
Positron Emission Tomography (PET) Imaging:
PET is a non-invasive in vivo imaging technique that can be used in humans to measure H1 receptor occupancy in the brain.[7][14]
-
Radiotracer: A radiolabeled H1 receptor ligand, such as [¹¹C]doxepin, is administered intravenously.
-
Imaging: PET scans are acquired to measure the distribution of the radiotracer in the brain before and after oral administration of the test antihistamine.
-
Data Analysis: The reduction in the binding of the radiotracer after administration of the antihistamine is used to calculate the percentage of H1 receptor occupancy in different brain regions.
Cardiac Safety Assessment: The hERG Assay
To prevent the cardiotoxicity issues seen with terfenadine, all new antihistamine candidates undergo rigorous cardiac safety testing, with the hERG potassium channel assay being a critical component.
Patch-Clamp Electrophysiology:
This is the gold standard for assessing hERG channel blockade.
-
Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.
-
Whole-Cell Patch-Clamp: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the hERG channels.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit hERG currents.
-
Drug Application: The test antihistamine is applied to the cell at various concentrations.
-
Data Analysis: The concentration-dependent inhibition of the hERG current is measured, and the IC50 value is determined.[15][16]
High-Throughput Fluorescence-Based Assays:
These assays provide a more rapid screening of compounds.
-
Principle: These assays use a thallium-sensitive fluorescent dye. Thallium ions can pass through the open hERG channels and cause an increase in fluorescence.
-
Procedure: hERG-expressing cells are loaded with the fluorescent dye. The test compound is added, followed by a stimulus to open the hERG channels and a solution containing thallium ions.
-
Measurement: The change in fluorescence is measured using a plate reader. A decrease in the fluorescence signal in the presence of the test compound indicates hERG channel blockade.[17][18][19]
Signaling Pathways and Logical Relationships
The pharmacological effects of piperidine-based antihistamines are mediated through their interaction with the histamine H1 receptor, a G-protein coupled receptor (GPCR).
The historical development of these drugs can be visualized as a progression towards increased safety and selectivity.
Conclusion
The historical development of piperidine-based antihistamines is a testament to the power of medicinal chemistry and pharmacology in advancing therapeutic safety and efficacy. From the early, effective but side-effect-laden first-generation agents to the highly targeted and safe third-generation drugs, the piperidine scaffold has been central to this evolution. The journey has been marked by crucial lessons, particularly the importance of cardiac safety, which has led to more rigorous preclinical and clinical evaluation of all new drug candidates. For researchers and drug development professionals, the story of piperidine antihistamines serves as a powerful case study in the iterative process of drug discovery, highlighting the continuous drive to refine and improve upon existing therapies. The experimental protocols and data presented herein provide a foundational understanding of the key methodologies that have enabled this progress and will continue to shape the future of antihistamine development.
References
- 1. scribd.com [scribd.com]
- 2. Assessment of the first and second generation antihistamines brain penetration and role of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antihistamine - Wikipedia [en.wikipedia.org]
- 7. New findings in pharmacological effects induced by antihistamines: from PET studies to knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics and pharmacodynamics of desloratadine, fexofenadine and levocetirizine : a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic overview of oral second-generation H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation method of cyproheptadine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 12. CYPROHEPTADINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Block of hERG K+ Channel by Classic Histamine H1 Receptor Antagonist Chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hERG Assay | PPTX [slideshare.net]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Bamipine Lactate Gel Formulation for Topical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamipine is a first-generation H1 antihistamine with anticholinergic properties, utilized topically for its antipruritic effects in conditions such as insect bites, urticaria, and other allergic skin reactions.[1][2] Topical administration allows for localized drug delivery, minimizing systemic side effects that can be associated with oral antihistamines.[2] Bamipine lactate, a salt of Bamipine, is employed in gel formulations to facilitate its delivery to the skin.[1]
The mechanism of action involves the competitive antagonism of histamine H1 receptors in the skin. This blockage prevents histamine from binding to its receptors, thereby reducing symptoms like itching, redness, and swelling associated with allergic reactions.[3]
These application notes provide a comprehensive overview of a hypothetical 2% this compound topical gel formulation, including its preparation, physicochemical characterization, and protocols for in vitro and ex vivo performance testing.
This compound Gel Formulation
A stable and effective topical gel formulation of this compound can be achieved using a suitable gelling agent like Carbopol 940, which provides a clear and homogenous base. Propylene glycol is included as a humectant and penetration enhancer, while triethanolamine is used to neutralize the Carbopol and achieve the desired pH and viscosity. Methylparaben is added as a preservative.
Table 1: Composition of 2% this compound Topical Gel
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 2.0 |
| Carbopol 940 | Gelling Agent | 1.0 |
| Propylene Glycol | Humectant, Penetration Enhancer | 10.0 |
| Methylparaben | Preservative | 0.2 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.5-7.0 |
| Purified Water | Vehicle | q.s. to 100 |
Experimental Protocols
Preparation of 2% this compound Gel
This protocol details the steps for preparing a 100g batch of the 2% this compound topical gel.
Materials and Equipment:
-
This compound powder
-
Carbopol 940 powder
-
Propylene Glycol
-
Methylparaben
-
Triethanolamine
-
Purified Water
-
Beakers
-
Magnetic stirrer and stir bar
-
Weighing balance
-
pH meter
-
Spatula
Protocol:
-
Carbopol Dispersion: Accurately weigh 1.0 g of Carbopol 940 and slowly disperse it in 80 mL of purified water in a beaker with continuous stirring using a magnetic stirrer. Avoid lump formation. Allow the dispersion to hydrate for at least 2 hours (or overnight) to ensure complete swelling of the polymer.[4][5]
-
Preservative and Humectant Addition: In a separate beaker, dissolve 0.2 g of methylparaben in 10.0 g of propylene glycol, with gentle heating if necessary. Cool the solution to room temperature.
-
Drug Incorporation: Add the propylene glycol solution to the hydrated Carbopol dispersion and stir until a homogenous mixture is obtained.
-
Accurately weigh 2.0 g of this compound and dissolve it in a small amount of purified water. Add this drug solution to the Carbopol mixture and stir until uniformly mixed.
-
Neutralization: Slowly add triethanolamine dropwise to the formulation while continuously stirring. Monitor the pH of the gel using a pH meter. Continue adding triethanolamine until the pH of the gel reaches between 6.5 and 7.0.[6][7] The gel will thicken and become clear upon neutralization.
-
Final Weight Adjustment: Add purified water to adjust the final weight of the gel to 100 g and stir until uniform.
-
Storage: Store the prepared gel in a well-closed container at room temperature, protected from light.
Physicochemical Characterization
The prepared this compound gel should be evaluated for its physicochemical properties to ensure quality and consistency.
Table 2: Physicochemical Specifications for 2% this compound Gel
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Clear, homogenous, and free from any particulate matter or phase separation.[7] |
| Color | Visual Inspection | Colorless to slightly yellowish. |
| Odor | Olfactory evaluation | Characteristic odor. |
| pH | Digital pH meter | 6.5 - 7.0[7] |
| Viscosity (cP) | Brookfield Viscometer | 4000 - 6000 cP |
| Spreadability (g.cm/s) | Parallel Plate Method | 15 - 25 g.cm/s |
| Drug Content (%) | UV-Vis Spectrophotometry | 98.0% - 102.0% |
In Vitro Drug Release Study
This protocol describes the determination of the in vitro release rate of this compound from the gel formulation using a Franz diffusion cell.[8]
Materials and Equipment:
-
Franz diffusion cell apparatus[9]
-
Synthetic membrane (e.g., cellulose acetate)
-
Phosphate buffer saline (PBS) pH 7.4
-
Magnetic stirrer
-
Water bath maintained at 32 ± 0.5°C
-
Syringes and needles
-
HPLC or UV-Vis Spectrophotometer for drug analysis
Protocol:
-
Membrane Preparation: Cut the synthetic membrane to the appropriate size and soak it in the receptor medium (PBS pH 7.4) for at least 30 minutes before use.
-
Franz Cell Assembly: Mount the prepared membrane on the Franz diffusion cell with the donor compartment facing up. Ensure there are no air bubbles between the membrane and the receptor medium.
-
Receptor Compartment: Fill the receptor compartment with freshly prepared and degassed PBS (pH 7.4). Place a small magnetic stir bar in the receptor compartment and place the cell in the water bath maintained at 32 ± 0.5°C. Stir the receptor medium at a constant rate (e.g., 600 rpm).
-
Sample Application: Accurately weigh approximately 1 g of the this compound gel and apply it evenly to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume (e.g., 1 mL) of the receptor medium through the sampling port.[10]
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
-
Drug Analysis: Analyze the withdrawn samples for this compound concentration using a validated analytical method (HPLC or UV-Vis Spectrophotometry).
-
Data Analysis: Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against time. Determine the release rate from the slope of the linear portion of the curve.
Ex Vivo Skin Permeation Study
This protocol outlines the procedure for evaluating the permeation of this compound through excised animal skin, providing a more biologically relevant model than synthetic membranes.[11]
Materials and Equipment:
-
Franz diffusion cell apparatus
-
Phosphate buffer saline (PBS) pH 7.4
-
Surgical scissors, forceps
-
Isotonic saline solution
-
Other equipment as listed for the in vitro release study
Protocol:
-
Skin Preparation: Euthanize the animal according to ethical guidelines. Excise the abdominal skin and carefully remove the subcutaneous fat and connective tissues.[11] Wash the skin with isotonic saline solution. Cut the skin into appropriate sizes for mounting on the Franz diffusion cells.
-
Franz Cell Assembly: Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Procedure: Follow steps 3-8 as described in the In Vitro Drug Release Study protocol.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve and the lag time (t_lag) from the x-intercept of the linear portion.
Stability Study
A stability study is essential to determine the shelf-life of the this compound gel under various environmental conditions.[13]
Protocol:
-
Sample Preparation: Prepare a sufficient number of batches of the this compound gel and package them in the intended commercial packaging.
-
Storage Conditions: Store the samples under the following conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[4]
-
-
Testing Intervals: Withdraw samples at specified time points for analysis.
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.[14]
-
-
Evaluation: At each time point, evaluate the samples for the physicochemical properties listed in Table 2.
-
Data Analysis: Analyze the data for any significant changes in the tested parameters over time to establish the shelf-life of the product.
Data Presentation
The following tables present hypothetical data for the characterization and performance of the 2% this compound gel, based on typical values for similar topical formulations.
Table 3: Hypothetical Physicochemical Properties of 2% this compound Gel
| Parameter | Result |
| Appearance | Clear and homogenous |
| pH | 6.8 ± 0.1 |
| Viscosity (cP) | 5200 ± 300 |
| Spreadability (g.cm/s) | 20.5 ± 1.5 |
| Drug Content (%) | 99.5 ± 1.2 |
Table 4: Hypothetical In Vitro Drug Release Profile of 2% this compound Gel
| Time (hours) | Cumulative Drug Released (μg/cm²) |
| 1 | 150.2 |
| 2 | 285.7 |
| 4 | 510.4 |
| 6 | 695.1 |
| 8 | 850.6 |
| 12 | 1080.3 |
| 24 | 1550.9 |
Table 5: Hypothetical Ex Vivo Skin Permeation Parameters of 2% this compound Gel
| Parameter | Value |
| Steady-State Flux (Jss) (μg/cm²/h) | 55.8 |
| Lag Time (t_lag) (hours) | 1.2 |
| Permeability Coefficient (Kp) (cm/h) | 2.79 x 10⁻³ |
Conclusion
These application notes provide a framework for the formulation, preparation, and evaluation of a 2% this compound topical gel. The detailed protocols for physicochemical characterization, in vitro drug release, and ex vivo skin permeation studies are crucial for ensuring the quality, efficacy, and safety of the final product. The provided hypothetical data serves as a reference for expected outcomes. Researchers and drug development professionals can adapt these methodologies for their specific needs in the development of topical this compound formulations.
References
- 1. This compound [midas-pharma.com]
- 2. Bamipine - Wikipedia [en.wikipedia.org]
- 3. Development and Pre-clinical Study of Anti-Allergic Cream Containing Dexamethasone and Chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Carbopol Gel Pharmaceutics I Practical - Pharmacy Infoline [pharmacyinfoline.com]
- 6. youtube.com [youtube.com]
- 7. media.neliti.com [media.neliti.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. aurigaresearch.com [aurigaresearch.com]
- 10. permegear.com [permegear.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fda.gov [fda.gov]
- 14. rr-americas.woah.org [rr-americas.woah.org]
High-Performance Liquid Chromatography Method for the Determination of Bamipine Lactate
Application Note
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Bamipine in Bamipine Lactate formulations. The method is suitable for quality control and routine analysis in pharmaceutical manufacturing and research environments. The described protocol offers excellent specificity and precision for the analysis of Bamipine.
Introduction
Bamipine is an H1 antihistamine with mild sedative properties, often used in pharmaceutical formulations.[1] Accurate and precise analytical methods are crucial for ensuring the quality and efficacy of Bamipine-containing products. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, specificity, and efficiency. This document provides a detailed protocol for an isocratic RP-HPLC method for the determination of Bamipine.
Experimental
A reversed-phase HPLC method was developed for the analysis of Bamipine. The chromatographic conditions were optimized to achieve good resolution and peak symmetry for the Bamipine peak.
Chromatographic Conditions:
The analysis is performed on a C2 column with a mobile phase composed of an aqueous ammonium acetate buffer and acetonitrile. The UV detection is carried out at 251 nm.[1][2]
Data Presentation
The following table summarizes the key chromatographic parameters and performance data for the HPLC analysis of Bamipine.
| Parameter | Value |
| Chromatographic Column | Lichrosorb RP-2 (C2), 5 µm, 250 x 4.6 mm I.D.[1][2] |
| Mobile Phase | Aqueous ammonium acetate (0.015 M) : Acetonitrile (35:65 v/v), pH adjusted to 4.7 with acetic acid[1][2] |
| Flow Rate | 0.9 mL/min[1][2] |
| Detection Wavelength | 251 nm[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time of Bamipine | Approximately 8.83 min[1][2] |
Experimental Protocols
1. Preparation of Mobile Phase:
-
Aqueous Ammonium Acetate (0.015 M): Dissolve 1.156 g of ammonium acetate in 1000 mL of HPLC grade water.
-
Mobile Phase Preparation: Mix 350 mL of the 0.015 M aqueous ammonium acetate solution with 650 mL of acetonitrile. Adjust the pH of the final mixture to 4.7 with glacial acetic acid.
-
Degassing: Degas the mobile phase using vacuum filtration through a 0.45 µm membrane filter or by sonication before use.
2. Preparation of Standard Stock Solution:
-
Accurately weigh approximately 25 mg of Bamipine reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.
3. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10, 25, 50, 100, 150 µg/mL).
4. Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the Bamipine.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution (e.g., 50 µg/mL) five times.
-
The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is not more than 2.0%.
6. Analysis:
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area for Bamipine.
-
Calculate the concentration of Bamipine in the sample by comparing the peak area of the sample with the peak area of the standard from the calibration curve.
Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
References
Application Notes & Protocols for the Quantification of Bamipine Lactate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamipine is a first-generation H1 antihistamine with anticholinergic properties, primarily used topically for its anti-allergic and antipruritic effects. For pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening, a robust and sensitive method for the quantification of Bamipine in biological matrices such as plasma, urine, and tissue homogenates is essential. This document provides detailed protocols for the quantification of Bamipine lactate using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.
Overview of the Analytical Approach
The quantification of Bamipine from biological samples typically involves three key stages:
-
Sample Preparation: Extraction of the analyte from the complex biological matrix and removal of interfering substances.
-
Chromatographic Separation: Separation of Bamipine from other components using HPLC.
-
Mass Spectrometric Detection: Sensitive and selective detection and quantification of Bamipine using MS/MS.
Due to the lack of a standardized, publicly available validated method for this compound, the following protocols are based on established methods for other antihistamines and small molecule drugs with similar physicochemical properties. Method development and validation are required before implementation for regulated bioanalysis.
Physicochemical Properties of Bamipine
| Property | Value |
| Chemical Formula | C₁₉H₂₄N₂ (Bamipine) |
| Molecular Weight | 280.41 g/mol (Bamipine) |
| Chemical Formula | C₁₉H₂₄N₂ • C₃H₆O₃ (this compound) |
| Molecular Weight | 370.49 g/mol (this compound) |
Experimental Protocols
Protocol 1: Quantification of Bamipine in Human Plasma using LC-MS/MS with Protein Precipitation
This protocol describes a straightforward and rapid method for the determination of Bamipine in plasma, suitable for high-throughput analysis.
4.1.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a deuterated analog of Bamipine or a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
4.1.2. Instrumentation
-
HPLC system capable of gradient elution
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column (e.g., 50 x 2.1 mm, 1.8 µm)
4.1.3. Sample Preparation
-
Thaw plasma samples to room temperature.
-
Spike 100 µL of plasma with 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
4.1.4. LC-MS/MS Conditions
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical - requires optimization):
-
Bamipine: Precursor ion (Q1) m/z 281.2 → Product ion (Q3) (To be determined by infusion of the standard)
-
Internal Standard: To be determined based on the selected IS.
-
-
Collision Energy: To be optimized for each transition.
-
4.1.5. Method Validation Parameters (Typical)
The following table presents typical validation parameters for similar bioanalytical methods. These would need to be established specifically for a Bamipine assay.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Protocol 2: Quantification of Bamipine in Urine using LC-MS/MS with Solid-Phase Extraction (SPE)
This protocol is suitable for cleaner sample extracts, which can be beneficial for reducing matrix effects and improving sensitivity.
4.2.1. Materials and Reagents
-
As in Protocol 1
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Methanol with 2% ammonium hydroxide
-
Phosphate buffer (pH 6)
4.2.2. Sample Preparation
-
Thaw urine samples to room temperature.
-
Centrifuge at 4000 x g for 5 minutes to remove particulates.
-
Take 500 µL of urine, add 10 µL of IS, and 500 µL of phosphate buffer.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute Bamipine with 1 mL of methanol containing 2% ammonium hydroxide.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
4.2.3. LC-MS/MS Conditions
-
Same as in Protocol 1.
Visualizations
Bamipine Metabolic Pathway
The metabolism of Bamipine primarily involves oxidative demethylation and hydroxylation followed by glucuronidation.
Caption: Major metabolic pathways of Bamipine.
Experimental Workflow for Plasma Sample Analysis
The following diagram illustrates the workflow for the quantification of Bamipine in plasma using protein precipitation followed by LC-MS/MS analysis.
Caption: Workflow for Bamipine quantification in plasma.
Conclusion
The protocols outlined in this document provide a robust framework for the quantification of this compound in biological samples using LC-MS/MS. While these methods are based on established analytical principles for similar compounds, it is imperative that they are fully validated in the target matrix to ensure compliance with regulatory standards for bioanalysis. The provided workflows and metabolic pathway diagrams serve as a guide for researchers and scientists in the development and implementation of these analytical methods.
Application Notes & Protocols: Synthesis and Purification of Bamipine Lactate for Research Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis and purification of Bamipine lactate for research applications. Bamipine is a first-generation H1 antihistamine with anticholinergic properties, primarily used topically as an antipruritic agent.[1][2] For research and developmental purposes, a reliable supply of high-purity this compound is essential. This document outlines a plausible synthetic route for Bamipine free base, its subsequent conversion to the lactate salt, and detailed protocols for purification and characterization.
Introduction to Bamipine
Bamipine, chemically known as N-benzyl-1-methyl-N-phenylpiperidin-4-amine, is an H1 receptor antagonist.[1][2][3] By competitively inhibiting histamine at H1 receptors, it mitigates allergic symptoms such as itching and swelling.[2] While commercially available in topical formulations like gels, research into its properties, potential new applications, or for use as a reference standard necessitates a standardized laboratory-scale synthesis and purification procedure.[1][4] The lactate salt of Bamipine is often prepared to improve its solubility and handling properties.[4][5]
Mechanism of Action: H1 Receptor Antagonism
Bamipine functions by blocking the action of histamine on H1 receptors. During an allergic response, histamine is released from mast cells and binds to these receptors, triggering the characteristic symptoms of an allergic reaction. Bamipine competitively binds to H1 receptors, preventing histamine from doing so and thereby reducing or preventing the allergic response.
Caption: Simplified signaling pathway of Bamipine's antihistaminic action.
Synthesis of Bamipine Free Base
The synthesis of Bamipine (N-benzyl-1-methyl-N-phenylpiperidin-4-amine) can be achieved via a two-step process involving reductive amination followed by N-alkylation. This proposed pathway is based on established organic chemistry principles for the formation of secondary and tertiary amines.
Step 1: Synthesis of N-phenyl-1-methylpiperidin-4-amine
This step involves the reductive amination of 1-methyl-4-piperidone with aniline.
Reaction Scheme: 1-methyl-4-piperidone + Aniline --(Reducing Agent)--> N-phenyl-1-methylpiperidin-4-amine
Protocol:
-
To a solution of 1-methyl-4-piperidone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add aniline (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of Bamipine (N-benzylation)
This step involves the N-alkylation of the secondary amine intermediate with benzyl bromide.
Reaction Scheme: N-phenyl-1-methylpiperidin-4-amine + Benzyl Bromide --(Base)--> Bamipine
Protocol:
-
Dissolve the crude N-phenyl-1-methylpiperidin-4-amine (1.0 eq) in a polar aprotic solvent like acetonitrile or acetone.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (e.g., 60-80 °C) and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off the base.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer, concentrate, and purify the crude Bamipine free base by column chromatography.
Preparation of this compound
The free base of Bamipine is converted to its lactate salt to enhance its aqueous solubility and stability. This is an acid-base reaction.
Reaction Scheme: Bamipine (free base) + Lactic Acid --> this compound
Protocol:
-
Dissolve the purified Bamipine free base (1.0 eq) in a suitable solvent, such as ethanol or isopropanol.
-
In a separate flask, prepare a solution of lactic acid (1.0 eq) in the same solvent.
-
Slowly add the lactic acid solution to the Bamipine solution with constant stirring.
-
Stir the mixture at room temperature for 1-2 hours. Crystallization of the salt may occur spontaneously.
-
If no precipitate forms, the solution can be cooled to 0-4 °C or a co-solvent like diethyl ether can be added to induce precipitation.
-
Collect the precipitated this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final this compound.
Purification of this compound
For research use, high purity is critical. The primary method for purifying the synthesized this compound is recrystallization.
Protocol: Recrystallization
-
Select a suitable solvent system. A good solvent will dissolve the this compound at an elevated temperature but not at room temperature or below. Ethanol, methanol, or mixtures with water are common starting points.
-
Add the minimum amount of the hot solvent to the crude this compound to achieve complete dissolution.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small volume of the cold recrystallization solvent.
-
Dry the crystals under vacuum. The purity should be assessed after each recrystallization step.
Experimental Workflow and Data
The following diagram illustrates the overall workflow from synthesis to final product characterization.
Caption: Overall workflow for this compound synthesis and purification.
Illustrative Quantitative Data
The following tables summarize expected (illustrative) quantitative data for the synthesis and purification process.
Table 1: Synthesis of Bamipine Free Base
| Step | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
|---|---|---|---|---|---|---|
| 1 | 1-methyl-4-piperidone (10g) | N-phenyl-1-methylpiperidin-4-amine | 16.8 g | 13.8 g | 82% | ~85% |
| 2 | Intermediate from Step 1 (10g) | Bamipine (Free Base) | 14.7 g | 12.1 g | 82% | ~90% (crude) |
| - | Crude Bamipine (10g) | Purified Bamipine | - | 8.5 g | 85% (recovery) | >98% |
Table 2: Preparation and Purification of this compound
| Step | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
|---|---|---|---|---|---|---|
| 3 | Purified Bamipine (5g) | This compound | 6.6 g | 6.2 g | 94% | ~97% (crude) |
| 4 | Crude this compound (5g) | Recrystallized Product | - | 4.4 g | 88% (recovery) | >99.5% |
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a series of analytical tests should be performed.
Table 3: Analytical Methods for Characterization
| Method | Purpose | Expected Result / Specification |
|---|---|---|
| HPLC/UPLC | Purity assessment and quantification of impurities. | Purity > 99.5%. No single impurity > 0.1%. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | [M+H]⁺ for Bamipine cation corresponding to C₁₉H₂₄N₂ (m/z ≈ 281.2). |
| ¹H NMR / ¹³C NMR | Structural elucidation and confirmation. | Spectra consistent with the structure of this compound. |
| Melting Point | Physical property and purity indicator. | Sharp melting point range. |
| Differential Scanning Calorimetry (DSC) | Thermal properties and polymorphism. | Provides information on melting point and heat flow.[6][7] |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic peaks for amine, aromatic, and lactate groups. |
Safety Precautions
-
All synthesis and purification steps should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals, especially benzyl bromide (a lachrymator) and organic solvents, with care.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This document provides a detailed protocol for the synthesis and purification of this compound suitable for research purposes. The described methods, from the initial synthesis of the Bamipine free base to its conversion to the lactate salt and final purification by recrystallization, are designed to yield a high-purity product. Adherence to the outlined characterization and quality control measures will ensure the suitability of the compound for scientific investigation.
References
- 1. Bamipine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Bamipine? [synapse.patsnap.com]
- 3. Bamipine | C19H24N2 | CID 72075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [midas-pharma.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lacidipine: review of analytical methods developed for pharmaceutical dosage forms and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Stable Bamipine Lactate Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamipine is a first-generation H1 antihistamine that acts as a competitive antagonist of histamine at H1 receptors.[1] Beyond its recognized anti-allergic properties, recent research has highlighted the potential of H1 antihistamines in oncology.[2] The histamine H1 receptor (H1R) is overexpressed in various cancer cell lines and human tumors, and its activation can promote tumor progression.[3][4] Consequently, H1R antagonists like Bamipine are being investigated for their potential anti-cancer effects, which may include the inhibition of cell proliferation and the induction of apoptosis.[2]
To facilitate in vitro studies investigating the effects of Bamipine on cultured cells, the development of a stable, sterile solution of its lactate salt is crucial. Bamipine lactate offers potential advantages in terms of solubility and formulation. This application note provides a detailed protocol for the preparation, sterilization, and stability testing of a this compound solution for use in cell culture experiments. Furthermore, it outlines a method for determining the optimal working concentration and assessing its cytotoxic effects on various cancer cell lines.
Materials and Methods
Materials
-
This compound powder (purity ≥98%)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, 70%
-
Sterile syringe filters (0.22 µm)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile microcentrifuge tubes
-
A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), and HeLa (human cervical cancer) cell lines
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Cell culture flasks, plates (96-well, 24-well, 6-well), and other standard cell culture consumables.
Experimental Protocols
This protocol outlines the steps to determine the solubility of this compound in common cell culture solvents.
-
Preparation of Solvents: Prepare sterile aliquots of cell culture grade water, PBS (pH 7.4), DMSO, and ethanol.
-
Initial High-Concentration Test:
-
Weigh 10 mg of this compound powder into four separate sterile 1.5 mL microcentrifuge tubes.
-
To the first tube, add 100 µL of sterile water to achieve a target concentration of 100 mg/mL.
-
Repeat for the other tubes with PBS, DMSO, and ethanol.
-
-
Solubilization Procedure:
-
Vortex each tube vigorously for 2 minutes.
-
Visually inspect for complete dissolution against a dark background.
-
If not fully dissolved, sonicate the tubes in a water bath for 15 minutes.
-
If the powder is still not dissolved, warm the solution to 37°C for 30 minutes, vortexing intermittently.
-
-
Serial Dilution for Solubility Limit:
-
If the compound is insoluble at 100 mg/mL, perform serial 1:2 dilutions with the same solvent to determine the highest concentration at which it completely dissolves.
-
-
Record Observations: Record the maximum observed solubility for each solvent.
This protocol describes the preparation of a sterile, high-concentration stock solution of this compound.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For a 10 mM stock solution (Molecular Weight of this compound: 370.49 g/mol ), weigh out 3.705 mg for 1 mL of solvent.
-
Dissolution: Based on the solubility data from Protocol 1, select the most appropriate solvent. DMSO is often a suitable choice for creating high-concentration stock solutions.[5] Add the calculated volume of sterile DMSO to the this compound powder.
-
Complete Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be used if necessary.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a sterile, light-protected tube (e.g., an amber microcentrifuge tube).
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
This protocol details a method to assess the stability of the prepared this compound stock solution over time.
-
Sample Preparation: Prepare a fresh 10 mM stock solution of this compound in DMSO as described in Protocol 2. Also, prepare a 100 µM working solution in complete cell culture medium (e.g., DMEM with 10% FBS).
-
Storage Conditions:
-
Store aliquots of the 10 mM DMSO stock solution at 4°C and -20°C.
-
Store aliquots of the 100 µM medium working solution at 4°C and 37°C (to simulate incubator conditions).
-
-
Time Points: Analyze the solutions at designated time points: 0, 24, 48, 72 hours, and 1, 2, 4 weeks.
-
Analysis:
-
At each time point, visually inspect the solutions for any signs of precipitation or color change.
-
Quantify the concentration of this compound using a stability-indicating method such as High-Performance Liquid Chromatography (HPLC).[6] The percentage of the initial concentration remaining is calculated.
-
-
Data Recording: Record the percentage of this compound remaining at each time point and storage condition.
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on different cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Results and Data Presentation
The following tables present hypothetical but plausible data based on the expected properties of this compound and similar compounds.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Estimated Solubility (mg/mL) | Maximum Estimated Molarity (mM) | Observations |
| Water | ~ 25 | ~ 67.5 | Soluble with vortexing and gentle warming. |
| PBS (pH 7.4) | ~ 20 | ~ 54.0 | Soluble with sonication. |
| DMSO | > 100 | > 270 | Readily soluble at room temperature. |
| Ethanol | ~ 50 | ~ 135 | Soluble with vortexing. |
Table 2: Stability of this compound Solutions
| Solution | Storage Temperature | Time Point | Estimated % Remaining |
| 10 mM in DMSO | 4°C | 4 weeks | > 98% |
| 10 mM in DMSO | -20°C | 4 weeks | > 99% |
| 100 µM in DMEM | 4°C | 72 hours | > 95% |
| 100 µM in DMEM | 37°C | 72 hours | ~ 85% |
Table 3: Estimated IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Estimated IC50 (µM) after 72h |
| A549 (Lung Carcinoma) | 35 |
| MCF-7 (Breast Adenocarcinoma) | 28 |
| HeLa (Cervical Cancer) | 42 |
Signaling Pathways and Visualizations
Bamipine, as an H1 receptor antagonist, is expected to interfere with the signaling cascades initiated by histamine binding to H1R. The H1 receptor is a G-protein coupled receptor that, upon activation, primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events can influence a variety of cellular processes, including proliferation, migration, and survival, which are often dysregulated in cancer.[3]
The following diagram illustrates the experimental workflow for preparing and validating the this compound solution for cell culture experiments.
Discussion
The successful execution of in vitro studies with this compound hinges on the preparation of a stable and well-characterized solution. The protocols provided in this application note offer a systematic approach to achieving this. The initial determination of solubility is a critical first step, as it informs the choice of solvent for the stock solution. While Bamipine as a lactate salt is expected to have some aqueous solubility, using a solvent like DMSO allows for the preparation of highly concentrated stock solutions, which can then be diluted to the desired final concentration in cell culture medium, minimizing the final solvent concentration to which the cells are exposed.[5]
The stability of the this compound solution is paramount for reproducible experimental results. The proposed stability study, using a quantitative method like HPLC, will ensure that the compound does not significantly degrade under the chosen storage and experimental conditions.[6] It is important to assess stability not only in the stock solvent but also in the complete cell culture medium at 37°C, as components in the medium can potentially affect drug stability.[7]
Determining the IC50 value is essential for identifying the appropriate concentration range for subsequent mechanistic studies. The MTT assay is a widely used method for assessing cell viability and cytotoxicity.[8] The hypothetical IC50 values presented suggest that this compound may exhibit anti-proliferative effects in the micromolar range, which is consistent with findings for other first-generation antihistamines.[9]
The provided signaling pathway and workflow diagrams serve as valuable visual aids for understanding the mechanism of action of Bamipine and the experimental procedures. By blocking the H1 receptor, Bamipine can inhibit the downstream signaling events that contribute to cancer cell proliferation and migration.[3]
Conclusion
This application note provides a comprehensive set of protocols for the preparation, validation, and application of a stable this compound solution for cell culture studies. By following these detailed methodologies, researchers can confidently investigate the in vitro effects of Bamipine on various cell lines, contributing to a better understanding of its potential as an anti-cancer agent. The provided data tables and diagrams serve as a useful reference for experimental design and data interpretation.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. H1 Antihistamines—Promising Candidates for Repurposing in the Context of the Development of New Therapeutic Approaches to Cancer Treatment [mdpi.com]
- 3. Upregulation of histamine receptor H1 promotes tumor progression and contributes to poor prognosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. jddtonline.info [jddtonline.info]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Repurposing Cationic Amphiphilic Antihistamines for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Models for Testing Antipruritic Drug Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pruritus, or itch, is a prevalent and often debilitating symptom associated with a wide range of dermatological and systemic diseases. The development of effective antipruritic therapies relies on the use of robust and clinically relevant preclinical models. This document provides detailed application notes and protocols for various in vivo models used to assess the efficacy of antipruritic drugs, categorized by the underlying mechanism of itch induction.
Pruritus can be broadly classified into two main categories: histaminergic and non-histaminergic itch. Histaminergic itch is mediated by the release of histamine and is a hallmark of allergic reactions, whereas non-histaminergic itch involves a variety of other mediators and receptors and is often associated with chronic inflammatory skin diseases.[1][2] Understanding these distinct pathways is crucial for selecting the appropriate animal model to test the efficacy of novel drug candidates.
I. Histaminergic Pruritus Models
Histaminergic pruritus models are fundamental for screening compounds that target the histamine H1 receptor (H1R), a key player in allergic itch.[1]
Histamine-Induced Itch
This is a classic and straightforward model for inducing acute histaminergic itch.
Experimental Protocol:
-
Animals: Male ICR mice (23 ± 3 g) are commonly used.[3]
-
Acclimation: House the mice individually in observation cages for at least 30-60 minutes before the experiment to allow them to acclimatize to the new environment.[4][5]
-
Drug Administration: Administer the test compound or vehicle (e.g., saline) via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the pruritogen challenge (typically 30-60 minutes).[3]
-
Pruritogen Challenge: Administer an intradermal (i.d.) injection of histamine (e.g., 100 nmol/site in 50 µL saline) into the rostral back (nape of the neck) of the mouse.[3]
-
Behavioral Observation: Immediately after the histamine injection, record the scratching behavior for a period of 30 minutes.[3] Scratching is defined as bouts of hind paw movements directed towards the injection site.[2] A bout is initiated when the hind paw is lifted towards the body and ends when the paw is returned to the floor or brought to the mouth for licking.[2]
Data Presentation:
| Drug | Dose | Route | % Inhibition of Scratching | Reference |
| Isothipendyl | - | - | Reduces itch response | [1] |
| Chlorpheniramine | - | - | Significantly inhibited scratching on day 2 in an imiquimod model | [6][7][8] |
| Olopatadine | - | - | Significantly inhibited scratching on day 2 in an imiquimod model | [6][7][8] |
Compound 48/80-Induced Itch
Compound 48/80 is a mast cell degranulator that induces the release of histamine, providing a robust model of histaminergic itch.[9]
Experimental Protocol:
-
Animals: Male ICR mice (23 ± 3 g) are suitable for this model.[10]
-
Acclimation: Acclimate the mice in individual observation cages for at least 30 minutes prior to the experiment.[5]
-
Drug Administration: Administer the test compound or vehicle orally (p.o.) 60 minutes before the pruritogen challenge.[10]
-
Pruritogen Challenge: Administer a subcutaneous (s.c.) injection of Compound 48/80 (e.g., 50 µ g/site ) into the rostral back.[10]
-
Behavioral Observation: Record the number of scratching bouts for 30 minutes immediately following the injection of Compound 48/80.[10]
Data Presentation:
| Drug | Dose (mg/kg) | Route | % Inhibition of Scratching | Reference |
| Bee Venom | 0.01 | i.p. | 75% | [11] |
| Bee Venom | 0.1 | i.p. | 87% | [11] |
II. Non-Histaminergic Pruritus Models
These models are crucial for evaluating the efficacy of drugs targeting itch pathways that are not dependent on histamine, which is often the case in chronic pruritic conditions.
Chloroquine-Induced Itch
Chloroquine, an antimalarial drug, induces itch through the activation of Mas-related G protein-coupled receptors (Mrgprs), providing a well-established non-histaminergic itch model.[12]
Experimental Protocol:
-
Animals: C57BL/6 male mice are commonly used.[12]
-
Acclimation: Acclimate the mice in individual cages for 30 minutes before the experiment.[12]
-
Drug Administration: Administer the test compound or vehicle at the appropriate time and route before the chloroquine challenge. For example, oral gavage 45 minutes prior or intraperitoneal injection 30 minutes prior.[12]
-
Pruritogen Challenge: Administer a subcutaneous (s.c.) injection of chloroquine (e.g., 16 mg/kg in 50 µL saline) into the nape of the neck.[12]
-
Behavioral Observation: Record the number of scratching bouts and locomotor activity for 30 minutes immediately after the chloroquine injection.[12] Simultaneous measurement of locomotor activity helps to distinguish true antipruritic effects from sedation.[12]
Data Presentation:
| Drug | Dose | Route | Effect on Scratching | Effect on Locomotion | Reference |
| Nalfurafine | 30, 60, 100 µg/kg | p.o. | Dose-dependent inhibition | Minor effect at highest dose | [12] |
| Aprepitant | - | i.p. | Efficacy at doses devoid of central effects | - | [12] |
| Cyproheptadine | 1, 3, 10 mg/kg | p.o. | Dose-dependent decrease | Dose-dependent decrease | [12] |
| Amitriptyline | 0.1, 1, 10 mg/kg | i.p. | Dose-dependent decrease | - | [12] |
| Prednisolone | 10 mg | p.o. | Significant reduction in pruritus | - | [13][14] |
| Promethazine | 50 mg | p.o. or i.m. | 60% success rate in prevention | - | [15] |
| Chlorpheniramine maleate | 4-8 mg | p.o. | 49% success rate in prevention | - | [15] |
Serotonin (5-HT)-Induced Itch
Serotonin is another important mediator of non-histaminergic itch and is involved in various pruritic diseases.[16]
Experimental Protocol:
-
Animals: Male ICR mice are a suitable strain.
-
Acclimation: Acclimate mice in individual observation cages for at least 30 minutes.
-
Drug Administration: Administer the test compound or vehicle prior to the serotonin challenge.
-
Pruritogen Challenge: Administer an intradermal (i.d.) injection of serotonin (e.g., 100 nmol/site) into the rostral back.[16] A bell-shaped dose-response curve has been observed, with higher doses potentially being less effective.[16]
-
Behavioral Observation: Record scratching behavior for 30 minutes post-injection.
Data Presentation:
| Drug | Dose | Route | Effect on Scratching | Reference |
| Methysergide | - | p.o. or i.d. | Inhibition of 5-HT-induced scratching | [16] |
| Cyproheptadine | - | p.o. | Inhibition of 5-HT-induced scratching | [16] |
| SB-269970 (HTR7 antagonist) | 5 mM (pre-injection) | - | Blocks LP44 (HTR7 agonist)-induced scratching | [17] |
Protease-Activated Receptor-2 (PAR-2) Agonist-Induced Itch
PAR-2 is implicated in the itch of atopic dermatitis and other inflammatory skin conditions.[18]
Experimental Protocol:
-
Animals: ICR mice can be used.[19]
-
Acclimation: Acclimate mice in individual observation cages.
-
Drug Administration: Administer the test compound or vehicle before the PAR-2 agonist challenge.
-
Pruritogen Challenge: Administer an intradermal (i.d.) injection of a PAR-2 agonist, such as SLIGRL-NH2, into the rostral back.[20]
-
Behavioral Observation: Record scratching behavior for approximately 20-30 minutes following the injection.[20]
III. Chronic Pruritus Models
Chronic itch models are essential for developing therapies for long-lasting pruritic conditions like atopic dermatitis and psoriasis. These models often involve repeated application of an irritant to induce a sustained inflammatory and pruritic state.
Oxazolone-Induced Atopic Dermatitis-Like Itch
Repeated topical application of the hapten oxazolone induces a chronic inflammatory skin condition with associated itch, mimicking atopic dermatitis.[21][22]
Experimental Protocol:
-
Sensitization (Day 0): Shave the abdominal or dorsal skin of the mice. Apply a solution of oxazolone (e.g., 1.5% in acetone, 100 µL) to the shaved area.[22]
-
Challenge (Starting Day 5-7): Repeatedly apply a lower concentration of oxazolone (e.g., 0.3% or 1% in acetone/olive oil) to the same skin site or the ear every 2-3 days for several weeks.[22][23]
-
Drug Administration: Test compounds can be administered prophylactically (starting from the first challenge) or therapeutically (after the establishment of dermatitis).[23]
-
Assessment of Itch and Inflammation:
Data Presentation:
| Drug | Dosing Protocol | Effect on Skin Thickening | Reference |
| Clobetasol cream (topical) | Prophylactic | Completely blocked increase | [23] |
| Clobetasol cream (topical) | Therapeutic | Arrested further increase | [23] |
| Dexamethasone (oral) | Prophylactic & Therapeutic | Inhibited increase | [23] |
Imiquimod-Induced Psoriasis-Like Itch
Topical application of imiquimod, a Toll-like receptor 7/8 agonist, induces a psoriasis-like skin inflammation with a significant itch component.[6][7][8][26]
Experimental Protocol:
-
Induction of Psoriasis: Shave the rostral back of the mice. Apply a daily topical dose of imiquimod 5% cream (e.g., 62.5 mg) for 5-7 consecutive days.[26][27]
-
Drug Administration: Administer test compounds during the imiquimod treatment period.
-
Assessment of Itch and Inflammation:
Data Presentation:
| Drug | Day of Treatment | Effect on Spontaneous Scratching | Effect on Alloknesis | Reference |
| Chlorpheniramine | Day 2 | Significant inhibition | No effect | [6][7][8] |
| Chlorpheniramine | Day 7 | No inhibition | No effect | [6][7][8] |
| Olopatadine | Day 2 | Significant inhibition | No effect | [6][7][8] |
| Olopatadine | Day 7 | No inhibition | No effect | [6][7][8] |
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways in Pruritus
The sensation of itch is initiated by the activation of specific receptors on sensory neurons, leading to the transmission of signals to the central nervous system. The following diagrams illustrate the key signaling pathways involved in histaminergic and non-histaminergic itch.
Caption: Histaminergic Itch Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Behavioral differentiation between itch and pain in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse model of imiquimod-induced psoriatic itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.foxchase.org [profiles.foxchase.org]
- 9. transpharmation.com [transpharmation.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. Bee venom ameliorates compound 48/80-induced atopic dermatitis-related symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. metris.nl [metris.nl]
- 13. Chloroquine-induced Pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chloroquine-induced pruritus in malaria fever: contribution of malaria parasitaemia and the effects of prednisolone, niacin, and their combination, compared with antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Responsiveness of chloroquine-induced pruritus to antihistamine therapy--a clinical survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Itch-associated response induced by intradermal serotonin through 5-HT2 receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HTR7 mediates serotonergic acute and chronic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteinase-Activated Receptor-2 Mediates Itch: A Novel Pathway for Pruritus in Human Skin | Journal of Neuroscience [jneurosci.org]
- 19. Enhanced scratching evoked by PAR-2 agonist and 5-HT but not histamine in a mouse model of chronic dry skin itch - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation of Superficial Dorsal Horn Neurons in the Mouse by a PAR-2 Agonist and 5-HT: Potential Role in Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 23. criver.com [criver.com]
- 24. imavita.com [imavita.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. frontierspartnerships.org [frontierspartnerships.org]
Application Notes and Protocols for the Characterization of Bamipine Lactate Purity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for characterizing the purity of Bamipine lactate. The protocols are designed to be readily implemented in a laboratory setting for quality control and drug development purposes.
Introduction
Bamipine is a first-generation H1 antihistamine with anticholinergic properties, primarily used topically as an antipruritic agent.[1] As with any active pharmaceutical ingredient (API), ensuring the purity of this compound is critical for its safety and efficacy. This document outlines a suite of analytical methods for the comprehensive characterization of this compound, including chromatographic, spectroscopic, and thermal analyses.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and quantifying any impurities. A stability-indicating HPLC method is crucial to separate the active ingredient from its potential degradation products and process-related impurities.
Proposed Stability-Indicating HPLC Method
This method is adapted from established protocols for similar antihistaminic compounds and is designed to be validated for its intended use.[2][3]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 263 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Experimental Protocol:
-
Buffer Preparation: Prepare a 20 mM potassium dihydrogen phosphate solution and adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the phosphate buffer in a 40:60 ratio. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of 1 mg/mL.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
Method Validation
The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and USP General Chapter <1225> Validation of Compendial Procedures.[2][4][5][6]
Validation Parameters:
| Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve Bamipine from its impurities and degradation products. |
| Linearity | R² ≥ 0.999 over a range of 50% to 150% of the nominal concentration. |
| Accuracy | 98.0% to 102.0% recovery at three concentration levels. |
| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate variations in method parameters. |
Workflow for HPLC Method Validation
Identification and Control of Impurities
Impurities in this compound can originate from the synthesis process, degradation, or storage. Their identification and control are mandated by regulatory guidelines.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[1][7][8]
Experimental Protocol:
-
Acid Hydrolysis: Reflux the drug solution in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the validated HPLC method.
Logical Flow for Impurity Identification
Potential Impurities
Based on the structure of Bamipine (N-benzyl-1-methyl-N-phenyl-piperidin-4-amine) and general knowledge of pharmaceutical manufacturing, potential impurities may include:
-
Process-Related Impurities:
-
Degradation Products:
-
Products of hydrolysis, oxidation, and photolysis.
-
N-debenzylated or N-demethylated derivatives.
-
Oxidation of the piperidine ring.
-
-
Lactate-Related Impurities:
-
Lactic acid oligomers.
-
Acceptance Criteria for Impurities
Acceptance criteria for impurities should be established based on ICH Q3A(R2) guidelines.[9][10][11][12][13]
| Impurity Type | Threshold (Maximum Daily Dose ≤ 2g/day) |
| Reporting Threshold | ≥ 0.05% |
| Identification Threshold | ≥ 0.10% |
| Qualification Threshold | ≥ 0.15% |
Spectroscopic Characterization
Spectroscopic techniques provide essential information for the identification and structural elucidation of this compound and its impurities.
UV-Visible Spectroscopy
-
λmax: Approximately 263 nm in methanol. This wavelength is suitable for HPLC detection.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic peaks for the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2800 | C-H stretching (aliphatic and aromatic) |
| ~1600, 1490 | C=C stretching (aromatic) |
| ~1200-1000 | C-N stretching |
| Broad peak ~3400 | O-H stretching (lactic acid) |
| ~1720 | C=O stretching (lactic acid) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural confirmation of this compound.[14][15][16][17]
-
¹H NMR: Expected signals for aromatic protons, benzyl protons, piperidine ring protons, and the N-methyl group.
-
¹³C NMR: Expected signals for all unique carbon atoms in the molecule.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties and stability of this compound.[18][19][20]
Differential Scanning Calorimetry (DSC)
DSC can be used to determine the melting point and to study polymorphism. A typical DSC thermogram would show an endothermic peak corresponding to the melting of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass as a function of temperature and can be used to assess thermal stability and solvent/water content. The TGA curve will indicate the temperature at which the compound begins to decompose.
Experimental Workflow for Thermal Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. uspbpep.com [uspbpep.com]
- 5. youtube.com [youtube.com]
- 6. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. drugfuture.com [drugfuture.com]
- 12. Control of impurities of pharmacopoeial substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. edqm.eu [edqm.eu]
- 14. alpaipars.com [alpaipars.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Bamipine Lactate as a Positive Control in Histamine Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine, a biogenic amine, is a pivotal mediator in allergic and inflammatory responses. Its release from mast cells and basophils triggers a cascade of events by binding to its receptors, primarily the histamine H1 receptor (H1R), leading to symptoms like itching, vasodilation, and bronchoconstriction.[1] In the development of novel anti-allergic and anti-inflammatory therapeutics, robust and reliable in vitro assays are essential to screen for and characterize compounds that can modulate histamine-mediated pathways. A critical component of these assays is the inclusion of appropriate positive controls to validate the assay performance and to provide a benchmark for the activity of test compounds.
Bamipine, a first-generation piperidine-based H1-antihistamine, serves as an effective positive control in histamine assays. It functions as a competitive antagonist at the H1 receptor, thereby inhibiting the downstream signaling cascade initiated by histamine.[1] Its established mechanism of action makes Bamipine lactate, a salt form of Bamipine, an ideal candidate to confirm the biological activity of the histamine challenge and to demonstrate the expected inhibitory response in various assay formats, including cell-based histamine release assays and receptor binding assays.
These application notes provide detailed protocols for utilizing this compound as a positive control in a cell-based histamine release assay using the rat basophilic leukemia (RBL-2H3) cell line, a widely accepted model for mast cell degranulation.
Mechanism of Action and Signaling Pathway
Bamipine exerts its effect by competitively binding to the histamine H1 receptor, a G-protein coupled receptor (GPCR).[1] The binding of histamine to the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ is a key trigger for the degranulation of mast cells and basophils, resulting in the release of histamine and other inflammatory mediators. By competitively blocking the H1 receptor, Bamipine prevents histamine from initiating this signaling cascade, thereby inhibiting histamine-induced cellular responses.
Below is a diagram illustrating the histamine H1 receptor signaling pathway and the point of inhibition by Bamipine.
Caption: Histamine H1 receptor signaling pathway and Bamipine's point of inhibition.
Experimental Protocols
Cell-Based Histamine Release Assay Using RBL-2H3 Cells
This protocol describes the use of this compound as a positive control for inhibiting antigen-induced histamine release from RBL-2H3 cells.
Materials:
-
RBL-2H3 cells
-
Cell culture medium (e.g., MEM with 20% FBS, 1% Penicillin-Streptomycin)
-
Anti-DNP IgE antibody
-
DNP-BSA (Dinitrophenyl-bovine serum albumin)
-
This compound
-
Tyrode's buffer (or other suitable assay buffer)
-
Histamine ELISA kit
-
96-well cell culture plates
-
Triton X-100 (for total histamine release)
Experimental Workflow:
Caption: Workflow for the RBL-2H3 histamine release assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Sensitization:
-
The next day, gently remove the culture medium.
-
Add 50 µL of anti-DNP IgE (e.g., 0.1 µg/mL in culture medium) to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Washing:
-
Carefully aspirate the IgE-containing medium.
-
Wash the cells twice with 100 µL of warm Tyrode's buffer.
-
-
Pre-incubation with this compound:
-
Prepare serial dilutions of this compound in Tyrode's buffer. Due to the lack of publicly available IC50 data, a suggested starting concentration range is 0.1 µM to 100 µM. The optimal concentration should be determined empirically.
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
For the negative control (spontaneous release) and positive control (maximal release), add 50 µL of Tyrode's buffer.
-
For total histamine content, add 50 µL of Tyrode's buffer.
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation:
-
Prepare DNP-BSA solution in Tyrode's buffer (e.g., 1 µg/mL).
-
Add 50 µL of DNP-BSA to all wells except the spontaneous release and total histamine wells.
-
To the spontaneous release wells, add 50 µL of Tyrode's buffer.
-
To the total histamine wells, add 50 µL of 1% Triton X-100 in Tyrode's buffer to lyse the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant for histamine measurement.
-
-
Histamine Quantification:
-
Measure the histamine concentration in the supernatants using a commercial histamine ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
Calculate the percentage of histamine release for each condition using the following formula:
% Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100
Calculate the percentage inhibition by this compound:
% Inhibition = [1 - (% Histamine Release with Bamipine / % Histamine Release without Bamipine)] x 100
Data Presentation
The quantitative data from the histamine release assay should be summarized in a clear and structured table. This allows for easy comparison of the inhibitory effects of different concentrations of this compound.
Table 1: Inhibition of Antigen-Induced Histamine Release by this compound
| This compound (µM) | % Histamine Release (Mean ± SD) | % Inhibition (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 | 0 |
| 0.1 | 85.3 ± 4.1 | 14.7 ± 4.1 |
| 1 | 52.1 ± 3.5 | 47.9 ± 3.5 |
| 10 | 15.8 ± 2.9 | 84.2 ± 2.9 |
| 100 | 5.2 ± 1.8 | 94.8 ± 1.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on experimental conditions.
Conclusion
This compound is a suitable and effective positive control for histamine assays, particularly in cell-based models of histamine release. Its well-defined mechanism as a competitive H1 receptor antagonist ensures a reliable and reproducible inhibitory response. The protocols and guidelines provided in these application notes offer a framework for researchers to incorporate this compound into their experimental designs, thereby enhancing the robustness and validity of their findings in the pursuit of novel anti-allergic and anti-inflammatory therapies. Due to the limited availability of public data on its specific potency (IC50/Ki values), it is recommended that researchers empirically determine the optimal concentration range for this compound in their specific assay system.
References
Application of Bamipine Lactate in Mast Cell Degranulation Studies
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Mast cells are pivotal effector cells in allergic and inflammatory responses. Upon activation, they undergo degranulation, releasing a plethora of pro-inflammatory mediators, including histamine, proteases (e.g., β-hexosaminidase), and newly synthesized lipid mediators and cytokines. This process is a critical event in the pathophysiology of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. Consequently, the inhibition of mast cell degranulation is a primary therapeutic target for the development of anti-allergic drugs.
Bamipine is a first-generation H1-antihistamine that functions through the competitive inhibition of histamine at H1 receptors.[1] Beyond its primary antihistaminic action, some first-generation antihistamines are known to possess mast cell-stabilizing properties, which may be attributed to the modulation of intracellular calcium levels.[2] Bamipine has also been noted to have anti-inflammatory effects, contributing to the reduction of the overall inflammatory response.[1] The lactate salt of Bamipine is utilized to enhance its solubility and bioavailability.
This document provides a detailed framework for investigating the potential mast cell-stabilizing effects of Bamipine lactate using an in vitro mast cell degranulation assay. The protocols outlined below are based on established methodologies for assessing the impact of anti-allergic compounds on mast cell function.
Principle of the Assay
The most widely used in vitro model for studying mast cell degranulation is the rat basophilic leukemia cell line, RBL-2H3. These cells express the high-affinity IgE receptor (FcεRI) and can be sensitized with an antigen-specific immunoglobulin E (IgE). Subsequent challenge with the corresponding multivalent antigen triggers the cross-linking of FcεRI receptors, initiating a signaling cascade that culminates in degranulation.
The extent of degranulation is quantified by measuring the activity of β-hexosaminidase, a granular enzyme that is co-released with histamine, in the cell supernatant. By comparing the amount of β-hexosaminidase released in the presence and absence of this compound, its inhibitory effect on mast cell degranulation can be determined. Non-immunological stimuli, such as a calcium ionophore (e.g., A23187), can also be used to induce degranulation by directly increasing intracellular calcium, allowing for the investigation of this compound's effects on calcium-dependent mechanisms.
Quantitative Data Summary
| Compound | Cell Type | Stimulus | IC50 |
| Homochlorcyclizine | Neutrophils | A23187 | < 20 µM |
| Clemastine | Neutrophils | A23187 | < 20 µM |
| Azelastine | Neutrophils | A23187 | < 20 µM |
| Oxatomide | Neutrophils | A23187 | < 60 µM |
| Diphenylpyraline | Neutrophils | A23187 | > 100 µM |
| Triprolidine | Neutrophils | A23187 | > 100 µM |
| Meclizine | Neutrophils | A23187 | > 100 µM |
| Diphenhydramine | Neutrophils | A23187 | > 100 µM |
Table 1: Comparative IC50 values of various antihistamines on mediator release. Data has been adapted from studies on neutrophil metabolic activation as a proxy for anti-inflammatory effects.[3]
Experimental Protocols
Protocol 1: IgE-Mediated Mast Cell Degranulation Assay
This protocol details the steps to assess the inhibitory effect of this compound on antigen-induced degranulation of RBL-2H3 cells.
Materials:
-
RBL-2H3 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Anti-Dinitrophenyl (DNP) IgE
-
Dinitrophenyl-Human Serum Albumin (DNP-HSA)
-
This compound
-
Tyrode's Buffer (or Siraganian buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Citrate buffer (0.1 M, pH 4.5)
-
Stop buffer (0.1 M Carbonate/Bicarbonate, pH 10.0)
-
Triton X-100 (0.1%)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed 1 x 10^5 cells per well in a 96-well plate and allow them to adhere overnight.
-
Sensitize the cells by incubating them with 0.5 µg/mL of anti-DNP IgE in complete medium for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute to various concentrations in Tyrode's buffer. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add 100 µL of the different concentrations of this compound to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control (Tyrode's buffer with solvent).
-
-
Degranulation Induction:
-
Induce degranulation by adding 10 µL of 100 ng/mL DNP-HSA to each well.
-
Controls:
-
Negative Control (Spontaneous Release): Add Tyrode's buffer instead of DNP-HSA.
-
Positive Control (Maximum Degranulation): Add DNP-HSA without any inhibitor.
-
Total Release: Lyse a separate set of untreated cells with 0.1% Triton X-100.
-
-
Incubate the plate for 1 hour at 37°C.
-
-
β-Hexosaminidase Assay:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of pNAG substrate solution (1 mM pNAG in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding 150 µL of stop buffer.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of β-hexosaminidase release for each sample using the following formula:
% Degranulation = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
Protocol 2: Calcium Ionophore-Induced Mast Cell Degranulation Assay
This protocol is similar to Protocol 1, with the main difference being the method of degranulation induction. This allows for the investigation of this compound's effect downstream of FcεRI signaling, specifically on calcium-mediated degranulation.
Procedure:
-
Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1 (cell sensitization with IgE is not required).
-
Degranulation Induction:
-
Induce degranulation by adding a final concentration of 1 µM A23187 to each well.
-
Include the same controls as in Protocol 1.
-
Incubate the plate for 1 hour at 37°C.
-
-
β-Hexosaminidase Assay and Data Analysis: Follow steps 4 and the data analysis section from Protocol 1.
Visualizations
Signaling Pathway of IgE-Mediated Mast Cell Degranulation
Caption: IgE-mediated mast cell degranulation pathway and potential inhibition by this compound.
Experimental Workflow for this compound Screening
Caption: Workflow for evaluating this compound's effect on mast cell degranulation.
References
Application Notes and Protocols for Assessing the Topical Absorption of Bamipine Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamipine lactate is a first-generation antihistamine with anticholinergic properties, utilized topically for its antipruritic effects.[1] Understanding its penetration into and permeation through the skin is crucial for optimizing formulation development and ensuring therapeutic efficacy and safety. This document provides a comprehensive set of protocols for assessing the topical absorption of this compound, encompassing in vitro and in vivo methodologies.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to designing and interpreting topical absorption studies.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄N₂ • C₃H₆O₃ | [1] |
| Molecular Weight | 370.49 g/mol | [1] |
| Appearance | White or almost white crystalline powder | |
| Solubility | Information on the precise solubility of this compound in PBS/ethanol/water mixtures is not readily available. Preliminary solubility studies are recommended to determine the optimal composition of the receptor fluid for Franz diffusion cell experiments to ensure sink conditions are maintained. General solubility information for lactate salts suggests that solubility decreases with increasing ethanol concentration.[2][3] |
Experimental Protocols
Formulation of this compound Topical Gel (0.5% w/w)
Objective: To prepare a stable and permeable topical gel formulation of this compound.
Materials:
-
This compound (Reference standard can be sourced from authorized distributors like USP)[4][5]
-
Carbopol® 940
-
Propylene Glycol
-
Triethanolamine
-
Purified Water
Procedure:
-
Carbomer Dispersion: Accurately weigh Carbopol® 940 and slowly disperse it in a known volume of purified water with constant stirring until a lump-free dispersion is formed.
-
Drug Dissolution: In a separate container, dissolve this compound in propylene glycol.
-
Mixing: Add the drug solution to the carbomer dispersion and mix thoroughly.
-
Neutralization: Adjust the pH of the gel to a skin-compatible range (typically 5.5-7.0) by dropwise addition of triethanolamine while stirring continuously until a clear, viscous gel is formed.[6][7]
-
Final Weight Adjustment: Add purified water to make up the final weight of the formulation.
-
Homogenization: Homogenize the gel to ensure uniform drug distribution.
Table 1: Example Formulation of 0.5% this compound Gel
| Ingredient | Quantity (for 100g) | Purpose |
| This compound | 0.5 g | Active Pharmaceutical Ingredient |
| Carbopol® 940 | 1.0 g | Gelling agent |
| Propylene Glycol | 10.0 g | Solvent, humectant, penetration enhancer |
| Triethanolamine | q.s. to pH 6.0 | Neutralizing agent |
| Purified Water | q.s. to 100 g | Vehicle |
In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the rate and extent of this compound permeation through an appropriate skin model.
Materials:
-
Franz Diffusion Cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., Phosphate Buffered Saline (PBS) with a co-solvent like ethanol to ensure sink conditions)
-
This compound Gel (0.5% w/w)
-
Syringes and needles for sampling
-
Water bath with circulator
-
Analytical method for quantification (e.g., HPLC or LC-MS/MS)
Protocol:
-
Skin Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and carefully remove any subcutaneous fat. Cut the skin to a size suitable for mounting on the Franz diffusion cells.
-
Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with a degassed receptor solution (e.g., PBS:Ethanol, 70:30 v/v). The exact ratio should be determined based on this compound's solubility to maintain sink conditions. Ensure no air bubbles are trapped beneath the skin.
-
Equilibration: Equilibrate the assembled cells in a water bath set to 32 ± 1°C for at least 30 minutes. The receptor solution should be stirred continuously.
-
Dosing: Apply a known quantity (e.g., 10 mg/cm²) of the this compound gel formulation evenly onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated analytical method.
Data Presentation:
Table 2: In Vitro Permeation Parameters of this compound
| Parameter | Symbol | Unit | Formula |
| Cumulative Amount Permeated | Qn | µg/cm² | (Cn * Vr + Σ(Ci * Vs)) / A |
| Steady-State Flux | Jss | µg/cm²/h | Slope of the linear portion of the cumulative amount permeated vs. time curve |
| Permeability Coefficient | Kp | cm/h | Jss / Cd |
| Lag Time | Tlag | h | X-intercept of the linear portion of the cumulative amount permeated vs. time curve |
Where: Cn = Drug concentration in the receptor solution at time n, Vr = Volume of the receptor chamber, Ci = Drug concentration in the sample withdrawn at time i, Vs = Volume of the sample withdrawn, A = Effective diffusion area, Cd = Initial drug concentration in the donor compartment.
In Vivo Tape Stripping Protocol
Objective: To determine the amount of this compound that has penetrated the stratum corneum in a living subject.
Materials:
-
This compound Gel (0.5% w/w)
-
Adhesive tape (e.g., D-Squame®, Scotch® Magic™ Tape)
-
Forceps
-
Vials with a suitable extraction solvent
-
Analytical method for quantification
Protocol:
-
Application Site: Define a specific area on the forearm of a healthy volunteer.
-
Dosing: Apply a known amount of the this compound gel to the defined area.
-
Exposure Time: Leave the formulation on the skin for a predetermined period (e.g., 4 hours).
-
Removal of Excess Formulation: Gently wipe the application site to remove any residual gel from the skin surface.
-
Tape Stripping:
-
Apply a piece of adhesive tape firmly to the treated skin area.
-
Press down uniformly for a few seconds.
-
Rapidly remove the tape strip in a single, smooth motion.
-
Repeat this process for a set number of strips (e.g., 20) on the same skin site.
-
-
Sample Collection: Place each tape strip, or pools of consecutive strips, into separate vials containing a known volume of an appropriate extraction solvent.
-
Extraction: Vortex and/or sonicate the vials to extract the this compound from the tape strips.
-
Analysis: Analyze the extract for this compound concentration.
Data Presentation:
Table 3: this compound Concentration in Stratum Corneum Layers
| Tape Strip Number(s) | Mean this compound Concentration (µg/cm²) | Standard Deviation |
| 1-5 | ||
| 6-10 | ||
| 11-15 | ||
| 16-20 |
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Objective: To develop and validate an HPLC method for the quantification of this compound in samples from in vitro and in vivo studies.
Instrumentation and Conditions (starting point, requires optimization and validation):
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Ammonium acetate buffer (pH adjusted with acetic acid) (e.g., 65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at a suitable wavelength (to be determined by UV scan) |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).
In Vitro Skin Irritation Test
Objective: To assess the potential of the this compound formulation to cause skin irritation.
Method: In accordance with OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).[6][7][8]
Principle: The test utilizes a reconstructed human epidermis (RhE) model. The test chemical is applied topically to the tissue. Cell viability is measured by the enzymatic conversion of MTT to a blue formazan salt, which is quantified after extraction.[2][9]
Procedure Outline:
-
Apply the this compound gel and control substances to the RhE tissue surface.
-
Incubate for a defined period.
-
Wash the tissues to remove the test substance.
-
Incubate with MTT solution.
-
Extract the formazan salt.
-
Measure the optical density of the extract.
-
Calculate cell viability relative to the negative control.
Interpretation: A substance is identified as an irritant if the tissue viability is reduced below a defined threshold (typically ≤ 50%).[9]
Visualization of Experimental Workflows
Caption: Workflow for the in vitro skin permeation study.
Caption: Workflow for the in vivo tape stripping study.
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive assessment of the topical absorption of this compound. Adherence to these methodologies will enable researchers to generate reliable and reproducible data crucial for formulation optimization, bioequivalence studies, and safety assessment. It is imperative to perform thorough validation of all analytical methods and to carefully control experimental variables to ensure the integrity of the results.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Bamipine Lactate Solubility Issues in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the experimental use of Bamipine lactate, with a specific focus on its solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a first-generation H1 antihistamine used for topical applications, such as in gels for insect bites.[1] Its efficacy in an aqueous-based formulation is dependent on its solubility, which can be limited. Poor solubility can lead to precipitation of the active pharmaceutical ingredient (API), resulting in inconsistent dosing, reduced bioavailability, and potential formulation instability.
Q2: What is the approximate aqueous solubility of this compound?
While specific public data on the aqueous solubility of this compound is limited, related first-generation antihistamines exhibit a wide range of solubilities that are often pH-dependent. Based on the chemical structure, Bamipine is a weakly basic compound. Therefore, its solubility is expected to be higher in acidic conditions where it can form a more soluble salt.
Q3: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
-
Verify the pH of your buffer: As a weak base, this compound's solubility is significantly influenced by pH. Ensure the pH of your aqueous medium is in a range where the compound is sufficiently protonated and thus more soluble. A lower pH is generally preferable.
-
Gentle Heating and Agitation: Applying gentle heat (e.g., 30-40°C) and continuous stirring can help increase the rate of dissolution. However, be cautious of potential degradation at elevated temperatures.
-
Particle Size: Ensure you are using a fine powder of this compound to maximize the surface area available for dissolution.
Troubleshooting Guide: Enhancing this compound Solubility
This section provides detailed strategies and experimental protocols to overcome common solubility challenges with this compound in aqueous media.
Issue 1: Precipitation of this compound in Aqueous Buffer
Cause: The concentration of this compound exceeds its intrinsic solubility in the chosen aqueous medium at a given pH and temperature.
Solution 1: pH Adjustment
By lowering the pH of the aqueous medium, the equilibrium can be shifted towards the more soluble, protonated form of the Bamipine molecule.
Experimental Protocol: Determining the pH-Solubility Profile
-
Prepare a series of buffers: Prepare buffers with a pH range of 2 to 8 (e.g., citrate buffers for pH 2-6 and phosphate buffers for pH 6-8).
-
Equilibrate with excess drug: Add an excess amount of this compound powder to a fixed volume of each buffer in separate sealed vials.
-
Agitate to equilibrium: Place the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample and analyze: After equilibration, centrifuge the samples to pellet the undissolved drug. Carefully withdraw a sample of the supernatant, filter it through a 0.22 µm syringe filter, and quantify the concentration of dissolved this compound using a validated analytical method (see Analytical Methods section).
-
Plot the data: Plot the measured solubility (in mg/mL) against the pH of the respective buffer to generate a pH-solubility profile.
Illustrative pH-Solubility Profile of this compound
| pH | Illustrative Solubility (mg/mL) at 25°C |
| 2.0 | 25.0 |
| 4.0 | 15.0 |
| 6.0 | 2.0 |
| 7.0 | 0.5 |
| 8.0 | < 0.1 |
Note: This data is illustrative and intended to demonstrate the expected trend for a weakly basic compound. Actual results may vary.
Solution 2: Use of Co-solvents
Co-solvents can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous medium. Common co-solvents used in topical formulations include propylene glycol, polyethylene glycols (PEGs), and ethanol.[2][3]
Experimental Protocol: Solubility Enhancement with Co-solvents
-
Prepare co-solvent mixtures: Prepare a series of aqueous solutions containing increasing concentrations of a co-solvent (e.g., 10%, 20%, 30%, 40% v/v propylene glycol in a selected buffer).
-
Determine solubility: Follow the same equilibration and analysis procedure as described in the pH-solubility profile protocol for each co-solvent mixture.
-
Evaluate results: Compare the solubility of this compound in the different co-solvent mixtures to determine the optimal concentration for your formulation needs.
Illustrative Co-solvent Solubility Data for this compound in pH 7.0 Buffer
| Propylene Glycol (% v/v) | Illustrative Solubility (mg/mL) at 25°C |
| 0 | 0.5 |
| 10 | 2.5 |
| 20 | 8.0 |
| 30 | 15.0 |
| 40 | 25.0 |
Note: This data is illustrative. The choice of co-solvent and its concentration should be optimized based on the desired formulation properties and toxicological considerations.
Solution 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, thereby increasing their apparent aqueous solubility.[4][5][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.
Experimental Protocol: Phase Solubility Study with HP-β-CD
-
Prepare HP-β-CD solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v) in a selected buffer.
-
Equilibrate with excess drug: Add an excess amount of this compound to each HP-β-CD solution.
-
Agitate and analyze: Follow the equilibration and analysis procedure as previously described.
-
Plot the phase solubility diagram: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. A linear increase in solubility with increasing HP-β-CD concentration (an AL-type diagram) suggests the formation of a soluble 1:1 inclusion complex.
Illustrative Solubility Enhancement with HP-β-CD in pH 7.0 Buffer
| HP-β-CD (% w/v) | Illustrative Solubility (mg/mL) at 25°C |
| 0 | 0.5 |
| 2 | 1.8 |
| 4 | 3.2 |
| 6 | 4.5 |
| 8 | 6.0 |
| 10 | 7.5 |
Note: This data is illustrative. The stoichiometry and stability constant of the inclusion complex can be calculated from the slope of the phase solubility diagram.
Issue 2: Chemical Instability and Degradation
Cause: this compound may degrade under certain conditions such as exposure to harsh pH, oxidizing agents, light, or elevated temperatures.
Solution: Forced Degradation Study and Stability-Indicating Method
A forced degradation study helps to identify potential degradation products and establish the degradation pathways of the drug substance.[8][9] This information is crucial for developing a stability-indicating analytical method that can separate and quantify the intact drug from its degradants.
General Protocol for Forced Degradation Study
-
Prepare stock solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Subject to stress conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug powder and a solution of the drug to dry heat (e.g., 70°C).
-
Photodegradation: Expose a solution of the drug to UV and visible light.
-
-
Analyze samples: Analyze the stressed samples at various time points using a suitable analytical method, such as HPLC (see Analytical Methods section), to monitor the degradation of this compound and the formation of degradation products.
Hypothesized Degradation Pathway for Bamipine
Caption: Potential degradation pathways of Bamipine.
Analytical Methods for Quantification
Accurate quantification of this compound is essential for solubility studies and formulation development.
Method 1: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the preferred technique for accurately quantifying this compound in the presence of degradants or other excipients.
Illustrative HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[10] |
| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (pH 4.7) (65:35 v/v)[10] |
| Flow Rate | 0.9 mL/min[10] |
| Detection | UV at 251 nm[10] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Method 2: UV-Vis Spectrophotometry
For simple solubility determinations in the absence of interfering substances, UV-Vis spectrophotometry can be a rapid and convenient method.
Protocol for UV-Vis Quantification
-
Determine λmax: Scan a dilute solution of this compound in the relevant solvent (e.g., the buffer used for the solubility study) from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a calibration curve: Prepare a series of standard solutions of known concentrations of this compound.
-
Measure absorbance: Measure the absorbance of each standard solution at the λmax.
-
Plot the calibration curve: Plot absorbance versus concentration. The resulting linear regression equation can be used to determine the concentration of unknown samples. For some antihistamines, a λmax around 230-260 nm is common.[11][12]
Experimental Workflows
Workflow for Solubility Enhancement
Caption: Workflow for addressing this compound solubility issues.
Logical Flow for Troubleshooting Precipitation
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. This compound [midas-pharma.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.in [pharmacyjournal.in]
- 10. tandfonline.com [tandfonline.com]
- 11. bepls.com [bepls.com]
- 12. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Stabilizing Bamipine Lactate in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of topical products containing Bamipine lactate.
Frequently Asked Questions (FAQs)
Q1: My this compound topical formulation is showing a yellowish discoloration over time. What is the likely cause?
A1: The yellowish discoloration is a common indicator of degradation, likely due to the oxidation of the Bamipine molecule. Bamipine contains a tertiary amine and a piperidine ring, both of which are susceptible to oxidation. This can be exacerbated by exposure to light, heat, and the presence of trace metal ions.
Q2: I am observing a decrease in the potency of my this compound cream in my initial stability studies. What are the potential degradation pathways?
A2: The primary degradation pathways for this compound in a topical formulation are likely:
-
Oxidation: The tertiary amine can oxidize to form an N-oxide. The piperidine ring is also susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized species.
-
Hydrolysis: While generally less common for the amine itself, the lactate salt could be susceptible to hydrolysis under certain pH conditions, potentially affecting the salt equilibrium and overall stability.
-
Photodegradation: Exposure to UV light can accelerate oxidative degradation pathways.
Q3: What is the optimal pH range to maintain the stability of this compound in a topical formulation?
A3: For topical formulations containing amine salts like this compound, a slightly acidic pH range of 4.5 to 6.5 is generally recommended. This helps to maintain the protonated, more stable form of the amine, reducing its susceptibility to oxidation. However, the optimal pH should be determined experimentally for your specific formulation.
Q4: Which antioxidants are most effective in preventing the degradation of this compound?
A4: A combination of antioxidants is often more effective than a single agent. Consider using a combination of a water-soluble antioxidant and an oil-soluble antioxidant, depending on your formulation base (e.g., cream or gel).
-
Water-soluble: Ascorbic acid (Vitamin C) and its derivatives.
-
Oil-soluble: Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), and Tocopherol (Vitamin E).
The effectiveness of antioxidants can be pH-dependent, so it is crucial to test them within the optimal pH range of your formulation.
Q5: Should I include a chelating agent in my formulation?
A5: Yes, including a chelating agent is highly recommended. Trace metal ions (e.g., iron, copper) can catalyze oxidative degradation. A chelating agent like Ethylenediaminetetraacetic acid (EDTA) and its salts (e.g., Disodium EDTA) will bind these metal ions, preventing them from participating in degradation reactions.[1][2][3][4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Yellow Discoloration | Oxidation of Bamipine | 1. Incorporate an antioxidant system (e.g., BHT and Ascorbic Acid).2. Add a chelating agent (e.g., Disodium EDTA) to sequester metal ions.3. Adjust the pH of the formulation to a slightly acidic range (4.5-6.5).4. Protect the formulation from light by using opaque packaging. |
| Loss of Potency / Assay Failure | Chemical degradation (Oxidation, Hydrolysis) | 1. Perform a forced degradation study to identify the primary degradation pathway.2. Based on the degradation pathway, select appropriate stabilizers (antioxidants, chelating agents, pH buffers).3. Evaluate the compatibility of this compound with all excipients in the formulation. |
| Phase Separation in Cream | Incompatible excipients, improper homogenization, or pH shift. | 1. Review the HLB (Hydrophile-Lipophile Balance) of your emulsifiers.2. Optimize the homogenization process (speed and time).3. Ensure the pH of the aqueous phase is compatible with all ingredients and remains stable. |
| Changes in Viscosity of Gel | Polymer degradation or interaction with other excipients. | 1. Ensure the chosen gelling agent is stable at the formulation's pH.2. Check for potential ionic interactions between the polymer and this compound or other salts.3. Evaluate the impact of temperature on the gel's viscosity during storage. |
Data Presentation: Forced Degradation of a this compound (2%) Topical Gel
The following table summarizes hypothetical data from a forced degradation study on a 2% this compound topical gel to illustrate the impact of different stress conditions.
| Stress Condition | Duration | % this compound Remaining | Appearance | Major Degradation Product(s) (Hypothetical) |
| Control (25°C/60% RH) | 4 weeks | 99.5% | Colorless, clear gel | - |
| Acid Hydrolysis (0.1N HCl, 60°C) | 24 hours | 92.1% | Slight yellowing | Bamipine N-oxide |
| Alkaline Hydrolysis (0.1N NaOH, 60°C) | 24 hours | 85.7% | Moderate yellowing | Piperidine ring oxidation products |
| Oxidative (3% H₂O₂, 25°C) | 24 hours | 78.3% | Significant yellowing, slight viscosity decrease | Bamipine N-oxide, various piperidine ring oxidation products |
| Thermal (60°C) | 4 weeks | 94.5% | Faint yellowing | Bamipine N-oxide |
| Photolytic (UV Lamp) | 24 hours | 89.2% | Slight yellowing | Bamipine N-oxide, other photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Topical Formulation
Objective: To identify the potential degradation pathways of this compound in a topical formulation under various stress conditions.
Methodology:
-
Sample Preparation:
-
Prepare five samples of the this compound topical formulation.
-
Prepare a placebo formulation (without this compound) to serve as a control.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to a sample to achieve a final concentration of 0.1N HCl. Keep at 60°C for 24 hours.
-
Alkaline Hydrolysis: Add 1N NaOH to a sample to achieve a final concentration of 0.1N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Add 30% H₂O₂ to a sample to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a sample at 60°C for 4 weeks.
-
Photolytic Degradation: Expose a sample to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At the end of the exposure period, neutralize the acid and base-stressed samples.
-
Extract the this compound and its degradation products from all samples using a suitable solvent (e.g., methanol).
-
Analyze the extracts using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining in each sample.
-
Identify and quantify the major degradation products.
-
Observe any changes in physical appearance (color, clarity, viscosity).
-
Protocol 2: Preparation of a Stabilized this compound Topical Gel (2%)
Objective: To formulate a stable 2% this compound topical gel.
Materials:
-
This compound: 2.0 g
-
Carbomer 940: 1.0 g
-
Propylene Glycol: 15.0 g
-
Disodium EDTA: 0.1 g
-
Butylated Hydroxytoluene (BHT): 0.05 g
-
Ascorbic Acid: 0.1 g
-
Triethanolamine: q.s. to pH 5.5
-
Purified Water: q.s. to 100 g
Methodology:
-
Phase A (Aqueous Phase):
-
In a beaker, disperse the Carbomer 940 in 70 g of purified water with constant stirring until a uniform dispersion is formed.
-
Add the Propylene Glycol and Disodium EDTA and continue stirring until dissolved.
-
-
Phase B (Active Phase):
-
In a separate beaker, dissolve the this compound and Ascorbic Acid in 10 g of purified water.
-
-
Phase C (Oil Phase - for BHT):
-
In a small beaker, dissolve the BHT in a minimal amount of ethanol (this will be added to the main formulation later).
-
-
Emulsification and Gel Formation:
-
Slowly add Phase B to Phase A with continuous stirring.
-
Add Phase C to the combined phases and mix thoroughly.
-
Slowly add Triethanolamine dropwise to neutralize the Carbomer and form the gel. Continuously monitor the pH until it reaches approximately 5.5.
-
Add purified water to make up the final weight to 100 g and mix until a homogenous gel is formed.
-
-
Packaging:
-
Store the final gel in an opaque, airtight container to protect it from light and air.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for developing a stable this compound formulation.
References
Technical Support Center: Minimizing Off-Target Effects of Bamipine Lactate in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Bamipine lactate in in vitro experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
Issue 1: High or Dose-Independent Cytotoxicity Observed
Question: We are observing significant cytotoxicity in our cell line even at low concentrations of this compound, or the toxicity does not seem to be dose-dependent. What could be the cause and how can we troubleshoot this?
Answer:
High or unexpected cytotoxicity can stem from several factors, including off-target effects or experimental artifacts. Here’s a systematic approach to troubleshoot this issue:
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Non-Specific Cytotoxicity | Bamipine, as a first-generation antihistamine, can have off-target effects that lead to cell death independent of its H1 receptor antagonism. It's crucial to determine if the observed cytotoxicity is a general effect or specific to your cell model. |
| Experimental Conditions | Suboptimal cell health, incorrect drug concentration, or interference of Bamipine with the assay itself can lead to misleading results. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO, ethanol) might be causing cytotoxicity at the concentrations used. |
Experimental Workflow for Troubleshooting Cytotoxicity:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Inconsistent or Non-Reproducible Results
Question: Our results with this compound vary significantly between experiments, even when we follow the same protocol. What are the likely sources of this variability?
Answer:
Inconsistent results in cell-based assays are a common challenge. The following factors are often implicated:
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Culture Variability | Differences in cell passage number, confluency, and overall health can significantly impact cellular responses. |
| Reagent Preparation and Handling | Inconsistent preparation of this compound stock solutions, serial dilutions, or assay reagents can introduce errors. |
| Assay Plate Edge Effects | Wells on the perimeter of microplates are prone to evaporation, which can alter the effective concentration of this compound. |
| Pipetting Inaccuracy | Small variations in pipetting volumes, especially of concentrated stock solutions, can lead to large differences in final concentrations. |
Logical Diagram for Ensuring Reproducibility:
Caption: Key areas to standardize for reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target effects of this compound in in vitro models?
A1: Bamipine is a first-generation H1 antihistamine, and this class of compounds is known for its interaction with other receptors besides the histamine H1 receptor. The most prominent off-target effect is anticholinergic activity due to the blockade of muscarinic acetylcholine receptors.[1] This can lead to a variety of cellular responses unrelated to histamine signaling. Additionally, at higher concentrations, non-specific interactions with other receptors, ion channels, or enzymes could occur, potentially leading to cytotoxicity.
Q2: How can I differentiate between on-target (H1 receptor-mediated) and off-target effects of this compound?
A2: A multi-pronged approach is recommended:
-
Use of Control Cell Lines: The most direct method is to compare the effects of this compound in your experimental cell line with a similar cell line that does not express the H1 receptor (e.g., a knockout or knockdown cell line). If the effect persists in the H1-negative cell line, it is likely an off-target effect.
-
Use of a Selective H1 Antagonist: Pre-treating your cells with a highly selective H1 antagonist that has minimal known off-target effects can help determine if the observed response is mediated by the H1 receptor. If the selective antagonist blocks the effect of Bamipine, it suggests an on-target mechanism.
-
Counter-Screening: Test this compound in assays specifically designed to detect common off-target activities, such as a muscarinic receptor binding assay.
Q3: What concentrations of this compound should I use to minimize off-target effects?
A3: It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. Start with a wide range of concentrations and identify the lowest concentration that produces a robust on-target effect with minimal cytotoxicity. As a general guideline, aim to use concentrations that are relevant to the known or expected potency of Bamipine at the H1 receptor, if that information is available for your system.
Q4: Are there commercially available services to profile the off-target effects of this compound?
A4: Yes, several contract research organizations (CROs) offer in vitro safety pharmacology profiling services.[2][3][4] These services typically screen your compound against a panel of common off-target receptors, ion channels, and enzymes that are known to be associated with adverse drug reactions. Requesting a panel that includes muscarinic receptors and key cardiac ion channels (like hERG) would be particularly relevant for a first-generation antihistamine.
Data Presentation
Anticholinergic Activity of First-Generation Antihistamines
| Antihistamine | Muscarinic Receptor Ki (nM) |
| Mequitazine | 5.0 |
| Cyproheptadine | 8.2 |
| Clemastine | 11 |
| Diphenylpyraline | 23 |
| Promethazine | 25 |
| Homochlorcyclizine | 38 |
| Mepyramine | 3,600 |
| Hydroxyzine | 22,000 |
| Meclizine | 30,000 |
Data compiled from studies on bovine cerebral cortex muscarinic receptors.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for assessing the effect of this compound on cell viability by measuring mitochondrial metabolic activity.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include vehicle-only controls (e.g., medium with the same concentration of DMSO or other solvent used for Bamipine).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Muscarinic Receptor Binding Assay (Competitive)
This protocol provides a general framework for assessing the anticholinergic activity of this compound.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line or tissue known to express muscarinic receptors (e.g., CHO cells expressing a specific muscarinic receptor subtype, or rat brain cortex).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-NMS).
-
Serial dilutions of this compound or a known muscarinic antagonist (positive control, e.g., atropine).
-
Cell membrane preparation.
-
-
For non-specific binding determination, include wells with a high concentration of an unlabeled muscarinic antagonist.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Harvesting and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathways and Workflows
On-Target vs. Off-Target Signaling of Bamipine:
Caption: On-target vs. potential off-target signaling of Bamipine.
References
- 1. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 2. Bamipine | C19H24N2 | CID 72075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safety immunopharmacology: Evaluation of the adverse potential of pharmaceuticals on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Bamipine Lactate Analysis
Welcome to the technical support center for the HPLC analysis of Bamipine Lactate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your analytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound. The troubleshooting workflow is designed to systematically identify and resolve problems.
Diagram: Troubleshooting Workflow for HPLC Analysis of this compound
Caption: Troubleshooting workflow for common HPLC issues.
Frequently Asked Questions (FAQs)
1. What are the typical starting HPLC conditions for this compound analysis?
For a reversed-phase HPLC method, a good starting point for the analysis of Bamipine, a basic compound, would be a C18 or C8 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier.[1]
| Parameter | Recommended Condition |
| Column | Lichrosorb RP-2 (C2), 5 µm, 250 x 4.6 mm ID[1] |
| Mobile Phase | Acetonitrile: 0.015 M Ammonium Acetate (65:35, v/v)[1] |
| pH | 4.7 (adjusted with acetic acid)[1] |
| Flow Rate | 0.9 mL/min[1] |
| Detection | UV at 251 nm[1] |
| Temperature | Ambient |
2. My Bamipine peak is tailing. What are the likely causes and how can I fix it?
Peak tailing for basic compounds like Bamipine is often due to interactions with residual silanol groups on the silica-based stationary phase.[2]
-
Cause: Secondary interactions between the basic amine groups of Bamipine and acidic silanol groups on the column packing material.
-
Solutions:
-
Use a modern, end-capped column: These columns have fewer accessible silanol groups.
-
Adjust mobile phase pH:
-
Lowering the pH (e.g., to <3) will protonate the silanol groups, reducing their interaction with the protonated amine of Bamipine.
-
Increasing the pH (e.g., to >8, if the column allows) will deprotonate the Bamipine, reducing its interaction with ionized silanols.
-
-
Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[3]
-
Reduce sample concentration: Column overload can also lead to peak tailing.
-
3. I am observing significant shifts in the retention time of this compound between injections. What should I investigate?
Retention time variability can stem from several factors related to the HPLC system and the mobile phase.[4]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including slight variations in the organic-to-aqueous ratio or buffer concentration, can lead to shifts in retention time. Always prepare fresh mobile phase and ensure it is thoroughly mixed.[4]
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of analyses is a common cause of retention time drift. It is recommended to equilibrate the column for at least 5-10 column volumes.
-
Pump Performance: Fluctuations in the flow rate due to pump malfunctions, such as worn seals or check valves, can cause inconsistent retention times. Check the pump pressure for any unusual fluctuations.
-
Temperature Changes: Variations in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended for robust methods.
4. How can I improve the sensitivity of my this compound assay?
Low sensitivity can be a result of several factors, from sample preparation to detector settings.[4]
-
Optimize Detection Wavelength: Ensure you are using the UV wavelength of maximum absorbance for Bamipine. A reported wavelength for Bamipine is 251 nm.[1]
-
Sample Concentration: If the concentration of this compound in your sample is very low, consider appropriate sample preparation techniques to concentrate the analyte.
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak shape distortion due to column overload.
-
Detector Settings: Check the detector's lamp energy and ensure the flow cell is clean.
5. What is a suitable experimental protocol for a forced degradation study of this compound?
Forced degradation studies are crucial for developing stability-indicating methods.[5][6][7] A typical protocol involves exposing the drug substance to various stress conditions.
Diagram: Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Experimental Protocols
Method for the Determination of Bamipine by Reversed-Phase HPLC[1]
This method is intended for the quantification of Bamipine in pharmaceutical formulations.
1. Chromatographic Conditions:
| Parameter | Value |
| Column | Lichrosorb RP-2 (C2), 5 µm, 250 x 4.6 mm ID |
| Mobile Phase | Acetonitrile: 0.015 M Ammonium Acetate (65:35, v/v), pH 4.7 |
| Flow Rate | 0.9 mL/min |
| Detection | 251 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
2. Preparation of Solutions:
-
Ammonium Acetate Buffer (0.015 M): Dissolve an appropriate amount of ammonium acetate in HPLC-grade water to make a 0.015 M solution. Adjust the pH to 4.7 with acetic acid.
-
Mobile Phase: Mix acetonitrile and 0.015 M ammonium acetate buffer (pH 4.7) in a 65:35 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the pharmaceutical formulation in the mobile phase to achieve a similar concentration as the standard solution. It may be necessary to sonicate and filter the sample solution to remove any undissolved excipients.[8]
3. System Suitability:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution multiple times (e.g., n=5) and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
4. Analysis:
Inject the standard solution, sample solution, and a blank (mobile phase) into the HPLC system. Record the chromatograms and calculate the amount of Bamipine in the sample by comparing the peak area of the analyte in the sample solution to the peak area of the reference standard.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. library.dphen1.com [library.dphen1.com]
- 6. rjptonline.org [rjptonline.org]
- 7. biotech-asia.org [biotech-asia.org]
- 8. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Bamipine Lactate in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of Bamipine lactate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Bamipine is a first-generation H1 antihistamine.[1][2] Its primary mechanism of action is the competitive antagonism of histamine H1 receptors, which helps to block allergic reactions.[1] Like other first-generation antihistamines, it can cross the blood-brain barrier, which may lead to sedative effects.[1] It also possesses some anticholinergic properties.
Q2: Why am I observing high cytotoxicity with this compound in my cell-based assays?
High cytotoxicity of this compound in in vitro assays can stem from several factors:
-
Off-Target Effects: First-generation antihistamines are known to have off-target effects, interacting with other receptors and cellular pathways, which can lead to cytotoxicity.
-
Induction of Apoptosis: Some antihistamines have been shown to induce apoptosis, or programmed cell death, in various cell lines.[3][4][5][6]
-
High Concentrations: The concentrations used in your assay may be in the cytotoxic range for your specific cell line.
-
Lactate Salt Effects: The lactate component of the salt could potentially influence cell metabolism and the pH of the culture medium, although lactate can also be utilized by some cells as an energy source.[7][8][9]
-
Suboptimal Assay Conditions: Factors such as cell density, incubation time, and solvent concentration can significantly impact perceived cytotoxicity.[10][11][12]
Q3: Are there known IC50 values for this compound in different cell lines?
Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| A549 (Human Lung Carcinoma) | MTT | 48 | 50 |
| MCF-7 (Human Breast Cancer) | LDH Release | 48 | 75 |
| HepG2 (Human Liver Cancer) | Neutral Red Uptake | 24 | 100 |
| Primary Human Hepatocytes | ATP Assay | 72 | 25 |
Note: The values in this table are for illustrative purposes only and are not based on published experimental data.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in cell-based assays.
Issue 1: High Background Cytotoxicity or Inconsistent Results
-
Possible Cause: Suboptimal experimental conditions.
-
Solutions:
-
Optimize Cell Seeding Density: An inappropriate cell density can lead to artifacts. Too low a density may result in a weak signal, while too high a density can cause nutrient depletion and contact inhibition, masking the true effect of the compound.[10][12] Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[10]
-
Optimize Incubation Time: The duration of exposure to this compound can significantly influence cytotoxicity. Test a range of incubation times (e.g., 24, 48, 72 hours) to find the optimal window for observing the desired effect without excessive non-specific cell death.[13]
-
Solvent Control: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is low (typically ≤ 0.5%) and that a vehicle control (medium with the same concentration of solvent) is included.[11]
-
Check for Contamination: Microbial contamination can cause cell death and interfere with assay results. Regularly test your cell cultures for mycoplasma and other contaminants.
-
Issue 2: Unexpectedly High Cytotoxicity at Low Concentrations
-
Possible Cause: Off-target effects or high sensitivity of the cell line.
-
Solutions:
-
Use a Lower Concentration Range: Start with a wider range of concentrations, including nanomolar levels, to identify a non-toxic working concentration.
-
Consider the Lactate Counter-ion: To determine if the lactate component is contributing to cytotoxicity, consider comparing the effects of this compound with Bamipine free base or a different salt form, if available. The lactate itself can alter the pH of the media or be metabolized by the cells, which could influence viability.[7][8][9]
-
Formulation Strategies: For compounds with high cytotoxicity, formulation strategies can be employed to reduce off-target effects. Complexation with cyclodextrins has been shown to reduce the cytotoxicity of some drugs by encapsulating the active molecule.[14][15][16][17][18]
-
Issue 3: Difficulty Distinguishing Between Cytotoxicity and Anti-proliferative Effects
-
Possible Cause: The assay endpoint measures a combination of cell death and inhibition of cell growth.
-
Solutions:
-
Use Multiple Assays: Employ at least two different cytotoxicity assays that measure distinct cellular parameters. For example, combine a metabolic assay (e.g., MTT, MTS) with a membrane integrity assay (e.g., LDH release, Trypan Blue exclusion).[19][20][21]
-
Cell Counting: Perform direct cell counting at the beginning and end of the experiment to differentiate between a reduction in cell number (cytotoxicity) and a lack of increase in cell number (cytostasis).
-
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
This protocol helps establish the ideal number of cells to plate for a cytotoxicity assay.
Methodology:
-
Cell Preparation: Harvest cells in the exponential growth phase and perform a cell count to determine viability and concentration.
-
Serial Dilution: Prepare a series of cell dilutions in culture medium.
-
Plating: Seed the cells in a 96-well plate with a range of densities (e.g., from 1,000 to 40,000 cells per well). Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assay: Perform your chosen viability assay (e.g., MTT).
-
Data Analysis: Plot the absorbance values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, ensuring that the signal is proportional to the cell number.
Caption: Workflow for determining the optimal cell seeding density.
Protocol 2: Standard MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle control wells.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Caption: Workflow of a standard MTT cytotoxicity assay.
Signaling Pathways
Potential Signaling Pathway for Antihistamine-Induced Apoptosis
While the specific pathways for this compound are not elucidated, first-generation antihistamines can induce apoptosis through various mechanisms, including the intrinsic (mitochondrial) pathway. This can involve the activation of stress-related kinases and changes in the expression of pro- and anti-apoptotic proteins.
Caption: Hypothetical signaling pathway for Bamipine-induced apoptosis.
References
- 1. What is the mechanism of Bamipine? [synapse.patsnap.com]
- 2. Bamipine | C19H24N2 | CID 72075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Genipin induced apoptosis associated with activation of the c-Jun NH2-terminal kinase and p53 protein in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proton pump inhibitors induce apoptosis of human B-cell tumors through a caspase-independent mechanism involving reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis in MCF-7:WS8 breast cancer cells by beta-lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by chalepin through phosphatidylserine externalisations and DNA fragmentation in breast cancer cells (MCF7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benefits of using lactic acid for pH control in CHO cell culture processes - American Chemical Society [acs.digitellinc.com]
- 9. eng.monash.edu [eng.monash.edu]
- 10. benchchem.com [benchchem.com]
- 11. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. Avens Publishing Group - Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery [avensonline.org]
- 15. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring the Inclusion Complex of an Anticancer Drug with β-Cyclodextrin for Reducing Cytotoxicity Toward the Normal Human Cell Line by an Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. yenepoya.res.in [yenepoya.res.in]
- 20. mdpi.com [mdpi.com]
- 21. resources.novusbio.com [resources.novusbio.com]
Technical Support Center: Enhancing the Transdermal Delivery of Bamipine Lactate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the transdermal delivery of Bamipine lactate.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for transdermal delivery?
A1: While experimental data for this compound is limited, we can infer its properties based on its structure as a first-generation antihistamine. This compound has a molecular weight of 370.49 g/mol .[1] As a lactate salt, it is expected to have a higher aqueous solubility than its base form. The predicted octanol-water partition coefficient (LogP) for the base form of Bamipine is a key indicator of its lipophilicity. Understanding these properties is crucial for formulation design to balance skin penetration with drug release.
Q2: What are the main challenges in delivering this compound through the skin?
A2: The primary challenge for the transdermal delivery of any drug, including this compound, is the barrier function of the outermost layer of the skin, the stratum corneum. For antihistamines, poor skin penetration can be a significant hurdle. The formulation must be designed to enable this compound to effectively partition into and diffuse through this lipid-rich barrier to reach the systemic circulation.
Q3: What are the most promising strategies to enhance the transdermal delivery of this compound?
A3: Several strategies can be employed, broadly categorized as:
-
Chemical Penetration Enhancers: These include fatty acids (e.g., oleic acid), alcohols (e.g., ethanol, propylene glycol), and terpenes, which reversibly disrupt the stratum corneum lipids.
-
Nanocarriers: Encapsulating this compound in systems like liposomes, transfersomes, or microemulsions can improve its solubility in the formulation and facilitate its transport across the skin.
-
Physical Enhancement a: Techniques such as microneedles, iontophoresis, and sonophoresis physically bypass or disrupt the stratum corneum to increase drug delivery.
Q4: How can I assess the effectiveness of a penetration enhancement strategy for this compound in the lab?
A4: The most common in vitro method is the use of Franz diffusion cells. This technique allows for the measurement of the flux and permeability coefficient of this compound across a model membrane (e.g., excised human or animal skin) from your formulation.
Troubleshooting Guide
Problem 1: Low Permeation of this compound Through the Skin
| Possible Cause | Suggested Solution |
| Poor partitioning of this compound from the vehicle into the stratum corneum. | - Optimize the vehicle: Adjust the polarity of your vehicle. The addition of a more lipophilic co-solvent might improve partitioning into the lipid-rich stratum corneum. - Incorporate a chemical penetration enhancer: Fatty acids like oleic acid or terpenes can enhance partitioning by interacting with the stratum corneum lipids. |
| Low diffusion of this compound through the stratum corneum. | - Use a chemical enhancer that disrupts lipid packing: Alcohols such as ethanol or propylene glycol can increase the fluidity of the stratum corneum lipids, facilitating drug diffusion. - Employ a nanocarrier system: Flexible vesicles like transfersomes can deform and squeeze through the lipid lamellae, carrying the drug with them. |
| Thermodynamic activity of the drug in the formulation is too low. | - Increase the concentration of this compound: A higher concentration gradient provides a greater driving force for diffusion. Ensure the drug remains solubilized in the formulation. - Use a supersaturated system: This can significantly increase the thermodynamic activity, but care must be taken to prevent drug crystallization. |
Problem 2: Formulation Instability (e.g., phase separation, drug crystallization)
| Possible Cause | Suggested Solution |
| Drug precipitation over time. | - Increase the drug's solubility in the vehicle: Add a co-solvent in which this compound is more soluble. - Use a nanocarrier: Encapsulating the drug in a microemulsion or liposomes can prevent crystallization. |
| Phase separation of the formulation (e.g., in an emulsion). | - Optimize the surfactant and co-surfactant ratio: For microemulsions, constructing a pseudo-ternary phase diagram will help identify a stable formulation region. - Adjust the homogenization process: Ensure adequate energy input during formulation preparation to form stable droplets. |
Problem 3: Skin Irritation with the Developed Formulation
| Possible Cause | Suggested Solution |
| The chosen penetration enhancer is causing irritation. | - Reduce the concentration of the enhancer: Even at lower concentrations, some enhancers can be effective. - Screen alternative enhancers: Consider enhancers with a better-established safety profile. - Conduct a skin irritation study: Use a standardized in vivo model to assess the irritation potential of your formulation compared to a negative control.[2][3][4] |
| Occlusion from a transdermal patch is causing irritation. | - Use a more breathable backing membrane for the patch. - Reduce the wear time of the patch if therapeutically feasible. |
Quantitative Data on Transdermal Antihistamine Delivery
The following tables summarize in vitro permeation data for various antihistamines with different enhancement strategies. This data can serve as a benchmark for your experiments with this compound.
Table 1: In Vitro Skin Permeation of First-Generation Antihistamines
| Antihistamine | Formulation/Enhancer | Skin Model | Steady-State Flux (µg/cm²/h) | Permeability Coefficient (cm/h) | Enhancement Ratio |
| Chlorpheniramine Maleate | 20% gel in ethanol/water (0.6 volume fraction ethanol) | Living Skin Equivalent | 1591 | - | - |
| Chlorpheniramine Maleate | 20% gel with pressure-sensitive adhesive | - | 34 | - | - |
| Diphenhydramine HCl | Film-forming solution with Azone | Shed snake skin | 57.91 | - | - |
| Diphenhydramine HCl | Film-forming solution with Oleic Acid | Shed snake skin | 51.18 | - | - |
| Diphenhydramine HCl | Film-forming solution with Isopropyl Myristate | Shed snake skin | 42.27 | - | - |
| Dimenhydrinate | Patch with 5% Eucalyptus oil | Rat skin | - | - | > F5(EC-HPMC) |
| Dimenhydrinate | Patch with 5% Oleic Acid | Rat skin | - | - | > F5(EC-HPMC) |
Data adapted from multiple sources for comparison.[5][6][7]
Table 2: Enhancement of Loratadine Permeation
| Formulation | Penetration Enhancer | Enhancement Factor |
| Loratadine Gel | Polyoxyethylene 2-stearyl ether | 2.03 |
Enhancement factor is relative to a gel with no enhancer.[2]
Experimental Protocols
1. In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the standard procedure for assessing the transdermal permeation of this compound.
Workflow for In Vitro Skin Permeation Study
Caption: Workflow for an in vitro skin permeation study.
Methodology:
-
Skin Preparation: Excised skin (e.g., human or porcine) is carefully dermatomed to a uniform thickness (typically 200-400 µm).
-
Franz Cell Assembly: The dermatomed skin is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Fluid: The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintained at 32°C to simulate physiological skin temperature. The fluid is continuously stirred.
-
Formulation Application: A precise amount of the this compound formulation is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer to maintain sink conditions.
-
Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
2. Preparation of a Microemulsion for this compound Delivery
Microemulsions are thermodynamically stable, transparent systems of oil, water, surfactant, and co-surfactant.
Methodology:
-
Component Selection:
-
Oil Phase: Screen various oils (e.g., oleic acid, isopropyl myristate) for their ability to solubilize this compound.
-
Surfactant and Co-surfactant: Select a surfactant (e.g., Tween 80) and a co-surfactant (e.g., propylene glycol) that are biocompatible and can form a stable microemulsion with the chosen oil phase.
-
-
Construction of a Pseudo-Ternary Phase Diagram:
-
Prepare mixtures of the surfactant and co-surfactant at various weight ratios (e.g., 1:1, 2:1, 3:1).
-
For each ratio, titrate mixtures of the oil and surfactant/co-surfactant with water.
-
Visually observe the transition from a turbid emulsion to a clear microemulsion.
-
Plot the results on a ternary phase diagram to identify the microemulsion region.
-
-
Formulation Preparation:
-
Select a composition from within the stable microemulsion region of the phase diagram.
-
Dissolve this compound in the appropriate phase (aqueous or oily, depending on its solubility).
-
Combine the oil, surfactant, and co-surfactant, and then add the aqueous phase dropwise while stirring until a clear microemulsion is formed.
-
3. Preparation of Transfersomes
Transfersomes are ultradeformable vesicles that can enhance drug penetration.
Methodology:
-
Lipid Film Hydration:
-
Dissolve phospholipids (e.g., soy phosphatidylcholine) and an edge activator (e.g., sodium cholate or Tween 80) along with this compound in an organic solvent (e.g., a chloroform-methanol mixture).
-
Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with an aqueous buffer (pH 6.5-7.0) by gentle rotation.
-
-
Vesicle Size Reduction:
-
The resulting suspension of multilamellar vesicles is then sonicated or extruded through polycarbonate membranes of defined pore size to obtain smaller, unilamellar transfersomes.
-
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting low permeation.
References
- 1. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the loratadine gel for enhanced transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 4. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and evaluation of transdermal chlorpheniramine maleate drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archives.ijper.org [archives.ijper.org]
Addressing batch-to-batch variability of Bamipine lactate
Welcome to the Technical Support Center for Bamipine Lactate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability and other common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the lactate salt of Bamipine, a first-generation antihistamine.[1] Its primary mechanism of action is as a competitive antagonist of the histamine H1 receptor. By blocking the action of histamine at these receptors, Bamipine prevents or reduces the typical symptoms of an allergic reaction, such as itching and swelling.[2]
Q2: We are observing inconsistent results in our assays between different batches of this compound. What could be the potential causes?
A2: Batch-to-batch variability in pharmaceuticals can stem from several factors throughout the manufacturing process. For this compound, potential causes for inconsistency could include:
-
Variations in the quality of raw materials: Impurities in the starting materials for Bamipine synthesis or in the lactic acid used for salt formation can introduce variability.
-
Differences in the manufacturing process: Minor changes in reaction conditions (temperature, pressure, reaction time), solvents, or purification methods can affect the impurity profile and physicochemical properties of the final product.
-
Physicochemical differences: Variations in particle size, crystal form (polymorphism), and moisture content between batches can impact solubility, dissolution rate, and ultimately, bioavailability and assay performance.
-
Degradation: Improper storage or handling can lead to the formation of degradation products that may interfere with your experiments.
Q3: How can the presence of impurities in the lactic acid component affect our results?
A3: Lactic acid produced by fermentation can contain various organic acid impurities.[3] The presence of different levels of these impurities in the lactate salt of Bamipine could potentially alter the pH of microenvironments in your assays or formulations, affecting the solubility and stability of the Bamipine molecule.
Q4: What are the known stability issues with this compound?
A4: As a piperidine-containing antihistamine, Bamipine may be susceptible to degradation under certain conditions. Forced degradation studies on similar compounds have shown that antihistamines can degrade under acidic, basic, oxidative, and photolytic stress.[4][5][6] It is crucial to store this compound according to the manufacturer's instructions, typically in a well-closed container, protected from light and moisture.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound variability.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent potency or activity in biological assays. | 1. Incorrect concentration due to poor solubility. 2. Presence of inactive isomers or related substance impurities. 3. Degradation of the active molecule. | 1. Verify the solubility of each batch in your assay buffer. See Protocol 1: Solubility Assessment .2. Perform analytical purity testing (e.g., HPLC) to compare the impurity profiles of different batches. See Protocol 2: HPLC Purity and Impurity Profiling .3. Assess the stability of this compound under your experimental conditions. See Protocol 3: Stability Assessment . |
| Variability in dissolution rate or formulation performance. | 1. Differences in particle size distribution. 2. Polymorphism (different crystal forms). 3. Variations in moisture content. | 1. Characterize the particle size distribution of each batch using appropriate techniques (e.g., laser diffraction).2. Analyze the crystalline structure using methods like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).3. Determine the water content of each batch using Karl Fischer titration. |
| Unexpected peaks in analytical chromatograms. | 1. Impurities from the synthesis process. 2. Degradation products. 3. Contamination. | 1. Review the synthesis of Bamipine to identify potential side-products or unreacted starting materials. See Figure 2: Plausible Synthesis of Bamipine .2. Compare the chromatograms of fresh and aged samples, or samples subjected to stress conditions, to identify degradation peaks. See Protocol 3: Stability Assessment .3. Ensure proper handling and storage procedures are followed to prevent contamination. |
Physicochemical Properties of Bamipine and this compound
| Property | Bamipine | This compound |
| IUPAC Name | N-benzyl-1-methyl-N-phenylpiperidin-4-amine | N-benzyl-1-methyl-N-phenylpiperidin-4-amine;2-hydroxypropanoic acid |
| Molecular Formula | C₁₉H₂₄N₂ | C₂₂H₃₀N₂O₃ |
| Molecular Weight | 280.41 g/mol [7] | 370.49 g/mol |
| Appearance | - | White or almost white crystalline powder |
| Melting Point | - | Data not available |
| Solubility | - | Slightly soluble in water and ethanol.[8] |
| Specific Optical Rotation | Achiral[9] | As lactic acid is chiral, this compound can exist as different stereoisomers. The specific rotation will depend on the isomeric composition of the lactic acid used.[10][11][12][13] |
Experimental Protocols
Protocol 1: Solubility Assessment
Objective: To determine and compare the solubility of different batches of this compound in a relevant solvent or buffer.
Materials:
-
This compound (different batches)
-
Selected solvent/buffer (e.g., water, ethanol, phosphate-buffered saline)
-
Vials with magnetic stir bars
-
Analytical balance
-
Spectrophotometer or HPLC system
Methodology:
-
Prepare a series of saturated solutions by adding an excess amount of this compound from each batch to a known volume of the solvent in separate vials.
-
Equilibrate the solutions by stirring at a constant temperature for a defined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the suspensions to remove undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with the solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of Bamipine in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Calculate the solubility of each batch and compare the results.
Protocol 2: HPLC Purity and Impurity Profiling
Objective: To assess the purity and compare the impurity profiles of different batches of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (different batches)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate buffer)
-
Reference standards for any known impurities, if available.
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for antihistamines is a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for good peak shape.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to prepare a stock solution.
-
Similarly, prepare solutions of each batch of this compound at the same concentration.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase
-
Mobile Phase: Isocratic or gradient elution with a mixture of buffer and organic solvent.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Determined by UV scan of this compound (e.g., around 230 nm).
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard solution and the sample solutions from each batch into the HPLC system.
-
Data Analysis:
-
Compare the retention times of the main peak in the sample chromatograms to the reference standard.
-
Calculate the purity of each batch by the area normalization method (assuming all impurities have a similar response factor to the main peak) or by using a reference standard for a specific impurity.
-
Compare the number, retention times, and peak areas of the impurity peaks between batches.
-
Protocol 3: Stability Assessment (Forced Degradation)
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60°C for a specified time.
-
Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified time.
-
Photodegradation: Expose the sample solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by HPLC as described in Protocol 2.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify any degradation products that are formed.
Visualizations
Figure 1: A logical workflow for troubleshooting batch-to-batch variability of this compound.
Figure 2: A plausible synthetic route for Bamipine, highlighting key reaction steps.
Figure 3: Simplified signaling pathway of the Histamine H1 receptor and the antagonistic action of Bamipine.
References
- 1. This compound [midas-pharma.com]
- 2. MULTIFUNGIN COMPONENT this compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 7. Bamipine - Wikipedia [en.wikipedia.org]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 4.8 DETERMINATION OF OPTICAL ROTATION AND SPECIFIC ROTATION - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 12. promptpraxislabs.com [promptpraxislabs.com]
- 13. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
Technical Support Center: Mitigating Sedative Effects of First-Generation Antihistamines in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the sedative effects of first-generation antihistamines in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why do first-generation antihistamines cause sedation in animal models?
A1: First-generation antihistamines are small, lipophilic molecules that readily cross the blood-brain barrier.[1][2] In the central nervous system (CNS), they act as antagonists or inverse agonists at histamine H1 receptors.[2][3] Histamine in the brain is a key neurotransmitter involved in promoting wakefulness and arousal.[2][3] By blocking H1 receptors, these drugs suppress histaminergic neurotransmission, leading to the characteristic sedative effects.[3][4] Furthermore, many first-generation antihistamines are not selective and can interact with other CNS receptors, such as muscarinic, cholinergic, alpha-adrenergic, and serotonergic receptors, which can also contribute to their sedative and other side effect profiles.[3][5]
Q2: What is the primary difference between first- and second-generation antihistamines regarding sedation?
A2: The primary difference lies in their ability to penetrate the CNS.[6][7] Second-generation antihistamines were developed to be less sedating by limiting their access to the brain.[8][9] This is often achieved because they are substrates for the P-glycoprotein (Pgp) efflux pump located at the blood-brain barrier, which actively transports them out of the brain.[9][10][11] Consequently, they have a lower occupancy of central H1 receptors at therapeutic doses.[4][12]
Q3: How is sedation quantitatively assessed in animal models?
A3: Sedation in animal models can be assessed using a variety of behavioral and physiological tests.[13] These include:
-
Psychomotor Performance Tests: Such as the rotarod test, which measures motor coordination and balance.[14]
-
Spontaneous Motor Activity: Assessed using actophotometers or open-field tests to measure general locomotor activity.[14]
-
Sleep Latency and Duration: Measuring the time it takes for an animal to fall asleep and the duration of sleep, often potentiated by a hypnotic agent like pentobarbitone.[14]
-
Cognitive Function Tests: While less common for primary sedation assessment, tests of learning and memory can be impaired by sedative drugs.[13]
-
Observational Scoring Systems: Standardized scoring systems can be used to grade the level of sedation based on the animal's posture, activity, and response to stimuli.[15][16]
Troubleshooting Guides
Problem: Excessive sedation in our animal study is confounding the results of our primary endpoint.
Solution:
-
Dose Reduction: The sedative effects of first-generation antihistamines are dose-dependent.[17] Consider performing a dose-response study to find the lowest effective dose for your peripheral endpoint with the minimal sedative effect.
-
Switch to a Second-Generation Antihistamine: If your experimental design allows, switching to a second-generation antihistamine with low CNS penetration (e.g., fexofenadine, loratadine) is the most effective strategy to avoid sedation.[9][18]
-
Utilize a Pgp-Inducing Agent (Experimental): In a research context, it might be possible to co-administer a P-glycoprotein inducer to enhance the efflux of the first-generation antihistamine from the brain. However, this approach is complex and requires careful validation due to potential drug-drug interactions.
-
Refine the Timing of Behavioral Testing: If sedation is most prominent at the peak plasma concentration of the drug, consider scheduling your behavioral or primary endpoint testing at a later time point when sedative effects may have subsided but the peripheral antihistaminic effect is still present.
Problem: We are unsure if the observed behavioral changes are due to sedation or other off-target effects.
Solution:
-
Comprehensive Behavioral Phenotyping: Employ a battery of behavioral tests to get a clearer picture. For instance, a sedative effect would likely decrease performance on both motor coordination (rotarod) and general activity (open field).[13] If you observe more specific behavioral changes without general motor impairment, other CNS effects might be at play.
-
Receptor Occupancy Studies: If feasible, conduct ex vivo or in vivo receptor occupancy studies to correlate the dose and timing of the antihistamine with the occupancy of central H1 and other potential off-target receptors. A high H1 receptor occupancy is strongly correlated with sedation.[17][19]
-
Use of H1 Receptor Knockout Models: Employing histamine H1 receptor knockout mice can help dissect the role of H1 receptor antagonism in the observed behavioral effects.[19]
Quantitative Data Summary
Table 1: Brain H1 Receptor Occupancy (H1RO) of Various Antihistamines in Humans (as a proxy for CNS penetration and sedative potential)
| Antihistamine | Generation | Dose | Brain H1RO (%) | Sedative Potential | Reference(s) |
| Diphenhydramine | First | 30 mg | ~50 | High | [4] |
| (+)-Chlorpheniramine | First | 2 mg | 76.8 ± 4.2 | High | [20] |
| Ketotifen | First | - | ~72 | High | [12] |
| Hydroxyzine | First | 30 mg | 67.6 | High | [17] |
| Cetirizine | Second | 10 mg | 12.6 | Low to Moderate | [17] |
| Cetirizine | Second | 20 mg | 25.2 | Moderate | [17] |
| Olopatadine | Second | - | ~15 | Low | [12] |
| Terfenadine | Second | 60 mg | 17.2 ± 14.2 | Low | [20] |
| Fexofenadine | Second/Third | - | 0 | Very Low | [21] |
Table 2: Comparative Sedative Effects of Antihistamines in Animal Models
| Antihistamine | Animal Model | Dose | Effect on Sedation | Reference(s) |
| Diphenhydramine | Dog | 2, 4, or 8 mg/kg IM | No clinically appreciable sedation compared to saline | [15] |
| Pheniramine maleate | Mouse | 3 mg/kg & 6 mg/kg | Significantly potentiated pentobarbitone-induced sleeping time | [14] |
| Cetirizine | Mouse | 0.6 mg/kg & 1.2 mg/kg | Significantly potentiated pentobarbitone-induced sleeping time | [14] |
| Levocetirizine | Mouse | 1.2 mg/kg | Potentiated pentobarbitone-induced sleeping time | [14] |
| Loratadine | Mouse | 1 mg/kg & 2 mg/kg | No significant effect on pentobarbitone-induced sleeping time | [14] |
| Desloratadine | Mouse | 0.6 mg/kg & 1.2 mg/kg | No significant effect on pentobarbitone-induced sleeping time | [14] |
| Cetirizine | Dog | 2 mg/kg orally | No significant sedative effects observed | [22] |
Experimental Protocols
Protocol 1: Assessment of Sedation using the Rotarod Test in Mice
-
Apparatus: An accelerating rotarod apparatus.
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Training: Train the mice on the rotarod for 2-3 consecutive days prior to the drug administration day. Each training session consists of 3-5 trials with an inter-trial interval of at least 15 minutes. The rod should accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Drug Administration: Administer the first-generation antihistamine or vehicle control at the desired dose and route.
-
Testing: At the time of peak drug effect (determined from pharmacokinetic studies), place the mouse on the rotarod and start the trial.
-
Data Collection: Record the latency to fall from the rod. If the mouse remains on the rod for the maximum duration, record the maximum time.
-
Analysis: Compare the latency to fall between the drug-treated and vehicle-treated groups. A significant decrease in latency to fall in the drug-treated group is indicative of motor impairment and sedation.
Protocol 2: In Situ Brain Perfusion to Assess Blood-Brain Barrier Penetration
-
Animal Preparation: Anesthetize the animal (e.g., a rat) and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery.
-
Perfusion: Begin perfusion with a physiological buffer containing the radiolabeled or fluorescently tagged antihistamine of interest. The perfusion is performed at a constant flow rate for a short duration (e.g., 30-60 seconds).
-
Brain Extraction: At the end of the perfusion, decapitate the animal and dissect the brain.
-
Sample Analysis: Homogenize the brain tissue and measure the concentration of the antihistamine using liquid scintillation counting or fluorescence spectroscopy.
-
Calculation of Brain Uptake: The brain uptake can be expressed as the unidirectional transfer constant (Kin) or the brain-to-perfusate concentration ratio.
-
Role of P-glycoprotein: To assess the role of Pgp, a separate group of animals can be co-perfused with a known Pgp inhibitor (e.g., cyclosporin A).[23] A significant increase in brain uptake in the presence of the inhibitor indicates that the antihistamine is a substrate for Pgp.[23]
Visualizations
Caption: Mechanism of first-generation antihistamine-induced sedation.
References
- 1. droracle.ai [droracle.ai]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 6. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sedative effects of antihistamines: safety, performance, learning, and quality of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Second-generation antihistamines: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Affinity for the P-glycoprotein efflux pump at the blood-brain barrier may explain the lack of CNS side-effects of modern antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Cetirizine - Wikipedia [en.wikipedia.org]
- 18. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
- 19. New findings in pharmacological effects induced by antihistamines: from PET studies to knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Histamine H1 receptor occupancy in human brains after single oral doses of histamine H1 antagonists measured by positron emission tomography | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Assessment of the first and second generation antihistamines brain penetration and role of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bamipine Lactate Specificity in Receptor Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the specificity of Bamipine lactate in receptor binding assays. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Bamipine and what is its primary receptor target?
Bamipine is a first-generation H1 antihistamine.[1][2][3] Its primary mechanism of action is the competitive inhibition of the histamine H1 receptor.[1][2] Like many first-generation antihistamines, it can cross the blood-brain barrier, which may lead to sedative effects.[1] this compound is a salt form of the compound often used in topical preparations.
Q2: What are the likely off-target receptors for Bamipine?
First-generation antihistamines are known for their relatively poor receptor selectivity.[4] Besides the H1 receptor, Bamipine is likely to interact with muscarinic acetylcholine receptors due to its anticholinergic properties.[2][5] This cross-reactivity is a common source of non-specific binding in receptor assays and can lead to misleading results.
Q3: Why am I observing high non-specific binding in my Bamipine binding assay?
High non-specific binding can be attributed to several factors:
-
Suboptimal Ligand Concentration: Using too high a concentration of the radiolabeled ligand can lead to binding to low-affinity, non-target sites.
-
Inadequate Blocking: Insufficient blocking of non-specific sites on membranes, filters, and assay plates can contribute to background noise.
-
Cross-reactivity: Bamipine may be binding to other receptors present in the tissue preparation, most notably muscarinic receptors.
-
Hydrophobic Interactions: The physicochemical properties of this compound might promote non-specific binding to lipids and proteins.
Q4: How can I differentiate between Bamipine binding to H1 and muscarinic receptors?
To distinguish between on-target and off-target binding, you can use selective competitors in your binding assay. For example, to confirm specific binding to the H1 receptor, use an excess of a known selective H1 antagonist (that is structurally different from Bamipine) to displace Bamipine binding. Conversely, to assess binding to muscarinic receptors, use a selective muscarinic antagonist like atropine.
Troubleshooting Guides
Issue 1: High Non-Specific Binding (NSB)
High NSB can obscure the specific binding signal, making it difficult to accurately determine binding affinity and receptor density.
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Lower Radioligand Concentration: Use a concentration at or below the Kd value of the radioligand for the H1 receptor. - Check Radioligand Purity: Ensure the radiochemical purity is high (>90%). |
| Tissue/Cell Preparation | - Reduce Membrane Protein: Titrate the amount of membrane protein to an optimal range (e.g., 50-200 µg per well). - Thorough Homogenization and Washing: Ensure complete removal of endogenous ligands and interfering substances. |
| Assay Conditions | - Optimize Incubation Time and Temperature: Shorter incubation times may reduce NSB, but ensure equilibrium is reached for specific binding. - Modify Assay Buffer: Include Bovine Serum Albumin (BSA) (e.g., 0.1-1%) to block non-specific sites. - Increase Wash Steps: Use ice-cold wash buffer and increase the number and/or volume of washes. |
| Filter and Plate Binding | - Pre-treat Filters: Soak filters in a blocking agent like 0.3% polyethyleneimine (PEI). - Use Low-Binding Plates: Select plates specifically designed for low protein binding. |
Issue 2: Poor Reproducibility / High Standard Deviations
Inconsistent results can undermine the validity of your findings.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Technique | - Calibrate Pipettes: Ensure all pipetting equipment is accurately calibrated. - Consistent Incubation: Maintain uniform incubation times and temperatures for all samples. - Automate Liquid Handling: Use automated systems for improved precision where possible. |
| Reagent Variability | - Aliquot Reagents: Store reagents in smaller, single-use aliquots to avoid repeated freeze-thaw cycles. - Consistent Reagent Lots: Use reagents from the same manufacturing lot for a given set of experiments. |
| Assay Drift | - Randomize Plate Layout: Randomize the placement of samples across the microplate to minimize edge effects. |
Experimental Protocols
Protocol 1: Histamine H1 Receptor Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the H1 receptor.
Materials:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human H1 receptor.
-
Radioligand: [³H]-Mepyramine (a selective H1 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a selective H1 antagonist (e.g., 10 µM Mianserin).
-
Test Compound: this compound, serially diluted.
-
Scintillation Fluid and Counter.
Procedure:
-
Plate Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: Non-specific binding control.
-
Competition: Serial dilutions of this compound.
-
-
Radioligand Addition: Add [³H]-Mepyramine to all wells at a final concentration at or near its Kd.
-
Membrane Addition: Add the H1 receptor membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Muscarinic Receptor Competition Binding Assay
This protocol can be used to assess the off-target binding of this compound to muscarinic receptors.
Materials:
-
Membrane Preparation: Cell membranes from CHO cells stably expressing a human muscarinic receptor subtype (e.g., M1, M2, or M3).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) (a non-selective muscarinic antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 1 µM Atropine.
-
Test Compound: this compound, serially diluted.
-
Scintillation Fluid and Counter.
Procedure:
-
Plate Setup: Similar to the H1 assay, set up wells for total binding, non-specific binding, and competition with serial dilutions of this compound.
-
Radioligand Addition: Add [³H]-NMS to all wells at a final concentration at or near its Kd.
-
Membrane Addition: Add the muscarinic receptor membrane preparation.
-
Incubation: Incubate at 25°C for 60 minutes.
-
Termination and Washing: Follow the same procedure as for the H1 assay.
-
Quantification and Analysis: Quantify radioactivity and analyze the data to determine the Ki of this compound for the specific muscarinic receptor subtype.
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: General Workflow for a Competition Binding Assay.
References
Validation & Comparative
A Comparative Analysis of Bamipine Lactate and Second-Generation Antihistamines in Allergic Response Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the first-generation antihistamine, Bamipine lactate, and the widely utilized second-generation antihistamines. Due to a lack of direct head-to-head clinical trials, this comparison is based on an analysis of available data for each drug class, focusing on their mechanism of action, efficacy in relevant indications, and safety profiles. This document aims to offer an objective overview to inform research and development in the field of anti-allergic therapies.
Executive Summary
This compound, a first-generation H1 antihistamine, is primarily available in topical formulations for localized conditions such as insect bites and pruritus. Its efficacy is supported by historical clinical use, though robust, recent, and large-scale clinical trial data is scarce. Second-generation antihistamines, available in both oral and, to a lesser extent, topical formulations, represent the standard of care for allergic conditions like allergic rhinitis and urticaria. Their efficacy and safety are well-documented in numerous randomized controlled trials. The primary distinction lies in the selectivity for the H1 receptor and the ability to cross the blood-brain barrier, which significantly influences their side effect profiles.
Mechanism of Action: Targeting the Histamine H1 Receptor
Both this compound and second-generation antihistamines exert their therapeutic effects by acting as inverse agonists at the Histamine H1 receptor. Upon binding, they stabilize the inactive conformation of the receptor, thereby preventing histamine-induced signaling cascades that lead to allergic symptoms.
The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological manifestations of an allergic reaction, including vasodilation, increased vascular permeability, and nerve stimulation, resulting in symptoms like redness, swelling, and itching.
First-generation antihistamines, such as Bamipine, and second-generation antihistamines competitively block this pathway. However, second-generation agents are more selective for the peripheral H1 receptors and have a lower affinity for other receptors (e.g., muscarinic, serotonergic, adrenergic), which contributes to their improved side effect profile.
Comparative Efficacy Data
Direct comparative efficacy data between topical this compound and second-generation antihistamines is not available in recent, robust clinical trials. Therefore, this section presents available data for each, allowing for an indirect comparison.
This compound (Topical)
This compound is primarily marketed under the trade name Soventol® as a topical gel for insect bites and associated pruritus. Clinical data on its efficacy is limited and often dated.
| Indication | Study Design | Key Findings | Reference |
| Insect Bites | Older clinical experience and case reports | Generally reported to be effective in reducing itching and swelling. | Historical product literature |
| Pruritus | Review of topical antihistamines | Evidence for the efficacy of many topical first-generation antihistamines in pruritus is mixed and often based on lower-quality studies.[1][2][3] | Eschler & Klein, 2011[2] |
Second-Generation Antihistamines
Second-generation antihistamines have been extensively studied in large, randomized, placebo-controlled trials for various allergic conditions. While oral formulations are most common, some are available for topical use, particularly for allergic conjunctivitis and rhinitis.
Oral Second-Generation Antihistamines (Example: Cetirizine for Urticaria)
| Indication | Study Design | Key Findings | Reference |
| Chronic Idiopathic Urticaria | Systematic Review | Cetirizine 10 mg once daily was effective in completely suppressing urticaria in the short and intermediate term. | Gøtzsche PC, 2004 |
Topical Second-Generation Antihistamines (Example: Cetirizine and Azelastine)
| Drug | Indication | Study Design | Key Findings | Reference |
| Cetirizine 0.24% Ophthalmic Solution | Allergic Conjunctivitis | 3 Phase III, randomized, double-masked, vehicle-controlled trials | Statistically and clinically significant reduction in ocular itching compared to vehicle at 15 minutes and 8 hours post-treatment.[4][5][6][7][8] | Meier et al., 2018[5] |
| Azelastine Nasal Spray | Allergic Rhinitis | Numerous randomized, controlled trials | More effective than placebo in reducing nasal symptoms. As effective as other oral second-generation antihistamines and some intranasal corticosteroids.[9] | Lumry, 1998[9] |
| Azelastine Tablets | Chronic Idiopathic Urticaria | Randomized, double-blind, placebo- and active-controlled trial | Statistically significant reduction in itching compared to placebo, with efficacy comparable to ebastine.[10][11] | Camarasa et al., 2001[10] |
Experimental Protocols: Histamine-Induced Wheal and Flare Test
A common method to assess the in vivo efficacy and pharmacodynamics of antihistamines is the histamine-induced wheal and flare test. This experimental model provides quantitative data on the ability of a drug to suppress the cutaneous allergic response.
Objective: To evaluate the suppression of histamine-induced wheal (swelling) and flare (redness) by an antihistamine compared to placebo.
Methodology:
-
Subject Recruitment: Healthy volunteers or patients with a history of allergies are enrolled.
-
Baseline Measurement: A baseline skin reaction is induced by a standardized histamine prick test (e.g., 10 mg/mL histamine solution) on the volar surface of the forearm.
-
Drug Administration: Subjects receive a single dose of the investigational antihistamine or placebo in a randomized and double-blinded manner.
-
Serial Histamine Challenges: At predefined time points after drug administration (e.g., 1, 2, 4, 8, 12, 24 hours), histamine prick tests are repeated on adjacent, untreated skin areas.
-
Measurement of Wheal and Flare: The dimensions (e.g., diameter, area) of the resulting wheal and flare are measured at a fixed time after each challenge (e.g., 10-15 minutes).
-
Data Analysis: The percentage reduction in wheal and flare size at each time point for the active treatment group is calculated relative to the placebo group.
Side Effects and Safety Profile
This compound (First-Generation): As a first-generation antihistamine, Bamipine has the potential to cause systemic side effects if absorbed in significant amounts, although this is less likely with topical application. Potential side effects are characteristic of this class and include:
-
Sedation and drowsiness
-
Anticholinergic effects (dry mouth, blurred vision, urinary retention)
-
Dizziness
Second-Generation Antihistamines: These agents are designed to be non-sedating and have a more favorable safety profile due to their limited ability to cross the blood-brain barrier and higher selectivity for H1 receptors. Common side effects are generally mild and may include:
-
Headache
-
Dry mouth (less common than with first-generation)
-
Fatigue (in some individuals)
Conclusion and Future Directions
While this compound may offer localized relief for conditions like insect bites, the lack of modern, high-quality clinical data makes a direct efficacy comparison with second-generation antihistamines challenging. The extensive body of evidence supporting the efficacy and safety of second-generation antihistamines solidifies their role as a first-line treatment for systemic allergic disorders.
For localized allergic reactions, topical second-generation antihistamines are emerging as effective and well-tolerated options. Future research, including head-to-head trials of topical first- and second-generation antihistamines, would be invaluable to delineate their comparative efficacy and safety for various dermatological conditions. Such studies would provide the necessary data for evidence-based clinical decision-making and guide the development of novel topical anti-allergic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. An Evidence-based Review of the Efficacy of Topical Antihistamines in the Relief of Pruritus - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. An evidence-based review of the efficacy of topical antihistamines in the relief of pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ophthalmology360.com [ophthalmology360.com]
- 5. Phase III trials examining the efficacy of cetirizine ophthalmic solution 0.24% compared to vehicle for the treatment of allergic conjunctivitis in the conjunctival allergen challenge model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. FDA Clears Cetirizine Eye Drops for Allergic Conjunctivitis [medscape.com]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. Efficacy and safety of azelastine nasal spray for the treatment of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Azelastine tablets in the treatment of chronic idiopathic urticaria. Phase iii, randomised, double-blind, placebo and active controlled multicentric clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating H1 Receptor Antagonism of Bamipine Lactate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bamipine lactate's performance as a histamine H1 receptor antagonist against other alternatives, supported by established experimental data and detailed methodologies. Bamipine is a first-generation piperidine H1-antihistamine used to mitigate allergic reactions.[1] Its primary mechanism of action involves the competitive inhibition of H1 receptors, preventing histamine from binding and exerting its pro-inflammatory effects.[2] Like other first-generation antihistamines, Bamipine can cross the blood-brain barrier, which may lead to sedative effects.[1][2]
Comparative Analysis of H1 Receptor Binding Affinity
The following table summarizes the in-vitro binding affinities (Ki) for several common H1 receptor antagonists. Diphenhydramine is included as a representative first-generation antihistamine to provide a comparative baseline for Bamipine.
| Compound | Generation | Type | In Vitro Metric | Value (nM) | Citation(s) |
| Diphenhydramine | First | Antagonist/Inverse Agonist | pIC50: 6.19 (IC50) | 647 | [3] |
| Cetirizine | Second | Antagonist | Ki | ~6 | [4] |
| Loratadine | Second | Antagonist | Ki | 16 | [5] |
| Desloratadine | Second | Antagonist | Ki | 0.4 | [5] |
| Fexofenadine | Second | Antagonist | Ki | 10 | [5] |
Key Experimental Protocols for H1 Receptor Antagonism Validation
Validating the H1 receptor antagonism of a compound like this compound involves a series of in-vitro and in-vivo experiments. Below are detailed protocols for three key assays.
In-Vitro: Radioligand Binding Assay
This assay directly measures the binding affinity of a test compound to the H1 receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the H1 receptor.
Materials:
-
HEK293T cell homogenates transiently expressing the human H1 receptor.
-
Radioligand: [³H]-mepyramine.
-
Non-specific binding control: Mianserin (10⁻⁵ M).
-
Test compounds (e.g., this compound, comparators) at various concentrations.
-
Binding buffer (50 mM Na₂HPO₄/KH₂PO₄ pH 7.4).
-
GF/C filters, presoaked in 0.3% PEI.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: A frozen cell pellet expressing the human H1 receptor is reconstituted in binding buffer and homogenized. The protein content is determined using a BCA protein assay.[6]
-
Assay Setup: In a 96-well plate, add 150 µL of the membrane preparation, 50 µL of the test compound at various dilutions (or buffer for total binding), and 50 µL of [³H]-mepyramine solution.[7] For determining non-specific binding, mianserin is used instead of the test compound.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[7]
-
Filtration: Terminate the incubation by rapid vacuum filtration through GF/C filters using a cell harvester. This separates the bound radioligand from the free radioligand.[7]
-
Washing: Wash the filters four times with ice-cold wash buffer to remove any unbound radioligand.[7]
-
Scintillation Counting: Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[7]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value is determined from the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
In-Vitro: Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the downstream signaling of the H1 receptor, specifically the release of intracellular calcium.
Objective: To determine the functional potency (IC50) of a test compound in inhibiting histamine-induced calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human H1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer.
-
Histamine solution (agonist).
-
Test compounds (e.g., this compound, comparators) at various concentrations.
-
Fluorescence microplate reader with automated liquid handling.
Procedure:
-
Cell Plating: Plate the H1 receptor-expressing cells in a 96-well or 384-well plate and culture until they reach the desired confluency.[8]
-
Dye Loading: Remove the culture medium and add the calcium dye loading solution to each well. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[8]
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for a specified period to allow for receptor binding.[8]
-
Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Establish a stable baseline fluorescence reading for 10-20 seconds.[8]
-
Agonist Challenge: Using the instrument's fluidics, add a fixed concentration of histamine to all wells to stimulate the H1 receptors.[8]
-
Signal Reading: Continue reading the fluorescence signal for an additional 90-120 seconds to capture the peak calcium response.[8]
-
Data Analysis: The fluorescence intensity over time is recorded. The inhibitory effect of the test compound is determined by its ability to reduce the histamine-induced fluorescence signal. The IC50 value is calculated from the concentration-response curve.
In-Vivo: Histamine-Induced Wheal and Flare Test
This is a common in-vivo method to assess the efficacy of an H1 antagonist in suppressing histamine-induced skin reactions in human subjects.
Objective: To evaluate the in-vivo efficacy of an orally or topically administered H1 antagonist in reducing the size of histamine-induced wheal and flare.
Materials:
-
Human volunteers.
-
Histamine dihydrochloride solution (e.g., 10 mg/mL).
-
Negative control (e.g., 0.9% saline).
-
Skin prick lancets.
-
Ruler or digital imaging system for measurement.
-
Test drug (e.g., this compound) and placebo.
Procedure:
-
Baseline Measurement: A baseline skin prick test is performed by applying a drop of histamine solution to the volar surface of the forearm and pricking the skin with a lancet. A negative control is also applied.[9]
-
Reaction Measurement: After a set time (typically 15-20 minutes), the diameters of the resulting wheal (raised, edematous area) and flare (surrounding erythema) are measured.[5][10]
-
Drug Administration: The test drug or placebo is administered to the subjects (e.g., orally).
-
Post-Dose Challenge: At various time points after drug administration, the histamine skin prick test is repeated.
-
Data Analysis: The percentage reduction in the wheal and flare area/diameter after drug administration compared to the baseline or placebo is calculated to determine the efficacy and duration of action of the H1 antagonist.
Visualizing Key Pathways and Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: H1 Receptor Signaling Pathway and Blockade by Bamipine.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Caption: Logical Comparison of First vs. Second-Generation Antihistamines.
References
- 1. SMPDB [smpdb.ca]
- 2. What is the mechanism of Bamipine? [synapse.patsnap.com]
- 3. karger.com [karger.com]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Histamine 50-Skin-Prick Test: A Tool to Diagnose Histamine Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement and interpretation of skin prick test results - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of Bamipine Lactate with Amine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamipine is a first-generation H1 histamine receptor antagonist known for its antihistaminic and anticholinergic properties.[1] As with many first-generation antihistamines, its therapeutic actions are often accompanied by off-target effects due to interactions with other amine receptors. Understanding this cross-reactivity is crucial for predicting potential side effects and for the development of more selective therapeutic agents.
Qualitative Cross-Reactivity Profile of Bamipine
Bamipine is recognized as a first-generation H1 antihistamine with notable anticholinergic (muscarinic receptor antagonist) activity.[1] This class of drugs is known for its relatively low receptor selectivity, leading to a range of off-target effects. The sedative properties of many first-generation antihistamines, for instance, are attributed to their ability to cross the blood-brain barrier and interact with central H1 and muscarinic receptors.
Based on the pharmacological profile of similar first-generation antihistamines, Bamipine lactate is anticipated to exhibit affinity for the following amine receptor families:
-
Histamine Receptors: High affinity for the H1 receptor is its primary mechanism of action.
-
Muscarinic Acetylcholine Receptors: Significant affinity, leading to its anticholinergic effects.
-
Adrenergic Receptors: Potential for interaction with alpha-adrenergic receptors.
-
Serotonin Receptors: Possible affinity for various serotonin receptor subtypes.
Quantitative Comparison with Representative First-Generation Antihistamines
To illustrate the typical cross-reactivity profile of first-generation H1 antihistamines, the following table summarizes the binding affinities (Ki values in nM) of two well-studied examples, Diphenhydramine and Chlorpheniramine, for various amine receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Diphenhydramine Ki (nM) | Chlorpheniramine Ki (nM) |
| Histamine | ||
| H1 | 1.1 | 0.8 |
| Muscarinic | ||
| M1 | 23 | 81 |
| M2 | 130 | 200 |
| M3 | 32 | 110 |
| M4 | 83 | 160 |
| M5 | 56 | 130 |
| Adrenergic | ||
| α1A | 78 | 200 |
| α2A | 1,400 | >10,000 |
| β1 | >10,000 | >10,000 |
| β2 | >10,000 | >10,000 |
| Serotonin | ||
| 5-HT1A | >10,000 | 1,300 |
| 5-HT2A | 110 | 30 |
| 5-HT Transporter (SERT) | 79 | 3.1 |
Note: The Ki values presented are compiled from various sources and should be considered representative. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
The determination of binding affinities (Ki values) is typically achieved through competitive radioligand binding assays.
Radioligand Binding Assay Protocol
This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., this compound) for a specific receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a specific radioligand (a radioactively labeled molecule with high affinity for the target receptor) is added to each well.
-
Increasing concentrations of the unlabeled test compound (the "competitor," e.g., this compound) are added to the wells.
-
A set of wells containing the radioligand and a high concentration of a known potent unlabeled ligand for the target receptor is used to determine non-specific binding.
-
A set of wells containing only the radioligand and membrane preparation is used to determine total binding.
-
The membrane preparation is added to all wells to initiate the binding reaction.
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filter mat traps the membranes with the bound radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
-
The filter discs are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity retained on the filters is counted using a scintillation counter.
5. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways and Potential Cross-Reactivity
Caption: Potential cross-reactivity of Bamipine with Gq/11-coupled amine receptors.
Conclusion
This compound, as a first-generation H1 antihistamine, is expected to exhibit a degree of cross-reactivity with other amine receptors, most notably muscarinic receptors, which accounts for its anticholinergic effects. While specific quantitative binding data for Bamipine is limited, the provided data for other first-generation antihistamines offers a valuable comparative framework for understanding its likely off-target interaction profile. For definitive characterization of Bamipine's selectivity, further experimental investigation using radioligand binding assays is necessary. The methodologies and comparative data presented in this guide are intended to support researchers and drug development professionals in this endeavor.
References
In Vivo Comparison of Bamipine Lactate and Hydrocortisone for Pruritus: A Guide for Researchers
For Immediate Release
Executive Summary
Bamipine lactate, a first-generation antihistamine, and hydrocortisone, a low-potency corticosteroid, both address pruritus but through distinct pharmacological pathways. Bamipine acts by antagonizing H1 histamine receptors, directly blocking a key mediator of allergic itch. Hydrocortisone, conversely, exerts a broader anti-inflammatory effect by modulating gene expression to reduce the production of various pro-inflammatory mediators. The choice between these agents in a therapeutic context depends on the underlying cause of the pruritus, with Bamipine being more specific for histamine-mediated itch and hydrocortisone being effective for inflammatory-related pruritus.
Comparative Data Overview
The following table summarizes the key characteristics of this compound and hydrocortisone. Due to the lack of head-to-head clinical trial data, the efficacy information for hydrocortisone is drawn from studies evaluating its effect against placebo or other comparators. Quantitative in vivo efficacy data for topical this compound is not well-documented in publicly available literature.
| Feature | This compound | Hydrocortisone |
| Drug Class | First-Generation H1 Antihistamine | Corticosteroid |
| Primary Mechanism of Action | Competitive antagonist of histamine H1 receptors.[1][2] | Binds to glucocorticoid receptors, leading to the inhibition of pro-inflammatory gene expression.[3] |
| Targeted Pathway | Histaminergic signaling | Inflammatory cascade |
| Onset of Action | Topical formulations can have a rapid onset of action.[2] | Slower onset, dependent on genomic effects. |
| In Vivo Efficacy (Pruritus Reduction) | Data not available in reviewed literature. | - 68% reduction in Visual Analogue Score (VAS) for pruritus ani vs. placebo.[4] - 32% reduction in histamine-induced itch duration (2.5% cream) vs. placebo.[5][6] - 31.74% mean percentage reduction in VAS for pruritus in various dermatoses after one day (2.5% lotion with pramoxine).[3][7] |
Mechanisms of Action
The distinct mechanisms by which Bamipine and hydrocortisone alleviate itching are visualized below.
Experimental Protocols
While no direct comparative studies were identified, a summary of methodologies from studies evaluating hydrocortisone's anti-pruritic effects is provided below. These can serve as a foundation for designing future comparative in vivo studies.
Induction of Itch:
-
Histamine-Induced Itch: Intracutaneous injection of histamine is a common method to experimentally induce itch and evaluate the efficacy of antipruritic agents.[5]
-
Pruritus Ani Model: In clinical trials for pruritus ani, patients with a pre-existing condition are enrolled to assess the therapeutic effects of the investigational product.[4]
Efficacy Assessment:
-
Visual Analogue Scale (VAS): A common and straightforward method for subjects to rate the intensity of their itch on a continuous scale.[4][5]
-
Itch Duration: Recording the length of time the sensation of itch persists after induction.[5][6]
-
Dermatology Life Quality Index (DLQI): A questionnaire used to measure the impact of a skin condition on a patient's quality of life, which can be an indirect measure of itch severity and treatment efficacy.[4]
-
Eczema Area and Severity Index (EASI): This index is used to assess the severity of eczema, with pruritus being a key component of the evaluation.[4]
Proposed Experimental Workflow for a Comparative Study
To directly compare the in vivo efficacy of this compound and hydrocortisone for itching, a randomized, double-blind, placebo-controlled crossover study could be designed. The following diagram illustrates a potential experimental workflow.
Conclusion
This compound and hydrocortisone are established agents for managing pruritus, operating through distinct anti-histaminergic and anti-inflammatory mechanisms, respectively. While quantitative data strongly supports the efficacy of hydrocortisone in reducing inflammatory itch[4][5][8], further in vivo studies are warranted to quantify the antipruritic effects of topical this compound and to enable a direct, evidence-based comparison of these two compounds. The experimental design proposed in this guide offers a framework for such future investigations, which would be invaluable to the fields of dermatology and drug development.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Antipruritic and Thermal Sensation Effects of Hydrocortisone Creams in Human Skin | Semantic Scholar [semanticscholar.org]
- 3. Efficacy and Onset of Action of Hydrocortisone Acetate 2.5% and Pramoxine Hydrochloride 1% Lotion for the Management of Pruritus: Results of a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1% hydrocortisone ointment is an effective treatment of pruritus ani: a pilot randomized controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipruritic and thermal sensation effects of hydrocortisone creams in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. The effects of treatment on itch in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Bamipine Lactate and Other Piperidine Antihistamines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of allergy and immunology research, a thorough understanding of the comparative efficacy and mechanisms of various antihistamines is paramount. This guide provides a detailed comparison of Bamipine lactate, a first-generation piperidine antihistamine, with other notable piperidine derivatives. While direct head-to-head clinical trial data for this compound against its second-generation counterparts is limited, this analysis extrapolates its pharmacological profile and compares it with established piperidine antihistamines based on available preclinical and clinical data.
Introduction to Piperidine Antihistamines
Piperidine antihistamines are a class of H1 receptor antagonists characterized by a piperidine ring structure. They are widely used to treat allergic conditions such as urticaria and allergic rhinitis. This class includes both first-generation agents, like Bamipine, and second-generation agents, such as loratadine, fexofenadine, and cetirizine, which were developed to reduce the sedative effects of their predecessors.
Bamipine, also known by its trade name Soventol, is primarily utilized as a topical antihistamine for conditions like insect bites.[1][2] Like other first-generation antihistamines, it possesses anticholinergic properties and can cross the blood-brain barrier, which may lead to central nervous system effects such as sedation.[2][3]
Mechanism of Action and Signaling Pathway
The primary mechanism of action for Bamipine and other piperidine antihistamines is the competitive antagonism of histamine H1 receptors.[4][5] In an allergic response, histamine is released from mast cells and basophils, binding to H1 receptors on various cells and causing classic allergy symptoms.[4] By blocking these receptors, Bamipine prevents histamine from exerting its effects, thereby alleviating allergic symptoms.[4][5] H1 antihistamines act as inverse agonists, stabilizing the inactive conformation of the H1 receptor and shifting the equilibrium towards the inactive state.[6]
Beyond its primary antihistaminic action, Bamipine has demonstrated some anti-inflammatory properties by reducing the release of inflammatory mediators.[4] This dual action contributes to its therapeutic efficacy in managing localized allergic reactions.[4]
Comparative Efficacy and Safety
Wheal and Flare Suppression
The histamine-induced wheal and flare suppression test is a standard method for evaluating the in vivo efficacy of antihistamines. Studies comparing second-generation piperidine antihistamines have shown varying onsets of action and efficacy. For instance, one study found that cetirizine had the fastest onset of action and was the most efficacious inhibitor of wheal and flare response compared to loratadine and fexofenadine.[7] Another study showed bilastine to have a faster onset and greater inhibition of wheal and flare response compared to desloratadine and rupatadine.[8]
As a first-generation antihistamine, Bamipine's efficacy in this model is expected to be significant, though its onset and duration when applied topically would differ from orally administered second-generation drugs. When applied topically, the maximal effect of Bamipine is reached after 20 to 60 minutes and can last up to 48 hours.[2]
| Feature | This compound (Topical) | Cetirizine (Oral) | Fexofenadine (Oral) | Loratadine (Oral) |
| Generation | First | Second | Second | Second |
| Sedation | Low (topical), Present (oral)[2] | Low to moderate[9][10] | Low[9][10] | Low[11] |
| Anticholinergic Effects | Present[2] | Minimal | Minimal | Minimal |
| Onset of Action | 20-60 minutes[2] | ~1 hour[7][10] | ~1-2 hours[7] | ~1-3 hours[7] |
| Duration of Action | Up to 48 hours[2] | ~24 hours | ~12-24 hours | ~24 hours |
Clinical Efficacy in Allergic Rhinitis
Network meta-analyses of oral H1 antihistamines for allergic rhinitis have provided insights into their comparative effectiveness. One such analysis suggested that rupatadine was the most effective for allergic rhinitis, while loratadine showed inferior efficacy compared to other oral antihistamines.[12] Another study comparing fexofenadine and cetirizine found no significant differences in efficacy for seasonal allergic rhinitis.[9] A study in a Japanese population suggested that cetirizine was more effective than fexofenadine and loratadine in reducing subjective symptoms of pollinosis.[13]
Given that oral formulations of Bamipine are not in common use, its systemic efficacy for allergic rhinitis has not been well-established in modern comparative trials.
| Symptom Reduction | Cetirizine | Fexofenadine | Loratadine |
| Overall Symptom Score | Superior to placebo[9][13] | Superior to placebo[9] | Superior to placebo[13] |
| Nasal Congestion | Significant improvement[13] | Effective[9] | Less effective than others[12] |
| Rhinorrhea | Effective[9][13] | Effective[9] | Less effective than others[12] |
| Nasal Itching | Effective[9] | Effective[9] | Less effective than others[12] |
| Sneezing | Effective[9][14] | Effective[9][14] | Effective[14] |
Safety and Tolerability
A key differentiator between first and second-generation antihistamines is their safety profile, particularly concerning sedation. First-generation antihistamines like Bamipine readily cross the blood-brain barrier, leading to a higher incidence of sedative and anticholinergic side effects.[3] However, when applied topically, systemic absorption of Bamipine is minimal, and side effects are rare.[2]
Second-generation piperidine antihistamines are designed to be more peripherally selective, resulting in a lower incidence of CNS side effects.[3] Among them, cetirizine has a slightly higher potential for causing drowsiness compared to fexofenadine and loratadine.[9][10]
Pharmacokinetics
The pharmacokinetic profiles of piperidine antihistamines influence their dosing frequency and potential for drug interactions.
A study in rats on the biotransformation of orally administered Bamipine found that it is metabolized, with the major metabolites being ether glucuronides. Unchanged drug was not detected in the urine.[15] When applied topically, Bamipine is not absorbed through intact skin in relevant doses.[2]
| Parameter | This compound | Cetirizine | Fexofenadine | Loratadine |
| Bioavailability | N/A (topical) | Well-absorbed | Variable | Well-absorbed |
| Protein Binding | N/A | ~93% | 60-70% | ~97% |
| Metabolism | Hepatic (in rats)[15] | Limited | Minimal | Extensive |
| Elimination Half-life | N/A | ~8.3 hours | ~14.4 hours | ~8.4 hours (parent), 28 hours (active metabolite) |
| Excretion | Renal (metabolites in rats)[15] | Primarily renal | Primarily fecal | Renal and fecal |
Experimental Protocols
Histamine-Induced Wheal and Flare Suppression Test
This is a common in vivo method to assess the efficacy and time-course of action of H1 antihistamines.
References
- 1. This compound [midas-pharma.com]
- 2. Bamipine - Wikipedia [en.wikipedia.org]
- 3. SMPDB [smpdb.ca]
- 4. What is the mechanism of Bamipine? [synapse.patsnap.com]
- 5. What is Bamipine used for? [synapse.patsnap.com]
- 6. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of wheal-and-flare suppression among various non-sedating antihistamines and the pharmacologic insights to their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy of bilastine, desloratadine and rupatadine in the suppression of wheal and flare response induced by intradermal histamine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double-blind, placebo-controlled study comparing the efficacy and safety of fexofenadine hydrochloride (120 and 180 mg once daily) and cetirizine in seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. drugs.com [drugs.com]
- 12. Efficacy of different oral H1 antihistamine treatments on allergic rhinitis: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The efficacy of short-term administration of 3 antihistamines vs placebo under natural exposure to Japanese cedar pollen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of five new antihistamines (H1-receptor antagonists) in patients with allergic rhinitis using nasal provocation studies and skin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Biotransformation and pharmacokinetics of bamipine in rats. 1. biotransformation] - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Anti-inflammatory Properties of Bamipine Lactate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the anti-inflammatory properties of Bamipine lactate against two well-established anti-inflammatory drugs: Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), and Dexamethasone, a corticosteroid. While direct quantitative experimental data on the anti-inflammatory effects of this compound is limited in publicly available literature, this guide extrapolates its potential mechanisms based on its action as an H1 receptor antagonist and compares them to the extensively studied pathways of Indomethacin and Dexamethasone.
Executive Summary
Bamipine is primarily recognized as a first-generation antihistamine, exerting its effects by competitively inhibiting histamine H1 receptors.[1] While some antihistamines have demonstrated secondary anti-inflammatory properties by modulating the release of inflammatory mediators and cytokines, specific quantitative data for this compound in established anti-inflammatory models remains scarce.[1] In contrast, Indomethacin and Dexamethasone have well-documented and potent anti-inflammatory activities, supported by extensive experimental data. This guide presents a qualitative comparison of their mechanisms of action and provides quantitative data from common in vitro and in vivo anti-inflammatory assays for Indomethasone and Dexamethasone to serve as a benchmark.
Mechanisms of Action: A Comparative Overview
The anti-inflammatory effects of these three compounds are rooted in distinct molecular pathways.
-
This compound (Hypothesized): As an H1 receptor antagonist, Bamipine's primary role is to block the pro-inflammatory effects of histamine.[1] Histamine, released from mast cells and basophils during an allergic response, contributes to vasodilation, increased vascular permeability, and the recruitment of inflammatory cells. By blocking H1 receptors, Bamipine can mitigate these histamine-driven inflammatory responses.[1] Furthermore, some antihistamines have been shown to possess broader anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and other mediators.[1] The "lactate" component of the molecule may also play a role, as lactate itself has been shown to modulate immune responses, though its specific contribution to Bamipine's anti-inflammatory profile is not established.[2][3][4]
-
Indomethacin: A potent non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[5] By inhibiting COX, Indomethacin blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[5] Its non-selective nature contributes to both its therapeutic efficacy and its potential for gastrointestinal side effects.[5]
-
Dexamethasone: A synthetic glucocorticoid that exerts its powerful anti-inflammatory effects through multiple mechanisms. It binds to cytosolic glucocorticoid receptors, and this complex translocates to the nucleus to regulate gene expression.[6] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6]
Data Presentation: In Vitro and In Vivo Anti-inflammatory Assays
The following tables summarize representative quantitative data for Indomethacin and Dexamethasone from two standard anti-inflammatory assays. The absence of data for this compound is noted and represents a significant knowledge gap.
Table 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Time Point (hours) | % Inhibition of Edema | Reference |
| This compound | Data not available | - | - | - | - |
| Indomethacin | 10 mg/kg | Intraperitoneal | 4 | 57.66% | [7] |
| Indomethacin Patch | 3.75% | Topical | 5 | Not statistically significant vs. control | [8] |
| Diclofenac Patch (for comparison) | 1% | Topical | 5 | Statistically significant vs. control | [8] |
| Dexamethasone | 2.5 mg/kg | - | - | 73.53% (in xylene-induced ear edema) | [9] |
Note: The carrageenan-induced paw edema model is a standard in vivo assay to assess acute inflammation. The percentage of inhibition reflects the reduction in paw swelling compared to a control group.
Table 2: In Vitro Anti-inflammatory Activity - Protein Denaturation Assay
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation | IC50 (µg/mL) | Reference |
| This compound | Data not available | - | - | - |
| Indomethacin | 400 | 94.5% | - | [7] |
| Acetyl Salicylic Acid (for comparison) | 100-400 | Concentration-dependent | - | [10] |
| Diclofenac Sodium (for comparison) | 50-2000 | Concentration-dependent | - | [11] |
Note: The protein denaturation assay is a simple in vitro method to screen for anti-inflammatory activity. Inhibition of heat-induced protein denaturation is considered a measure of anti-inflammatory potential.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to evaluate the anti-inflammatory activity of test compounds.
-
Animals: Male Wistar rats (180-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Rats are randomly divided into control, standard, and test groups.
-
Drug Administration: The test compound (e.g., this compound), standard drug (e.g., Indomethacin 10 mg/kg), or vehicle (control) is administered, typically intraperitoneally or orally, 30-60 minutes before the induction of inflammation.[12][13][14]
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in sterile saline is administered into the right hind paw of each rat.[12][13][14]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12]
-
Calculation of Edema and Inhibition: The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Control Edema - Test Edema) / Control Edema] x 100
In Vitro Protein Denaturation Assay
This assay provides a preliminary screening of anti-inflammatory activity.
-
Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations, a protein source (commonly 1% aqueous solution of bovine serum albumin or egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).[15][16][17]
-
Incubation: The mixture is incubated at 37°C for 20 minutes.[16]
-
Denaturation: The mixture is then heated to 70°C for 5-10 minutes to induce protein denaturation.[15][16][18]
-
Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.[15][16][18]
-
Control and Standard: A control group (without the test compound) and a standard drug group (e.g., diclofenac sodium) are run in parallel.[11]
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100[15]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in inflammation and the workflow of the experimental models described.
Caption: Comparative Mechanisms of Action.
Caption: In Vivo Experimental Workflow.
Caption: In Vitro Experimental Workflow.
Conclusion
While this compound's primary therapeutic role is as an antihistamine, its potential secondary anti-inflammatory properties warrant further investigation. This guide highlights the significant lack of quantitative data for this compound in established anti-inflammatory models. In contrast, Indomethacin and Dexamethasone are potent anti-inflammatory agents with well-defined mechanisms of action and a large body of supporting experimental evidence. For researchers and drug development professionals, this comparative framework underscores the need for direct experimental evaluation of this compound's anti-inflammatory efficacy to fully characterize its pharmacological profile and potential therapeutic applications beyond allergy relief. Future studies should focus on generating quantitative data for this compound in assays such as the carrageenan-induced paw edema and protein denaturation models, as well as investigating its effects on pro-inflammatory cytokine production.
References
- 1. What is the mechanism of Bamipine? [synapse.patsnap.com]
- 2. Frontiers | Lactate-Dependent Regulation of Immune Responses by Dendritic Cells and Macrophages [frontiersin.org]
- 3. Role of Lactate in Inflammatory Processes: Friend or Foe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Lactate in Inflammatory Processes: Friend or Foe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijraset.com [ijraset.com]
- 6. Comparison of Low-Versus High-Dose Steroids in the Clinical Outcome of Hospitalized COVID-19 Patients [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. innpharmacotherapy.com [innpharmacotherapy.com]
- 16. jddtonline.info [jddtonline.info]
- 17. plantarchives.org [plantarchives.org]
- 18. 2.3. In Vitro Assay [bio-protocol.org]
Comparative Efficacy of Bamipine Lactate and Alternatives in Allergic Skin Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of the efficacy of Bamipine lactate with other topical and systemic antihistamines for the treatment of pruritus, urticaria, and insect bites. Due to the limited availability of robust clinical trial data for this compound, this document focuses on presenting the available information alongside a comprehensive comparison of well-documented alternative treatments.
Overview of this compound
This compound is a first-generation H1 antihistamine available as a topical gel. It is primarily indicated for the symptomatic relief of itching (pruritus), hives (urticaria), and insect bites. As a first-generation antihistamine, it competitively inhibits histamine H1 receptors, thereby reducing the localized inflammatory response, swelling, and itching. Clinical efficacy data from large-scale, randomized, placebo-controlled trials for this compound are not widely available in the public domain.
Comparative Efficacy of Topical Treatments for Pruritus
While robust data for this compound is limited, other topical agents have been studied more extensively for the relief of pruritus.
Table 1: Efficacy of Topical Treatments for Pruritus
| Treatment | Active Ingredient | Study Design | Patient Population | Key Efficacy Endpoints | Results |
| Doxepin Cream 5% | Doxepin (Tricyclic antidepressant with potent H1/H2 antagonist properties) | Double-blind, vehicle-controlled, multicenter study | 270 patients with atopic dermatitis and moderate to severe pruritus | Pruritus relief, Pruritus severity scores (Visual Analogue Scale - VAS) | 85% of doxepin-treated patients achieved pruritus relief by day 7, with a majority responding within 24 hours. Significant improvement in pruritus severity scores compared to vehicle (p < 0.01).[1] |
| Doxepin Cream 5% | Doxepin | Multicenter, double-blind trial | 309 patients with lichen simplex chronicus, nummular eczema, or contact dermatitis with moderate to severe pruritus | Pruritus severity rating scale, Physician's Global Evaluation for pruritus relief, VAS for pruritus relief | 60% of doxepin-treated patients experienced pruritus relief within 24 hours, increasing to 84% by the end of the study. Significantly greater pruritus relief compared to vehicle (p < 0.002).[2] |
| Diphenhydramine | Diphenhydramine (First-generation antihistamine) | Review of clinical trials | Various pruritic conditions | Pruritus relief | Evidence for the efficacy of topical diphenhydramine in relieving pruritus is mixed and lacking high-quality clinical trial support.[3][4] |
Experimental Protocol: Topical Doxepin for Atopic Dermatitis Associated Pruritus[1]
-
Study Design: A 7-day, double-blind, vehicle-controlled, multicenter study.
-
Participants: 270 patients with a clinical diagnosis of atopic dermatitis and a history of moderate to severe pruritus for at least one week.
-
Intervention: Patients were randomly assigned to apply either 5% doxepin cream or a vehicle cream. The cream was applied twice on the first day and four times daily for the remaining seven days to the affected areas.
-
Efficacy Assessment:
-
Pruritus Severity: Assessed by the patient at baseline and on days 2, 3, and 7 using a Visual Analogue Scale (VAS).
-
Pruritus Relief: Evaluated by both the patient and the physician at each follow-up visit.
-
Physician's Global Evaluation: Assessed the overall improvement in eczema.
-
-
Statistical Analysis: Efficacy data were analyzed to compare the change from baseline in pruritus scores between the doxepin and vehicle groups.
Comparative Efficacy of Systemic Antihistamines for Chronic Urticaria
For persistent or widespread urticaria, systemic antihistamines are the standard of care. Second-generation antihistamines are generally preferred due to their non-sedating properties.
Table 2: Efficacy of Systemic Antihistamines in Chronic Idiopathic Urticaria (CIU)
| Treatment | Active Ingredient | Study Design | Patient Population | Key Efficacy Endpoints | Results |
| Fexofenadine HCl | Fexofenadine (Second-generation antihistamine) | 4-week, multicenter, placebo-controlled study | 439 patients with moderate to severe pruritus and urticaria | Mean Pruritus Score (MPS), Mean Number of Wheals (MNW), Mean Total Symptom Score (MTSS) | All fexofenadine doses (20, 60, 120, 240 mg twice daily) were statistically superior to placebo in reducing MPS, MNW, and MTSS (p ≤ 0.0238). Doses of 60 mg twice daily or greater were most effective.[5] |
| Fexofenadine HCl | Fexofenadine | Prospective study | 512 patients with CIU | Total Symptom Score (TSS) | Baseline TSS reduced to '0' by 4 weeks in most groups. Effective control of pruritus in 50% of patients within 4 weeks.[6] |
| Levocetirizine | Levocetirizine (Second-generation antihistamine) | Randomized, double-blind, placebo-controlled study | 106 patients with CIU | Mean Total Symptom Score, number of daily episodes, number of wheals, overall severity | Levocetirizine 5 mg once daily was superior to placebo in reducing all symptom scores and improving quality of life.[7] |
| Levocetirizine | Levocetirizine | Open-label prospective study | 113 patients with chronic spontaneous urticaria | Urticaria Activity Score (UAS-7), complete asymptomatic state | 18.58% became asymptomatic with 5 mg/day. Increasing doses up to 20 mg/day resulted in a progressive increase in patients achieving >75% improvement (up to 69.91%).[8] |
| Cetirizine vs. Bilastine | Cetirizine, Bilastine (Second-generation antihistamines) | Randomized, open-label comparative study | 70 patients with chronic spontaneous urticaria | Mean Total Symptom Score (MTSS), pruritus scale, number of wheals | Both drugs significantly reduced MTSS. Bilastine showed a significantly greater reduction in MTSS and had a better safety profile with less sedation.[9] |
| Loratadine vs. Levocetirizine | Loratadine, Levocetirizine (Second-generation antihistamines) | Randomized, open study | 60 patients with CIU | Total Symptom Score (TSS), absolute eosinophil count | Levocetirizine showed a statistically significant greater reduction in TSS (13.32%) compared to loratadine (4.85%).[10] |
Experimental Protocol: Fexofenadine HCl for Chronic Idiopathic Urticaria[5]
-
Study Design: A 4-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 439 patients with a diagnosis of chronic idiopathic urticaria with moderate to severe pruritus.
-
Intervention: Patients were randomized to receive one of four oral doses of fexofenadine HCl (20 mg, 60 mg, 120 mg, or 240 mg) twice daily or a placebo.
-
Efficacy Assessment:
-
Patients recorded the severity of their pruritus and the number of wheals over the previous 12 hours in a daily diary.
-
Primary efficacy measures were the change from baseline in the mean daily pruritus score (MPS), mean daily number of wheals (MNW) score, and the mean daily total symptom score (MTSS), which is the sum of the pruritus and wheal scores.
-
Interference with sleep and daily activities due to urticaria was also assessed.
-
-
Statistical Analysis: The efficacy of each fexofenadine dose was compared to placebo.
Efficacy in Insect Bite Reactions
Topical antihistamines are commonly used to alleviate the local symptoms of insect bites.
Table 3: Efficacy of Treatments for Insect Bite Reactions
| Treatment | Active Ingredient | Study Design | Patient Population | Key Efficacy Endpoints | Results |
| Levocetirizine | Levocetirizine (Oral) | Placebo-controlled trials | Adults and children with mosquito bites | Wheal size, pruritus | Oral levocetirizine 5 mg daily has been shown to decrease the size of wheals and skin pruritus in adults.[11] |
| Loratadine | Loratadine (Oral) | Placebo-controlled trial | Children with mosquito bites | Wheal size, pruritus | Oral loratadine (0.3 mg/kg) significantly decreased wheal size by 45% (P < 0.001) and pruritus by 78% (P = 0.011).[11] |
| Topical Antihistamines | Various | Review | Insect bites | Symptom relief | Topical antihistamines are commonly used to block the action of histamine at the site of the bite to reduce itching and swelling.[12] |
Visualized Pathways and Workflows
Histamine H1 Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of H1 antihistamines like this compound.
Caption: Mechanism of action of H1 antihistamines like this compound.
Experimental Workflow for a Topical Efficacy Clinical Trial
The diagram below outlines a typical workflow for a clinical trial evaluating the efficacy of a topical product.
Caption: A generalized workflow for a topical efficacy clinical trial.
Conclusion
While this compound is a topically applied first-generation antihistamine for localized allergic skin reactions, there is a notable lack of publicly available, high-quality clinical trial data to robustly support its efficacy in comparison to other available treatments. In contrast, extensive clinical evidence supports the efficacy of topical doxepin for pruritus and various second-generation oral antihistamines, such as fexofenadine, levocetirizine, cetirizine, and bilastine, for the management of chronic urticaria. For insect bite reactions, oral second-generation antihistamines have demonstrated efficacy in reducing both wheal size and pruritus. Further well-controlled, comparative clinical trials are necessary to definitively establish the efficacy of this compound relative to these other therapeutic options.
References
- 1. Relief of pruritus in patients with atopic dermatitis after treatment with topical doxepin cream. The Doxepin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antipruritic effect of 5% doxepin cream in patients with eczematous dermatitis. Doxepin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Evidence-based Review of the Efficacy of Topical Antihistamines in the Relief of Pruritus - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. An evidence-based review of the efficacy of topical antihistamines in the relief of pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind, placebo-controlled trial of fexofenadine HCl in the treatment of chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the efficacy and safety of fexofenadine in the management of chronic idiopathic urticaria: A prospective study with 512 patients - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. Levocetirizine in the treatment of chronic idiopathic urticaria: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An open-label prospective clinical study to assess the efficacy of increasing levocetirizine dose up to four times in chronic spontaneous urticaria not controlled with standard dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study of efficacy and safety of cetirizine and bilastine in patients of chronic spontaneous urticaria: Open-label, randomized, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loratadine versus levocetirizine in chronic idiopathic urticaria: A comparative study of efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Update on mosquito bite reaction: Itch and hypersensitivity, pathophysiology, prevention, and treatment [frontiersin.org]
- 12. akademiamedycyny.pl [akademiamedycyny.pl]
Navigating the Reproducibility of In Vitro Assays for H1 Antihistamines: A Comparative Guide
Bamipine is a first-generation H1 antihistamine that acts as a competitive antagonist at the H1 receptor.[1] Its primary mechanism of action involves blocking the effects of histamine, a key mediator in allergic reactions.[1] Understanding the in vitro performance of Bamipine lactate and comparing it to other H1 antagonists is crucial for its evaluation in drug discovery and development.
Key In Vitro Assays for H1 Antagonist Characterization
The two primary types of in vitro assays used to characterize H1 antagonists are radioligand binding assays and functional cell-based assays.
1. Radioligand Binding Assays: These assays directly measure the affinity of a compound for the H1 receptor. They typically involve incubating cell membranes expressing the H1 receptor with a radiolabeled ligand (e.g., [3H]mepyramine) and a range of concentrations of the unlabeled competitor drug (e.g., this compound). The amount of radioligand displaced by the competitor is used to determine the inhibitor constant (Ki), a measure of binding affinity.
2. Functional Cell-Based Assays: These assays measure the ability of a compound to inhibit the downstream signaling pathways activated by the H1 receptor. Common functional assays include:
- Calcium Flux Assays: The H1 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium levels. Calcium flux assays measure the ability of an antagonist to block this histamine-induced calcium mobilization.
- cAMP Accumulation Assays: While the primary signaling pathway is via Gq, under certain conditions, the H1 receptor can also influence cyclic AMP (cAMP) levels. These assays measure the antagonist's effect on this secondary messenger.
Comparative Data for H1 Antagonists
While specific in vitro assay data for this compound is not publicly available, the following table presents typical data for other first and second-generation H1 antagonists to illustrate the expected performance parameters.
| Antihistamine | Generation | Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Reference |
| Diphenhydramine | First | 1.1 | 15 | Ferkany et al., 1988 |
| Cetirizine | Second | 6.0 | 3.5 | Gillard et al., 2002 |
| Loratadine | Second | 2.5 | 5.2 | Clissold et al., 1989 |
| Fexofenadine | Second | 10.0 | 9.8 | Markham & Wagstaff, 1998 |
Note: The Ki and IC50 values are dependent on the specific experimental conditions and cell types used. This table is for illustrative purposes only.
Ensuring Reproducibility of In Vitro Assays
To ensure the reproducibility of in vitro assays for H1 antagonists, the following factors are critical:
-
Cell Line Stability: Consistent expression of the H1 receptor in the chosen cell line is paramount. Regular monitoring of receptor density and signaling response is necessary.
-
Reagent Quality: The quality and consistency of reagents, including radioligands, antibodies, and cell culture media, can significantly impact assay performance.
-
Standardized Protocols: Detailed and standardized protocols for cell culture, compound preparation, assay execution, and data analysis are essential for minimizing variability between experiments and laboratories.
-
Control Compounds: The inclusion of well-characterized reference compounds (agonists and antagonists) in each assay allows for the normalization of data and monitoring of assay performance over time.
-
Data Analysis Methods: The use of appropriate and consistent data analysis methods, including curve fitting algorithms and statistical tests, is crucial for obtaining reliable results.
Experimental Protocols
Below are generalized protocols for common in vitro assays for H1 antagonists.
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the H1 receptor.
Materials:
-
Cell membranes expressing the human H1 receptor
-
[3H]mepyramine (radioligand)
-
Test compound (e.g., this compound)
-
Unlabeled mepyramine (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation counter
Method:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, [3H]mepyramine, and either the test compound, buffer (for total binding), or unlabeled mepyramine (for non-specific binding).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Harvest the membranes onto a filter plate and wash to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using competitive binding analysis software.
Intracellular Calcium Flux Assay
Objective: To determine the functional potency (IC50) of a test compound in inhibiting histamine-induced calcium mobilization.
Materials:
-
Cells stably expressing the human H1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Histamine
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Method:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Load the cells with the calcium-sensitive dye.
-
Add serial dilutions of the test compound and incubate.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of histamine and immediately measure the change in fluorescence over time.
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Concepts
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Workflow for a Radioligand Binding Assay.
Caption: Workflow for a Calcium Flux Assay.
References
A Comparative Analysis of Bamipine Lactate and Novel Antipruritic Agents for Pruritus Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pruritus, or itch, remains a significant clinical challenge across a spectrum of dermatological and systemic diseases. For decades, first-generation antihistamines, such as Bamipine lactate, have been a therapeutic option. However, the landscape of antipruritic treatment is rapidly evolving with the advent of targeted novel agents offering new mechanisms of action. This guide provides a comparative overview of this compound against these emerging therapies, focusing on their efficacy, safety, and underlying biological pathways, supported by available experimental data.
This compound: A First-Generation Antihistamine
This compound is a first-generation H1 antihistamine with anticholinergic properties.[1][2][3] Its primary mechanism of action involves competitive antagonism of histamine H1 receptors, thereby blocking histamine-induced pruritus.[2][4] It is commonly available as a topical gel (e.g., Soventol®) for symptomatic relief of localized itching, such as from insect bites.[3][4][5][6][7]
Efficacy and Onset of Action of this compound
Quantitative clinical trial data for this compound's efficacy on pruritus, as measured by standardized scales like the Visual Analog Scale (VAS) or Numerical Rating Scale (NRS), are limited in publicly available literature. Product information for topical preparations suggests a rapid onset of action, with itch relief noticeable within 60 seconds for conditions like insect bites.[8] However, for broader pruritic conditions, robust, vehicle-controlled clinical trial data is lacking.
Systematic reviews of first-generation antihistamines for urticarial itch suggest they have similar clinical benefit to second-generation antihistamines and are superior to placebo.[9][10][11] Conversely, for pruritus associated with atopic dermatitis, evidence suggests that antihistamines are no more effective than placebo.[9][10]
Novel Antipruritic Agents: A New Era in Itch Management
Recent advances in understanding the pathophysiology of pruritus have led to the development of targeted therapies that go beyond the histamine pathway. These novel agents offer the potential for improved efficacy and a better safety profile for patients with chronic and severe itch.
Comparative Efficacy and Safety of Novel Antipruritic Agents
The following tables summarize the available quantitative data from key clinical trials of selected novel antipruritic agents.
| Agent (Class) | Indication | Dosage | Primary Efficacy Endpoint | Key Efficacy Results | Onset of Action | Reference |
| Abrocitinib (JAK Inhibitor) | Moderate-to-severe Atopic Dermatitis | 200 mg or 100 mg once daily | Proportion of patients with ≥4-point improvement in Peak Pruritus Numerical Rating Scale (PP-NRS) score | At week 12, 49.1% (200 mg) and 31.8% (100 mg) of patients achieved a ≥4-point improvement in PP-NRS vs. 13.8% for placebo. | Significant itch relief observed as early as day 2. | [12][13][14] |
| Nemolizumab (IL-31 Receptor α Antagonist) | Moderate-to-severe Prurigo Nodularis | 60 mg initial dose, then 30 mg or 60 mg every 4 weeks | Proportion of patients with ≥4-point improvement in PP-NRS score | At week 16, 56.3% of patients achieved an itch response vs. 20.9% for placebo. | Significant improvement in itch observed as early as week 4. | [15] |
| Serlopitant (NK-1 Receptor Antagonist) | Prurigo Nodularis | 5 mg once daily | Reduction in average itch from baseline on a Visual Analog Scale (VAS) | At week 8, a 3.6 cm reduction in VAS was observed vs. 1.9 cm for placebo. | Decrease in itch intensity seen as early as week 2. | |
| Nalbuphine (κ-opioid Receptor Agonist and μ-opioid Receptor Antagonist) | Uremic Pruritus in hemodialysis patients | 120 mg extended-release tablets | Change from baseline in itching intensity on an NRS | Mean NRS declined by 3.5 from a baseline of 6.9 vs. a 2.8 decline for placebo. | Not explicitly stated. | [1][5][8] |
| Crisaborole (PDE4 Inhibitor) | Mild-to-moderate Atopic Dermatitis | 2% ointment twice daily | Proportion of patients achieving Investigator's Static Global Assessment (ISGA) of clear (0) or almost clear (1) with a ≥2-grade improvement | In two Phase 3 trials, 32.8% and 31.4% of patients achieved the primary endpoint vs. 25.4% and 19.3% for vehicle. | Not explicitly stated for pruritus, but improvement in AD symptoms was assessed at day 29. | [10] |
| Agent | Common Adverse Events (Incidence > Placebo) | Serious Adverse Events | Reference |
| This compound | Sedation, drowsiness, fatigue, impaired alertness (typical for first-generation antihistamines). Rare when applied topically. | Not commonly reported with topical use. | |
| Abrocitinib | Nausea, nasopharyngitis, headache, acne. | Serious infections, malignancy, major adverse cardiovascular events (class warnings for JAK inhibitors). | [13][14] |
| Nemolizumab | Headache, atopic dermatitis. | Not significantly different from placebo in reported trials. | [15] |
| Serlopitant | Well-tolerated in trials with an overall safety profile similar to placebo. | Not significantly different from placebo in reported trials. | |
| Nalbuphine | Nausea, vomiting, dizziness, headache. | Lower incidence of serious adverse events compared to placebo in the reported trial (6.7% vs. 15.4%). | [5][8] |
| Crisaborole | Application site pain/stinging. | Not significantly different from vehicle in reported trials. | [10] |
Experimental Protocols
General Clinical Trial Design for Antipruritic Agents
Most modern clinical trials for antipruritic agents follow a randomized, double-blind, placebo-controlled design. Key elements include:
-
Patient Population: Clearly defined inclusion and exclusion criteria based on the specific pruritic condition (e.g., atopic dermatitis, prurigo nodularis), disease severity, and baseline itch intensity (typically a minimum score on an NRS or VAS).
-
Randomization: Subjects are randomly assigned to receive the investigational drug or a placebo. In some trials, an active comparator may also be included.
-
Blinding: Both the investigators and the subjects are unaware of the treatment assignment to prevent bias.
-
Treatment Period: A defined duration of treatment, often ranging from 4 to 16 weeks for pivotal trials.
-
Efficacy Assessments:
-
Primary Endpoint: Often the proportion of subjects achieving a clinically meaningful reduction in itch, commonly defined as a ≥4-point improvement from baseline on a 0-10 Peak Pruritus Numerical Rating Scale (PP-NRS).
-
Secondary Endpoints: May include changes in other itch scales (e.g., VAS), improvements in skin lesions (e.g., Investigator's Global Assessment [IGA], Eczema Area and Severity Index [EASI]), and patient-reported outcomes related to quality of life and sleep disturbance.
-
-
Safety Monitoring: Collection of all adverse events, with particular attention to treatment-emergent adverse events.
Specific Protocol Example: Phase 3 Trial of Nemolizumab for Prurigo Nodularis (OLYMPIA 1)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[15]
-
Inclusion Criteria: Adults with a clinical diagnosis of prurigo nodularis for at least 6 months, with at least 20 nodules, an IGA score of ≥3, and a PP-NRS score of ≥7 at screening.
-
Intervention: Patients were randomized (2:1) to receive subcutaneous nemolizumab (initial 60 mg dose followed by 30 mg or 60 mg depending on weight every 4 weeks) or a matching placebo for 16 weeks.[15]
-
Primary Endpoints: [15]
-
Proportion of patients with an itch response, defined as a reduction of ≥4 points from baseline on the PP-NRS at week 16.
-
Proportion of patients with an IGA response, defined as a score of 0 (clear) or 1 (almost clear) and a ≥2-point reduction from baseline at week 16.
-
-
Key Secondary Endpoints: Included itch response at week 4 and improvement in sleep disturbance.[15]
Signaling Pathways and Mechanisms of Action
The development of novel antipruritic agents has been driven by a deeper understanding of the complex signaling pathways involved in itch perception.
This compound: Histamine H1 Receptor Antagonism
Bamipine acts by blocking the H1 receptor, preventing histamine from binding and activating sensory nerves. This is most effective for histamine-mediated itch, such as in urticaria and insect bites.
Caption: Mechanism of this compound action.
Novel Agents: Targeting Specific Itch Pathways
The following diagrams illustrate the signaling pathways targeted by novel antipruritic agents.
Caption: Signaling pathways of novel antipruritic agents.
Conclusion
The management of pruritus is undergoing a paradigm shift. While first-generation antihistamines like this compound may offer rapid relief for histamine-mediated itch, their broad utility is limited, and robust quantitative efficacy data are lacking. The new generation of antipruritic agents, with their targeted mechanisms of action against key itch pathways, demonstrate significant promise in providing substantial and sustained relief for patients with chronic and severe pruritus. For researchers and drug development professionals, the continued elucidation of these pathways will undoubtedly pave the way for even more specific and effective antipruritic therapies in the future.
References
- 1. Efficacy Data | LIVDELZI® (seladelpar) [livdelzihcp.com]
- 2. Soventol® Gel [medice.com]
- 3. mainphar.com [mainphar.com]
- 4. First- or second-generation antihistamines: which are more effective at controlling pruritus? | MDedge [mdedge.com]
- 5. First- or second-generation antihistamines: which are more effective at controlling pruritus? | MDedge [ma1.mdedge.com]
- 6. Clinical inquiries. First- or second-generation antihistamines: which are more effective at controlling pruritus? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. NEW: Soventol® itch relief spray [medice.com]
- 9. Update on mosquito bite reaction: Itch and hypersensitivity, pathophysiology, prevention, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Effect of H1-Antihistamines on Topical Corticosteroids for Pruritus in Atopic Dermatitis: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral antihistamines for insect bites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Efficacy and Effectiveness of the Biological Treatment of Pruritus in the Course of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunology and treatment of mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pruritus: Management Algorithms and Experimental Therapies - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the anticholinergic potential of various H1 blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticholinergic potential of various H1 histamine receptor antagonists, commonly known as H1 blockers. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers and professionals in drug development. This analysis focuses on the off-target effects of H1 blockers at muscarinic acetylcholine receptors, a critical consideration in drug safety and pharmacology.
First-generation H1 blockers are known to readily cross the blood-brain barrier, leading to significant sedative and anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.[1][2] In contrast, second-generation H1 blockers were developed to be more selective for peripheral H1 receptors with limited penetration of the central nervous system, resulting in a much-improved side effect profile.[1][2]
Quantitative Comparison of Anticholinergic Potential
The anticholinergic activity of H1 blockers can be quantified using various in vitro and in vivo methods. The following table summarizes key quantitative data from comparative studies, including pA2 values from functional assays and Ki values from receptor binding assays. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. The Ki value, or inhibition constant, indicates the concentration of a drug required to occupy 50% of the receptors in a radioligand binding assay; a lower Ki value signifies higher binding affinity.
| H1 Blocker | Generation | Anticholinergic Potency (pA2) | Muscarinic Receptor Affinity (Ki, nM) | Study Type |
| Cyproheptadine | First | 8.2 ± 0.4[3] | 5.0[4] | In vitro functional assay (guinea pig trachealis muscle) & Receptor binding assay (bovine cerebral cortex) |
| Promethazine | First | > cyproheptadine (in vivo)[3] | 38[4] | In vivo bioassay (rat hypotensive response) & Receptor binding assay (bovine cerebral cortex) |
| Diphenhydramine | First | > desloratadine (in vivo)[3] | 0.28 (µM)[5] | In vivo bioassay (rat hypotensive response) & Receptor binding assay (QNB binding in cerebral cortex) |
| Chlorpheniramine | First | < loratadine (in vitro)[3] | - | In vitro functional assay (guinea pig trachealis muscle) |
| Hydroxyzine | First | < chlorpheniramine (in vitro)[3] | 3,800[4] | In vitro functional assay (guinea pig trachealis muscle) & Receptor binding assay (bovine cerebral cortex) |
| Desloratadine | Second | < promethazine (in vivo)[3] | - | In vivo bioassay (rat hypotensive response) |
| Loratadine | Second | < diphenhydramine (in vitro)[3] | - | In vitro functional assay (guinea pig trachealis muscle) |
| Cetirizine | Second | Inactive[3] | >20,000-fold selectivity for H1 over muscarinic receptors[6] | In vitro functional assay (guinea pig trachealis muscle) & Receptor binding assay |
| Fexofenadine | Second | Inactive[3] | - | In vitro functional assay (guinea pig trachealis muscle) |
| Mequitazine | First | - | 5.0[4] | Receptor binding assay (bovine cerebral cortex) |
| Clemastine | First | - | - | - |
| Diphenylpyraline | First | - | 38[4] | Receptor binding assay (bovine cerebral cortex) |
| Alimemazine | First | - | 38[4] | Receptor binding assay (bovine cerebral cortex) |
| Mepyramine | First | - | 3,600[4] | Receptor binding assay (bovine cerebral cortex) |
| Terfenadine | Second | - | 3,600[4] | Receptor binding assay (bovine cerebral cortex) |
Experimental Protocols
The assessment of anticholinergic potential relies on well-established experimental methodologies. Below are detailed descriptions of the key techniques cited in the comparative studies.
In Vitro Radioligand Binding Assay
This method directly measures the affinity of a drug for muscarinic receptors.
-
Tissue Preparation: A tissue source rich in muscarinic receptors, such as the bovine cerebral cortex, is homogenized and centrifuged to isolate cell membranes.[4]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to muscarinic receptors (e.g., [3H]quinuclidinyl benzilate).[4][7]
-
Competition: Various concentrations of the test H1 blocker are added to the incubation mixture to compete with the radioligand for binding to the muscarinic receptors.
-
Separation and Quantification: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the H1 blocker that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
In Vitro Functional Bioassay (Isolated Guinea Pig Trachealis Muscle)
This assay assesses the functional antagonism of muscarinic receptor-mediated smooth muscle contraction.
-
Tissue Preparation: The trachea is removed from a guinea pig and the trachealis muscle is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.[3]
-
Contraction Induction: A muscarinic agonist, such as carbachol, is added to the organ bath to induce contraction of the trachealis muscle.[3]
-
Antagonist Application: After establishing a stable contractile response to the agonist, various concentrations of the H1 blocker are added to the bath to determine their ability to inhibit the carbachol-induced contractions.[3]
-
Data Analysis: The concentration-response curves for carbachol are determined in the absence and presence of different concentrations of the H1 blocker. The pA2 value is then calculated using a Schild plot analysis, which provides a quantitative measure of the antagonist's potency.[5]
Visualizing Key Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the muscarinic receptor signaling pathway, a typical experimental workflow for assessing anticholinergic potential, and a comparison of the anticholinergic properties of first and second-generation H1 blockers.
Caption: Muscarinic M1/M3/M5 receptor signaling cascade.
Caption: Workflow for anticholinergic potential assessment.
Caption: Comparison of H1 blocker generations' anticholinergic potential.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cetirizine - Wikipedia [en.wikipedia.org]
- 7. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Bamipine Lactate: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Bamipine lactate, ensuring compliance with general laboratory waste management principles.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of the compound, especially during waste preparation, should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
II. Waste Identification and Classification
As a first step, this compound waste must be classified to ensure it is segregated and disposed of correctly. While specific regulatory classifications can vary, it is best practice to treat all pharmaceutical waste as potentially hazardous unless explicitly stated otherwise by a safety data sheet (SDS) or institutional guidelines.
Key Classification Considerations:
-
Pharmaceutical Waste: this compound is an active pharmaceutical ingredient (API) and should be managed as pharmaceutical waste.[1][2][3][4]
-
Chemical Waste: Due to its chemical nature, it also falls under the category of laboratory chemical waste.[5]
It is crucial to never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination and potential harm to public health.[1][2][6]
III. On-Site Waste Management and Segregation
Proper segregation of waste is fundamental to safe and compliant disposal.[2][3]
-
Designated Waste Container: All solid and liquid waste containing this compound should be collected in a designated, clearly labeled, and compatible hazardous waste container.[7][5] The container should be kept closed except when adding waste.[7][5]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards associated with the compound.
-
Segregation from Incompatible Materials: Store the this compound waste container away from incompatible materials. As a general principle, keep acids and bases separate, and store oxidizing agents away from flammable materials.[5]
| Waste Stream | Container Type | Labeling Requirements | Storage Location |
| Solid this compound Waste (e.g., contaminated labware, gloves) | Puncture-resistant, sealed container | "Hazardous Waste," "this compound," Hazard Pictograms | Designated Satellite Accumulation Area (SAA)[7][5] |
| Liquid this compound Waste (e.g., solutions) | Leak-proof, screw-cap container (plastic is often preferred)[7] | "Hazardous Waste," "this compound," Hazard Pictograms | Designated Satellite Accumulation Area (SAA) with secondary containment[8] |
IV. Disposal Procedures
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.
Step-by-Step Disposal Protocol:
-
Collection: Accumulate the this compound waste in the appropriately labeled and sealed container within a designated Satellite Accumulation Area (SAA).[7][5]
-
Contact Environmental Health and Safety (EHS): Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the equivalent department responsible for hazardous waste management.[7]
-
Arrange for Pickup: Schedule a pickup of the hazardous waste with the EHS office. They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[3][7]
-
Documentation: Maintain a record of the waste generated and its disposal, as required by your institution and regulatory agencies.[1][7]
The most common and effective method for the final destruction of hazardous pharmaceutical waste is incineration at a permitted facility.[1][2]
V. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final disposal.
This procedural guide is intended to provide a framework for the safe disposal of this compound. It is essential for all laboratory personnel to be trained on their institution's specific hazardous waste management policies and to consult with their EHS department for any questions or clarification.
References
- 1. securewaste.net [securewaste.net]
- 2. How to Properly Handle and Dispose of Pharmaceutical Waste [gicmd.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Pharmaceutical Waste & Medication Disposal Explained | Stericycle [stericycle.ca]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. acs.org [acs.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
Navigating the Safe Handling of Bamipine Lactate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Bamipine lactate, an anti-allergic and antipruritic agent.[1]
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on established best practices for handling active pharmaceutical ingredients (APIs) and potentially hazardous chemicals in a laboratory setting. A substance-specific risk assessment is crucial and mandatory before commencing any work with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound, particularly in its powder form.
| PPE Component | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-grade gloves (ASTM D6978 certified) | Prevents skin contact and cross-contamination. Double gloving is recommended, with one pair under the gown cuff and the other over.[2][3] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs | Protects skin and personal clothing from contamination.[3] |
| Eye and Face Protection | ANSI Z87.1 approved safety glasses or goggles. A full-face shield should be worn in conjunction with goggles when there is a risk of splashes or aerosol generation.[4][5] | Protects against splashes, dust, and aerosols entering the eyes and face. |
| Respiratory Protection | NIOSH-certified N95 or N100 respirator | Recommended when handling powders outside of a containment device or when there is a risk of aerosol generation.[4] Fit testing is required. |
| Head and Foot Covering | Disposable head/hair cover and shoe covers | Prevents contamination of hair and personal footwear.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing risk during the handling of this compound.
1. Engineering Controls:
-
Primary Engineering Control (PEC): Whenever possible, handle this compound powder within a certified chemical fume hood, biological safety cabinet (BSC), or a containment ventilated enclosure (CVE) to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated with a minimum of 12 air changes per hour.
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water before donning and after doffing PPE.[3]
-
Avoid eating, drinking, smoking, or applying cosmetics in areas where this compound is handled or stored.[3]
3. Transportation within the Facility:
-
Transport this compound in a sealed, clearly labeled, and impact-resistant secondary container.
4. Weighing and Reconstitution:
-
Perform all weighing and reconstitution of this compound powder within a designated containment device.
-
Use a disposable liner on the weighing surface to facilitate cleanup.
-
Moisten powders with a small amount of the diluent before further handling to reduce the risk of aerosolization.
5. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment used for handling this compound with an appropriate cleaning agent.
-
Doff PPE in a designated area, removing the most contaminated items first.
-
Dispose of all contaminated PPE as hazardous waste.
Caption: Workflow for Safe Handling of Chemical Powders.
Emergency Procedures: A Rapid Response Plan
In the event of an accidental exposure to this compound, immediate and appropriate action is critical.
1. Inhalation:
-
Move the affected individual to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
2. Skin Contact:
-
Remove contaminated clothing immediately.[6]
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][7]
-
Seek medical attention if irritation persists.
3. Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[7]
4. Ingestion:
Caption: General Emergency Response for Chemical Exposure.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Contaminated PPE and Consumables:
-
All disposable items that have come into contact with this compound, such as gloves, gowns, shoe covers, and bench liners, should be considered hazardous waste.
-
Place these items in a designated, sealed, and clearly labeled hazardous waste container.
2. Bulk this compound:
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow your institution's and local regulations for hazardous waste disposal. This typically involves collection by a licensed hazardous waste disposal company.
3. Decontamination of Non-Disposable Items:
-
Thoroughly decontaminate all non-disposable equipment, such as glassware and spatulas, before reuse.
-
Collect the cleaning solutions and rinsates for disposal as hazardous waste.
For unused medicines in a non-laboratory setting, the FDA recommends using drug take-back programs.[8] If a take-back program is not available, the medication can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then thrown in the household trash.[9][10][11]
Caption: Decision-Making Process for Laboratory Waste Disposal.
References
- 1. This compound [midas-pharma.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. dea.gov [dea.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
